(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBNECUQRITMN-BTYIYWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
This guide provides a comprehensive overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It covers the compound's chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and subsequent modifications.
Introduction
This compound is a synthetic derivative of the amino acid L-proline. It is strategically modified with two key functional groups that make it a valuable tool in peptide synthesis and chemical biology:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Attached to the proline nitrogen, this is a base-labile protecting group standardly used for the temporary protection of the α-amino group in Fmoc-based solid-phase peptide synthesis. Its removal under mild basic conditions (e.g., piperidine) allows for the stepwise elongation of a peptide chain without compromising acid-labile side-chain protecting groups.
-
Poc (propargyloxycarbonyl) group: Attached to an amino group at the 4-position of the proline ring, the Poc group serves as an orthogonal protecting group. It is stable to the acidic and basic conditions used for Fmoc and Boc deprotection, respectively. More importantly, the terminal alkyne of the propargyl moiety introduces a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, such as fluorophores, carbohydrates, or polyethylene (B3416737) glycol (PEG) chains, to the peptide after its synthesis.
The rigid pyrrolidine (B122466) ring of proline imparts unique conformational constraints on peptides, often inducing turns in the peptide backbone. The addition of a functionalizable group at the 4-position further allows for the introduction of diverse chemical moieties to modulate the structure, function, and properties of synthetic peptides.
Physicochemical Properties
Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available data from commercial suppliers and includes data for a structurally similar compound, (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH, for comparative purposes.
| Property | This compound | (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH (for comparison) |
| CAS Number | 2451202-17-6[1][2] | 274676-10-7[3] |
| Molecular Formula | C₂₄H₂₂N₂O₆[1] | C₂₄H₂₄N₂O₆[3] |
| Molecular Weight | 434.44 g/mol [4] | 436.46 g/mol [3] |
| Appearance | White to off-white powder | White crystalline powder[3] |
| Purity | >96% | 98-101% (by titration)[3] |
| Melting Point | Not available | 128 - 136 °C[3] |
| Optical Rotation | Not available | [α]²⁰D = -28 ± 2° (c=1 in DMF)[3] |
| Solubility | Soluble in DMF, NMP | Soluble in DMF |
| Storage | Store at -20°C | Store at 2-8°C[3] |
Synthesis and Chemical Logic
The logical workflow for a potential synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized procedure for its incorporation into a peptide chain.
Materials:
-
Rink amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate this compound (1.5-3 equivalents) with the coupling reagent (e.g., HATU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
The overall workflow for incorporating this modified amino acid into a peptide via SPPS is illustrated below.
Caption: General workflow for incorporating the modified proline in Fmoc-SPPS.
Deprotection of the Poc Group
The propargyloxycarbonyl (Poc) group is stable under the conditions of Fmoc-SPPS. It can be selectively removed post-synthesis or on the solid support under neutral conditions, leaving other protecting groups like Boc or Trt intact.
Reagents:
-
Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) or Benzyltriethylammonium tetrathiomolybdate
-
Solvent: Acetonitrile (CH₃CN) or DMF
Protocol:
-
Swell the peptide-bound resin in the chosen solvent.
-
Add a solution of the tetrathiomolybdate salt in the solvent to the resin.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Wash the resin extensively to remove the molybdenum salts and byproducts. The deprotected 4-amino group is now available for further functionalization.
Post-Synthetic Modification via Click Chemistry
The terminal alkyne of the Poc group (or the alkyne handle after a different synthetic strategy) on the proline residue is the key feature for post-synthetic modification. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Peptide containing the 4-alkyne-functionalized proline
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or a Cu(I) ligand complex)
-
Solvent system (e.g., tBuOH/H₂O, DMSO)
Protocol:
-
Dissolve the peptide in the chosen solvent system.
-
Add the azide-containing molecule.
-
Add the copper sulfate (B86663) and sodium ascorbate solution.
-
Allow the reaction to stir at room temperature. The reaction is typically fast, often completing within an hour.
-
Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC.
The logical relationship of the orthogonal protecting groups and their selective removal is depicted in the following diagram.
Caption: Orthogonal deprotection scheme for peptides containing the title compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable building block for several advanced applications:
-
Peptide Stapling and Cyclization: The alkyne handle can be used in intramolecular click reactions to cyclize peptides, which can enhance their stability, cell permeability, and binding affinity to biological targets.
-
Development of Antibody-Drug Conjugates (ADCs): This amino acid can be incorporated into peptide-based linkers for ADCs. The alkyne allows for the precise attachment of a cytotoxic payload to the linker.
-
Fluorescent Labeling and Imaging: The site-specific conjugation of fluorescent dyes via click chemistry enables the synthesis of peptide probes for studying biological processes, receptor localization, and cellular uptake.
-
PROTACs and Molecular Glues: The functional handle can be used to attach ligands for E3 ubiquitin ligases or other proteins in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
-
Conformational Studies: The introduction of bulky or electronically distinct groups at the 4-position can be used to study their effects on the cis/trans isomerization of the peptidyl-prolyl bond and the overall peptide conformation.
Conclusion
This compound is a highly functionalized amino acid derivative that offers a powerful combination of features for advanced peptide chemistry. The integration of a standard Fmoc group for SPPS with an orthogonally protected, click-reactive Poc group at the 4-position of the proline ring provides a streamlined approach to synthesizing complex, functionalized peptides. This enables researchers to precisely control peptide architecture and conjugate a wide array of molecules, thereby facilitating the development of novel therapeutics, diagnostic agents, and research tools.
References
The Propargyloxycarbonyl (Poc) Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The Propargyloxycarbonyl (Poc) group has emerged as a valuable tool, offering a unique orthogonality that complements established protection strategies. This technical guide provides an in-depth exploration of the Poc group's function, application, and the experimental protocols for its use in peptide synthesis.
Introduction to the Propargyloxycarbonyl (Poc) Protecting Group
The Propargyloxycarbonyl (Poc) group is a protective moiety primarily utilized for the side chains of hydroxyl-containing amino acids such as serine, threonine, and tyrosine.[1] Its defining characteristic is its remarkable stability under both the acidic and basic conditions typically employed in standard Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[1] This stability allows for the selective deprotection of the Poc group under neutral conditions, a feature that grants it significant utility in the synthesis of complex peptides, including those with post-translational modifications.
The key to the Poc group's utility lies in its cleavage mechanism, which is mediated by benzyltriethylammonium tetrathiomolybdate (B108656) ([(PhCH₂NEt₃)₂MoS₄]).[1] This reagent facilitates the removal of the Poc group without affecting acid-labile groups like Boc and t-butyl ethers, or base-labile groups like Fmoc.[1]
Chemical Properties and Mechanism of Action
The Poc group is introduced to the hydroxyl or amino functional group of an amino acid via reaction with propargyl chloroformate.
Introduction of the Poc Group
The protection of a hydroxyl group on an amino acid side chain with the Poc group typically involves the reaction of the amino acid (with its α-amino and α-carboxyl groups already protected) with propargyl chloroformate in the presence of a base.
Cleavage of the Poc Group
The deprotection of the Poc group is achieved under mild, neutral conditions using tetrathiomolybdate.[1] The proposed mechanism involves the reaction of the tetrathiomolybdate with the terminal alkyne of the propargyl group.
Quantitative Data Summary
The stability of the Poc group under various conditions is a key advantage. The following table summarizes its stability in the presence of reagents commonly used in peptide synthesis.
| Reagent/Condition | N-Boc Deprotection | N-Fmoc Deprotection | Benzyl Ester Cleavage | Result for O-Poc Group | Reference |
| TFA/CH₂Cl₂ (1:1) | Cleaved | Stable | Stable | Stable | [1] |
| 20% Piperidine in DMF | Stable | Cleaved | Stable | Stable | [1] |
| H₂/Pd-C | Stable | Stable | Cleaved | Stable | [1] |
| [(PhCH₂NEt₃)₂MoS₄] | Stable | Stable | Stable | Cleaved | [1] |
Experimental Protocols
General Procedure for the Synthesis of O-Poc Protected Amino Acid Methyl Esters
Materials:
-
N-Boc-amino acid methyl ester (e.g., N-Boc-Ser-OMe, N-Boc-Thr-OMe, N-Boc-Tyr-OMe)
-
Propargyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-Boc-amino acid methyl ester (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2 equivalents) to the solution.
-
Add propargyl chloroformate (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-Poc protected amino acid methyl ester.
General Procedure for the Deprotection of the O-Poc Group from a Peptide
Materials:
-
Poc-protected peptide
-
Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve the Poc-protected peptide (1 equivalent) in a mixture of CH₃CN and H₂O.
-
Add benzyltriethylammonium tetrathiomolybdate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Logical Workflow for Peptide Synthesis Utilizing the Poc Group
The following diagram illustrates a general workflow for solid-phase peptide synthesis incorporating a Poc-protected amino acid, showcasing its orthogonality to the Fmoc/tBu strategy.
Conclusion
The Propargyloxycarbonyl (Poc) protecting group provides a powerful orthogonal strategy for the synthesis of complex peptides. Its stability to both acidic and basic conditions, combined with its selective removal under neutral conditions, makes it an invaluable tool for chemists in the field of peptide and protein science. The detailed protocols and workflow presented in this guide offer a practical framework for the successful implementation of the Poc group in peptide synthesis endeavors.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group in SPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Central to the most widely used SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides an in-depth technical examination of the pivotal role of the Fmoc group in SPPS, detailing its chemical properties, application, and the quantitative parameters governing its use. We will explore the mechanistic underpinnings of the Fmoc strategy, provide detailed experimental protocols for its implementation, and present key data in a structured format to inform laboratory practice and troubleshooting.
Introduction: The Significance of Nα-Protection in SPPS
In SPPS, peptides are synthesized in a stepwise manner, with amino acids being sequentially added to a growing chain anchored to a solid support (resin). To ensure the correct sequence and prevent unwanted side reactions such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The choice of this protecting group is critical, as it must be stable during the coupling reaction but readily and selectively removable under conditions that do not degrade the growing peptide chain or the solid support linkage. The Fmoc group, introduced by Carpino and Han in 1972, has become the protector of choice for its unique base-lability, offering a mild and orthogonal deprotection strategy compared to the acid-labile Boc group.
The Chemistry of the Fmoc Group
The Fmoc group is attached to the α-amino group of an amino acid via a carbamate (B1207046) linkage. Its defining characteristic is its susceptibility to cleavage by secondary amines, most commonly piperidine (B6355638).
Key Chemical Properties:
-
Base Lability: The fluorenyl ring system is a strong chromophore, and its aromatic protons on the C9 carbon are acidic. A base can abstract a proton, initiating a β-elimination reaction that liberates the free amine, CO2, and dibenzofulvene (DBF).
-
UV Absorbance: The cleavage by-product, dibenzofulvene-piperidine adduct, exhibits strong UV absorbance at approximately 301 nm. This property is exploited for real-time, quantitative monitoring of the deprotection reaction, allowing for precise reaction control and optimization.
-
Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave most side-chain protecting groups and the final peptide from the resin (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental to the success of the Fmoc-SPPS strategy.
The Fmoc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using Fmoc chemistry follows a repeated cycle of deprotection and coupling steps.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc protection strategy.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is paramount to achieving a high yield of the target peptide. The following tables summarize key quantitative data associated with the Fmoc strategy.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
|---|---|---|---|---|
| Piperidine | 20-40% (v/v) | DMF or NMP | 2 x 10 min | Standard condition; two treatments ensure complete removal. |
| Piperazine | 20% (v/v) | DMF | 2 x 15 min | A less nucleophilic, but effective alternative. |
| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | 2 x 5 min | Faster deprotection, but can increase risk of side reactions. |
Table 2: Common Coupling Reagents Used in Fmoc-SPPS
| Reagent Class | Examples | Activating Species | Typical Equivalents (AA:Act:Base) | Advantages |
|---|---|---|---|---|
| Carbodiimides | DIC | O-acylisourea | 1:1:2 | Cost-effective |
| Onium Salts (Uronium) | HBTU, HATU | Activated Ester | 1:0.95:2 | Fast, efficient, low racemization |
| Onium Salts (Phosphonium) | PyBOP | Activated Ester | 1:0.95:2 | Highly reactive, good for hindered couplings |
Table 3: Spectrophotometric Data for Deprotection Monitoring
| Chromophore | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Solvent |
|---|
| Piperidine-DBF Adduct | ~7800 M⁻¹cm⁻¹ | ~301 nm | DMF |
Detailed Experimental Protocols
The following are generalized protocols and should be optimized for specific peptide sequences and scales.
Protocol 1: Fmoc-Group Deprotection
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat step 3 and 4 to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin extensively to remove residual piperidine and dibenzofulvene adduct. A typical wash cycle is:
-
DMF (3 times)
-
Isopropanol (IPA) (2 times)
-
DMF (3 times)
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Protocol 2: HBTU-Mediated Amino Acid Coupling
-
Activation Solution: In a separate vessel, prepare the activation solution. For a 1.0 mmol synthesis scale, dissolve:
-
4.0 mmol of Fmoc-amino acid
-
3.9 mmol of HBTU
-
8.0 mmol of N,N-Diisopropylethylamine (DIPEA)
-
in a minimal amount of DMF.
-
Note: Allow this pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. The exact time can vary based on the specific amino acids being coupled.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation (Optional): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.
Mechanism of Deprotection and Monitoring
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Caption: The E1cB mechanism for the base-catalyzed removal of the Fmoc protecting group.
The formation of the piperidine-dibenzofulvene adduct is the basis for UV-based monitoring. By passing the flow-through from the deprotection step through a UV spectrophotometer, the concentration of the adduct can be measured in real-time. The integrated area of the absorbance peak is directly proportional to the amount of Fmoc group removed, allowing for precise quantification and ensuring the reaction has gone to completion.
Conclusion
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its unique combination of properties. Its base-lability provides a mild and orthogonal deprotection method that is compatible with a wide range of acid-labile side-chain protecting groups. Furthermore, the UV-active nature of its cleavage by-product allows for simple, reliable, and quantitative real-time monitoring of a critical step in the synthesis cycle. A thorough understanding of the chemistry, quantitative parameters, and protocols associated with the Fmoc group, as outlined in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.
An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a proline analogue functionalized with a terminal alkyne. This modification makes it a valuable building block for the site-specific modification of peptides and other biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the synthesis, characterization, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and use in click chemistry are provided, along with structured data for easy reference and visualization of key workflows.
Introduction
In the realm of peptide science and drug discovery, the ability to introduce specific modifications into peptide backbones is of paramount importance. Such modifications can enhance proteolytic stability, modulate conformation, and introduce novel functionalities for conjugation to other molecules such as fluorophores, imaging agents, or drug payloads. This compound is a strategically designed amino acid derivative that serves as a powerful tool for such modifications.
The core of this molecule is the proline scaffold, which imparts unique conformational constraints on peptides. The key features are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the α-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Poc (propargyloxycarbonyl) group: This group, attached to the 4-amino position of the proline ring, possesses a terminal alkyne. This alkyne serves as a chemical handle for "click" reactions.
-
(2S,4S) stereochemistry: The specific stereoisomerism of the proline ring influences the conformation of the resulting peptide.
The presence of the terminal alkyne on the Poc group allows for its highly specific and efficient reaction with azide-containing molecules through CuAAC, forming a stable triazole linkage. This bioorthogonal reaction proceeds with high yield under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves two key steps:
-
Selective deprotection of the Boc group.
-
Acylation of the resulting free amine with propargyl chloroformate.
Caption: Proposed synthetic route for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂O₆ |
| Molecular Weight | 434.44 g/mol |
| CAS Number | 2451202-17-6 |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% (HPLC) |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |
| ¹H NMR (Expected) | Signals corresponding to Fmoc, proline, and propargyl protons |
| ¹³C NMR (Expected) | Resonances for Fmoc, proline, and propargyl carbons, including the characteristic alkyne signals (~75-80 ppm) |
| IR (KBr, cm⁻¹) (Expected) | ~3300 (alkyne C-H), ~2125 (alkyne C≡C), ~1700 (carbamate C=O), ~1670 (carboxylic acid C=O) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 435.15 |
Applications in Click Chemistry
The terminal alkyne of this compound is its gateway to a vast array of applications through click chemistry. The CuAAC reaction enables the covalent attachment of this modified amino acid, once incorporated into a peptide, to any molecule bearing an azide (B81097) group.
General Click Reaction Scheme
Caption: General scheme of the CuAAC reaction with the modified proline.
Applications in Drug Discovery and Development
The versatility of the click reaction with this compound opens up numerous possibilities in drug discovery:
-
Peptide-Drug Conjugates (PDCs): Peptides containing this modified proline can be conjugated to cytotoxic drugs for targeted delivery to cancer cells.
-
Imaging Probes: Attachment of fluorescent dyes or radioisotopes allows for the in vitro and in vivo tracking of peptides.
-
PEGylation: Conjugation to polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of therapeutic peptides.
-
Probing Protein-Protein Interactions: Cross-linking to binding partners to study molecular interactions.
Experimental Protocols
Synthesis of this compound
Materials:
-
(2S,4S)-1-(tert-butoxycarbonyl)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Propargyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude TFA salt of (2S,4S)-4-(9-fluorenylmethoxy-carbonylamino)pyrrolidine-2-carboxylic acid.
-
-
Poc Protection:
-
Dissolve the crude TFA salt in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add DIPEA to neutralize the TFA salt.
-
Slowly add propargyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Incorporation into Peptides via SPPS
This compound can be incorporated into peptides using standard Fmoc-based SPPS protocols.
Caption: Workflow for incorporating the modified proline into a peptide via SPPS.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Materials:
-
Alkyne-containing peptide (purified)
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of the alkyne-peptide, azide-molecule, CuSO₄, sodium ascorbate, and THPTA.
-
In a microcentrifuge tube, add the alkyne-peptide and azide-molecule in the desired molar ratio (typically a slight excess of the azide).
-
If using, add the THPTA ligand to the CuSO₄ solution and allow it to complex for a few minutes.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by HPLC to remove excess reagents and the catalyst.
Signaling Pathways and Drug Development
The application of this compound in drug development often involves the targeted delivery of therapeutics. For example, a peptide with high affinity for a cancer cell surface receptor can be synthesized incorporating this modified proline. Subsequently, a potent cytotoxic drug with an azide handle can be "clicked" onto the peptide. This peptide-drug conjugate (PDC) can then selectively bind to and be internalized by cancer cells, delivering the drug directly to its site of action and minimizing off-target toxicity.
Caption: Signaling pathway for targeted drug delivery using a peptide-drug conjugate.
Conclusion
This compound is a highly valuable and versatile building block for chemical biologists, medicinal chemists, and drug development scientists. Its compatibility with standard peptide synthesis and the efficiency of the subsequent click reaction provide a robust platform for the creation of novel and complex biomolecules with a wide range of potential therapeutic and diagnostic applications. The protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful chemical tool in research and development settings.
Alkyne-Modified Proline Derivatives: A Technical Guide for Chemical Biology and Drug Discovery
An in-depth exploration of the synthesis, application, and quantitative analysis of alkyne-modified proline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful chemical tools.
Introduction
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition. The strategic modification of proline with chemical handles, particularly the versatile alkyne group, has opened up new avenues in chemical biology and drug discovery. Alkyne-modified proline derivatives serve as powerful tools for bioorthogonal chemistry, enabling the precise labeling, tracking, and manipulation of biomolecules in complex biological systems.
The introduction of an alkyne moiety into the proline scaffold allows for its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction facilitates the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin (B1667282) tags, and drug molecules, to proline-containing peptides and proteins. This capability has profound implications for studying protein dynamics, identifying protein-protein interactions, and developing novel therapeutic agents. This technical guide provides a detailed overview of the synthesis of alkyne-modified proline derivatives, their application in probing biological systems, and a summary of relevant quantitative data.
Data Presentation
Quantitative Analysis of Proline Analog Inhibitors
The development of inhibitors for enzymes involved in proline metabolism is a key area of drug discovery. The following tables summarize the inhibitory activities of various proline analogs against key enzymes.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| N-formyl L-proline (NFLP) | PYCR1 | 100 µM | [1] |
| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | 400 µM | [1] |
| L-thiazolidine-2-carboxylate (L-T2C) | PYCR1 | 600 µM | [1] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | [1] |
Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogs.[1]
| Proline Analogue | Target Enzyme | Apparent EC₅₀ | Inhibition Type |
| PA1 | PHD3 | 1.53 µM | Competitive |
| PA2 | PHD3 | 3.17 µM | Non-competitive |
Table 2: Inhibition of Prolyl Hydroxylase 3 (PHD3) by Proline Analogues.[2][3]
Binding Affinities of Proline-Rich Peptides to SH3 Domains
Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to proline-rich motifs, playing crucial roles in cell signaling. The affinity of these interactions is critical for signal transduction.
| Peptide Ligand | SH3 Domain | Dissociation Constant (Kd) | Reference |
| PPPALPPKKR (from C3G) | c-Crk (N-terminal) | ~2 µM | [4] |
| Proline-rich motifs (general) | Various | 1–100 µM | [5] |
Table 3: Binding Affinities of Proline-Rich Peptides to SH3 Domains.[4][5]
Signaling Pathway Diagram
Probing the HIF-1α Signaling Pathway with Alkyne-Proline Analogs
The Hypoxia-Inducible Factor (HIF-1α) signaling pathway is a critical regulator of cellular responses to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. Alkyne-modified proline analogs can be designed as competitive inhibitors of PHDs, thereby stabilizing HIF-1α and activating the hypoxic response. This can be visualized and studied using click chemistry.
HIF-1α pathway modulation by an alkyne-proline analog inhibitor of PHD.
Experimental Workflows and Protocols
Comprehensive Workflow for Chemoproteomic Analysis
This workflow outlines the key steps for identifying protein targets of alkyne-modified proline derivatives using metabolic labeling and mass spectrometry.
Workflow for identifying protein targets using alkyne-proline derivatives.
Detailed Experimental Protocols
This protocol describes the manual synthesis of a peptide incorporating an alkyne-modified proline residue using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Confirm the presence of a free primary amine using a Kaiser test.
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Confirm completion of the coupling with a negative Kaiser test.
-
-
Coupling of Alkyne-Modified Proline:
-
Use the same procedure as in step 3, substituting the standard Fmoc-amino acid with the desired Fmoc-alkyne-proline derivative. Double coupling (repeating the coupling step) may be necessary to ensure high efficiency.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours.
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol outlines the "click" reaction to conjugate an azide-containing reporter molecule to an alkyne-modified peptide in solution.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a stock solution of the azide-reporter (e.g., Azide-PEG4-Biotin) in DMSO.
-
Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide solution with the azide-reporter stock. A 2 to 5-fold molar excess of the azide-reporter is typically used.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution (final concentration ~1-5 mM).
-
-
Reaction and Quenching:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
The reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove excess reagents and unreacted starting materials.
This protocol describes the incorporation of an alkyne-proline analog into the proteome of cultured mammalian cells.
-
Cell Culture: Culture the mammalian cell line of interest to approximately 70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare a growth medium deficient in the natural amino acid corresponding to the alkyne analog (if applicable, to enhance incorporation). Supplement this medium with the alkyne-proline derivative to a final concentration typically in the range of 25-100 µM.
-
Metabolic Labeling:
-
Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a period ranging from 4 to 24 hours to allow for incorporation of the alkyne-proline analog into newly synthesized proteins.
-
-
Cell Harvest and Lysis:
-
After the labeling period, wash the cells twice with cold PBS to remove unincorporated analog.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Downstream Analysis: The resulting cell lysate containing the alkyne-labeled proteome is now ready for downstream applications, such as CuAAC with a reporter tag for visualization or affinity purification and mass spectrometry-based identification.[2][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 4. Structural basis for the specific interaction of lysine-containing proline-rich peptides with the N-terminal SH3 domain of c-Crk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Bioconjugation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Advanced Bioconjugation
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a specialized amino acid derivative designed for the precise introduction of a bioorthogonal handle into peptides and proteins. Its unique structure, featuring an Fmoc-protected α-amine and a Poc-protected 4-amino group, enables its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The strategic placement of the propargyloxycarbonyl (Poc) protecting group on the 4-amino position of the proline ring provides a latent alkyne functionality. This alkyne can be selectively unmasked at a desired step, offering a specific site for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in bioconjugation, complete with detailed experimental protocols, data presentation, and visual workflows to empower researchers in the development of novel peptide-based therapeutics and diagnostics.
Core Attributes of this compound
The utility of this reagent stems from the orthogonal nature of its protecting groups, which allows for a multi-step, controlled synthesis and functionalization of peptides.
| Property | Description |
| Stereochemistry | The (2S,4S) configuration is derived from L-hydroxyproline, ensuring proper integration into peptide secondary structures. |
| α-Amine Protection | The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for its use in standard Fmoc SPPS protocols. |
| Side-Chain Protection | The propargyloxycarbonyl (Poc) group masks the 4-amino functionality. It is stable to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from most resins. |
| Bioorthogonal Handle | Selective removal of the Poc group reveals a propargyl amine, which contains a terminal alkyne ready for CuAAC-mediated bioconjugation. |
Table 1: Key Properties of this compound
| Parameter | Value |
| Molecular Formula | C24H22N2O6 |
| Molecular Weight | 434.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8 °C, desiccated |
Synthesis and Characterization
The synthesis of this compound is typically achieved from commercially available (2S,4S)-4-amino-L-proline derivatives. The following diagram illustrates a plausible synthetic route.
Characterization of the final product would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for Fmoc group protons, proline ring protons, and propargyl group protons. |
| ¹³C NMR | Resonances corresponding to the carbonyls of the Fmoc, Poc, and carboxylic acid groups, as well as aromatic and aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 435.15 and/or [M+Na]⁺ at m/z 457.13. |
| Purity (HPLC) | >95% |
Experimental Protocols
Incorporation into Peptides via Fmoc SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling Activation: In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.
Orthogonal Deprotection of the Poc Group
The Poc group is selectively removed under neutral conditions using a tetrathiomolybdate (B108656) salt, leaving other protecting groups like Fmoc, Boc, and tBu intact.
Materials:
-
Peptide-resin containing the Poc-protected proline
-
Benzyltriethylammonium tetrathiomolybdate ([BnEt₃N]₂MoS₄) or similar tetrathiomolybdate salt
-
Solvent: Acetonitrile (MeCN) or a mixture of DMF/MeCN
-
Washing solvents: DMF, DCM, MeCN
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF).
-
Deprotection Reaction: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5-10 equivalents relative to the resin loading) in MeCN or DMF/MeCN. The solution will be deep red/purple.
-
Add the tetrathiomolybdate solution to the resin and agitate at room temperature. The reaction is typically complete within 1-3 hours. The color of the solution may change as the reaction progresses.
-
Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS to check for the mass difference corresponding to the loss of the Poc group (84 Da).
-
Washing: Once complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) until the washings are colorless, followed by washes with DCM (3 times) and MeCN (3 times).
-
The resin now contains a free 4-propargylamino group and is ready for bioconjugation.
Table 3: Quantitative Data for On-Resin Poc Deprotection (Hypothetical Data)
| Peptide Sequence | Deprotection Time (h) | Conversion (%) | Purity of Deprotected Peptide (%) |
| Ac-Gly-Arg-Gly-Asp-Pro(4-NHPoc) -Ser-NH₂ | 1 | >98 | 96 |
| Tyr-Pro(4-NHPoc) -Gly-Phe-Leu-NH₂ | 2 | >99 | 97 |
| Lys-Leu-Ala-Pro(4-NHPoc) -Val-Ile-Ala-NH₂ | 1.5 | >98 | 95 |
| Data is illustrative and based on typical efficiencies for similar orthogonal deprotection reactions. Actual results may vary. |
On-Resin Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, drug, or targeting ligand) onto the deprotected 4-propargylamino-proline residue.
Materials:
-
Peptide-resin with the free 4-propargylamino group
-
Azide-functionalized cargo molecule
-
Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent
-
Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar copper-coordinating ligand
-
Base: DIPEA
-
Solvent: DMF/H₂O or other suitable solvent mixture
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in the reaction solvent (e.g., DMF).
-
Reaction Mixture Preparation: In a separate vial, dissolve the azide-cargo (1.5-3 eq.), CuSO₄ (0.1-0.2 eq.), and TBTA (0.5-1 eq.) in a DMF/H₂O mixture.
-
Initiation: Add sodium ascorbate (0.5-1 eq.) to the mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I). Immediately after, add DIPEA (2-4 eq.).
-
Click Reaction: Add the reaction mixture to the resin. Agitate at room temperature for 6-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of Cu(I).
-
Washing: After the reaction, wash the resin thoroughly with DMF, a copper-chelating wash (e.g., 0.5% diethyldithiocarbamate (B1195824) in DMF), DMF, DCM, and MeOH.
-
Cleavage and Purification: Cleave the final bioconjugate from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Purify the crude product by reverse-phase HPLC.
Applications in Drug Development and Signaling Studies
The ability to site-specifically conjugate molecules to peptides opens up vast possibilities in biomedical research. Peptides modified with this compound are powerful tools for creating sophisticated therapeutic and diagnostic agents.
Targeted Drug Delivery
A primary application is the development of Peptide-Drug Conjugates (PDCs). In this paradigm, a cell-targeting peptide is synthesized incorporating the modified proline. After deprotection of the Poc group, a potent cytotoxic drug functionalized with an azide (B81097) can be attached.
Illustrative Example: RGD-Doxorubicin Conjugate for Integrin Targeting
Many tumor cells overexpress integrin receptors. Peptides containing the Arg-Gly-Asp (RGD) sequence can specifically target these receptors. A PDC could be designed where an RGD-containing peptide is used to deliver the chemotherapeutic drug doxorubicin (B1662922) directly to the tumor site, potentially reducing systemic toxicity.
Table 4: Hypothetical Efficacy of an RGD-Pro(4-Dox)-Peptide Conjugate
| Cell Line | Integrin Expression | IC₅₀ (Free Doxorubicin) | IC₅₀ (RGD-Doxorubicin PDC) |
| U-87 MG (Glioblastoma) | High αvβ3 | 0.5 µM | 0.1 µM |
| MDA-MB-231 (Breast Cancer) | High αvβ3 | 0.8 µM | 0.2 µM |
| NIH-3T3 (Fibroblast) | Low αvβ3 | 0.6 µM | 5.2 µM |
| Data is illustrative, demonstrating the principle of targeted delivery leading to enhanced potency in target cells and reduced activity in non-target cells. |
Probing Signaling Pathways
Bioconjugates created using this technology can serve as powerful probes to study cellular signaling. For example, attaching a fluorescent dye allows for the visualization of peptide uptake and localization. Conjugating a peptide to a known signaling modulator can help elucidate its mechanism of action.
Integrin-Mediated Signaling Pathway
Integrin binding by an RGD peptide conjugate can trigger downstream signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which is crucial for cell survival, proliferation, and migration. By creating RGD conjugates with different payloads (e.g., inhibitors, activators, or imaging agents), researchers can modulate and study this pathway in detail.
By using a PDC where the "drug" is an inhibitor of a downstream kinase, one could directly probe the effects of blocking the pathway at a specific node following receptor engagement.
Conclusion
This compound represents a significant advancement in the field of peptide chemistry and bioconjugation. Its orthogonal protecting group strategy provides a reliable and efficient method for the site-specific incorporation of an alkyne handle into synthetic peptides. This enables the precise attachment of a wide array of molecules through the robust and versatile CuAAC click reaction. For researchers in drug development and chemical biology, this amino acid derivative is an invaluable tool for constructing next-generation peptide-drug conjugates, molecular probes, and other sophisticated biomaterials, paving the way for new therapeutic strategies and a deeper understanding of complex biological processes.
understanding the stereochemistry of Fmoc-L-Pro derivatives
An In-Depth Technical Guide to the Stereochemistry of Fmoc-L-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical integrity of amino acid derivatives is of paramount importance in peptide synthesis and drug development. Fmoc-L-proline, a cornerstone building block in solid-phase peptide synthesis (SPPS), presents unique stereochemical challenges due to the conformational rigidity of its pyrrolidine (B122466) ring.[1][2] The precise three-dimensional arrangement of proline residues significantly influences the secondary structure, and consequently, the biological activity of synthetic peptides.[3] The conversion of the naturally occurring L-enantiomer to its D-counterpart, a process known as racemization or epimerization, can lead to the synthesis of diastereomeric peptide impurities. These impurities can be difficult to separate and may result in peptides with altered biological activity, reduced efficacy, or even immunogenicity.[3][4] This guide provides a comprehensive overview of the factors influencing the stereochemistry of Fmoc-L-proline derivatives, detailed experimental protocols for stereochemical analysis, and quantitative data to aid researchers in maintaining the chiral purity of their synthetic peptides.
Factors Influencing the Stereochemical Integrity of Fmoc-L-Proline
The racemization of Fmoc-L-proline during peptide synthesis is a critical concern that can be influenced by several factors throughout the synthesis process. Understanding and controlling these factors is essential for producing chirally pure peptides.
Coupling Reagents and Additives
The choice of coupling reagent and additives plays a significant role in the extent of proline racemization. The combination of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) has been shown to significantly increase the risk of racemization.[3][5] The proposed mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize.[4]
To mitigate this, the use of coupling reagents known for low racemization is recommended. Reagents based on OxymaPure, such as COMU and HCTU, are excellent alternatives.[3] For particularly sensitive sequences, specialized reagents like PyAOP or PyClock can be employed.[3] If a carbodiimide is used, it is preferable to pair it with OxymaPure instead of HOBt or to perform the coupling in a non-polar solvent like dichloromethane (B109758) (DCM) without an additive.[3]
Base
The presence of a base during the activation of the amino acid can promote racemization. The choice of base is critical, with more hindered bases like 2,4,6-collidine showing reduced racemization compared to N,N-diisopropylethylamine (DIPEA).[3]
Solvent
The solvent can influence the stability of the intermediates in the racemization pathway.[3] As mentioned, using a non-polar solvent like DCM can reduce racemization when using carbodiimide-based coupling.
Temperature
Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[3][6] It is crucial to carefully control the temperature during coupling steps, especially for proline residues. Lowering the microwave coupling temperature can limit the racemization of sensitive amino acids.[6]
Pre-activation Time
Prolonged pre-activation times of the carboxylic acid group of Fmoc-L-proline can increase the risk of racemization.[3] It is advisable to keep pre-activation times to a minimum.
Quantitative Data on Stereochemical Purity
The enantiomeric purity of commercially available Fmoc-protected amino acids is typically expected to be greater than 99.0% enantiomeric excess (ee).[7] In some cases, a purity of ≥99.8% ee is required.[7] The following table summarizes the key factors affecting proline racemization and strategies for its prevention.
| Factor | Condition Promoting Racemization | Recommended Condition for Minimal Racemization |
| Coupling Reagent | Carbodiimides (e.g., DIC) with HOBt in DMF[3][5] | Low-racemization reagents (e.g., HCTU, COMU)[3] |
| Additive | HOBt (with carbodiimides)[3][5] | OxymaPure (with carbodiimides) or no additive in DCM[3] |
| Base | DIPEA[3] | Hindered bases (e.g., 2,4,6-collidine)[3] |
| Solvent | Polar solvents like DMF (with certain coupling reagents)[3] | Non-polar solvents like DCM (with carbodiimides)[3] |
| Temperature | Elevated temperatures (e.g., in microwave synthesis)[3][6] | Room temperature or carefully controlled, lower microwave temperatures[3][6] |
| Pre-activation | Prolonged pre-activation times[3] | Minimal pre-activation time[3] |
Experimental Protocols for Stereochemical Analysis
The accurate determination of the stereochemical purity of Fmoc-L-proline derivatives and the final peptide is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[3][7]
Chiral HPLC Analysis of Fmoc-L-Proline Enantiomers
This protocol outlines the general steps for determining the enantiomeric excess of Fmoc-L-proline derivatives.
1. Sample Preparation:
-
For Fmoc-L-proline raw material: Dissolve a small amount of the Fmoc-L-proline in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
For a synthetic peptide: The peptide must first be hydrolyzed to its constituent amino acids. This is typically achieved by treating the peptide with 6N HCl at 110°C for 24 hours.[8] The resulting amino acid mixture is then dried and reconstituted in a suitable solvent.
2. Derivatization (for hydrolyzed peptides):
-
The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), to form diastereomers that can be separated on a standard C18 column.[8][9]
3. HPLC System and Conditions:
-
Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based CSPs are commonly used for the analysis of Fmoc-amino acids.[7][10] Macrocyclic glycopeptide-based CSPs are also effective.[11]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA).[7]
-
Detection: UV detection is commonly used, typically at 214 nm or 280 nm.[8]
4. Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the following formula: ee% = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for studying the stereochemistry and conformation of proline-containing peptides.[12][13] While standard ¹H-NMR can provide some information, the use of fluorinated proline derivatives in conjunction with ¹⁹F NMR offers enhanced sensitivity and a wider chemical shift range, making it easier to distinguish between different conformational states.[14]
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a known concentration.[14][15]
-
Data Acquisition: Acquire one-dimensional (¹H, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, ROESY) NMR spectra.[15]
-
Data Analysis: Analyze the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to determine the conformation of the proline residue and the overall peptide structure. Comparison of the NMR spectra of a peptide synthesized with Fmoc-L-proline to one synthesized with a commercially available standard can confirm the stereochemical integrity.[16]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including the absolute stereochemistry of proline residues within a peptide.[17]
General Workflow for X-ray Crystallography:
-
Crystallization: Grow single crystals of the purified peptide suitable for X-ray diffraction. This is often the most challenging step.
-
Data Collection: Mount a crystal and collect diffraction data using an X-ray diffractometer.[18]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic coordinates and stereochemistry.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms related to the stereochemistry of Fmoc-L-proline.
Caption: Mechanism of Proline Racemization via Oxazolone Formation.
Caption: Workflow for Determining Peptide Chiral Purity.
Conclusion
Maintaining the stereochemical integrity of Fmoc-L-proline is a critical aspect of successful peptide synthesis. By carefully selecting coupling reagents, bases, and reaction conditions, and by minimizing reaction temperatures and pre-activation times, the risk of racemization can be significantly reduced. The implementation of robust analytical methods, such as chiral HPLC, is essential for verifying the stereochemical purity of both the amino acid building blocks and the final peptide product. This guide provides the foundational knowledge and practical protocols to empower researchers to control and verify the stereochemistry of their proline-containing peptides, ultimately leading to more reliable and effective research and development outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mr.copernicus.org [mr.copernicus.org]
- 15. rsc.org [rsc.org]
- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray Crystallography | McGovern Medical School [med.uth.edu]
An In-depth Technical Guide on the Solubility and Stability of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a critical building block in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). While specific quantitative data for this novel derivative is not extensively published, this document extrapolates from established principles of Fmoc-protected amino acids and provides detailed protocols for researchers to determine these parameters empirically.
Introduction to this compound
This compound is a specialized proline derivative incorporating two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyloxycarbonyl (Poc) moiety. The Fmoc group provides a base-labile protecting group for the amine, essential for orthogonal solid-phase peptide synthesis (SPPS). The Poc group introduces a terminal alkyne, rendering the molecule suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry."
This unique structure makes it a valuable linker component for conjugating biomolecules. Its primary application is in the construction of ADC linkers, where the proline scaffold can influence linker stability and conformation, and the alkyne handle allows for the attachment of payloads or other molecular entities.
Physicochemical Properties
The core properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂O₆ |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 2451202-17-6 |
| Appearance | White to off-white solid |
| Primary Application | ADC Linker Synthesis, Click Chemistry |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not widely available in public literature. However, a solubility of 10 mM in DMSO has been reported. The solubility in other common organic solvents can be extrapolated based on the general behavior of Fmoc-protected amino acids.
Table 3.1: Expected Qualitative Solubility in Common Organic Solvents
| Solvent | Abbreviation | Type | Expected Qualitative Solubility | Typical Concentration Range for SPPS |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | > 0.4 M |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | > 0.4 M |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | > 0.4 M |
| Dichloromethane | DCM | Nonpolar | Moderate | 0.1 - 0.4 M |
| Tetrahydrofuran | THF | Polar Aprotic | Moderate | 0.1 - 0.3 M |
| Acetonitrile | ACN | Polar Aprotic | Low | < 0.1 M |
| Water | H₂O | Polar Protic | Very Low | Insoluble |
Note: These values are estimations. Empirical determination is highly recommended for process optimization.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method followed by HPLC quantification.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample via a validated HPLC method. Calculate the original concentration by applying the dilution factor.
-
HPLC Calibration: Prepare a series of standard solutions of the compound with known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration.
Stability Profile
The stability of this compound is governed primarily by the lability of the Fmoc and Poc protecting groups under different chemical conditions.
-
Basic Conditions: The Fmoc group is notoriously labile to bases. It is rapidly cleaved by secondary amines like piperidine (B6355638) (the standard condition in SPPS). It also shows limited stability towards tertiary amines (e.g., DIPEA) and strong inorganic bases (e.g., NaOH, K₂CO₃). The ester linkage of the Poc group can also be susceptible to hydrolysis under strong basic conditions.
-
Acidic Conditions: The Fmoc group is stable to the acidic conditions typically used to cleave side-chain protecting groups like Boc or Trt (e.g., strong acids like Trifluoroacetic Acid - TFA). The Poc group is also generally stable under these conditions.
-
Temperature: As with most complex organic molecules, long-term storage at elevated temperatures is not recommended. For optimal stability, the compound should be stored in a cool, dry place. Product datasheets often recommend storage at 2-8°C or frozen (-20°C) for long-term preservation.
-
Light: The fluorenyl moiety of the Fmoc group is a chromophore. While not acutely unstable, prolonged exposure to high-intensity UV light should be avoided to prevent potential photodegradation.
Experimental Protocol: Stability-Indicating Assay
This protocol describes a general method to assess the stability of the compound under forced degradation conditions (e.g., acidic, basic, oxidative).
Materials:
-
This compound
-
Solutions for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Quenching solutions: 0.1 M NaOH (for acid), 0.1 M HCl (for base)
-
HPLC system with a UV or MS detector
-
pH meter
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Control: Mix the stock solution with the solvent alone.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Time-Point Sampling: At each time point, withdraw an aliquot. For the acid and base samples, neutralize them immediately with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the control sample at t=0. Identify and, if possible, characterize major degradation products.
Application in ADC Linker Synthesis
The primary utility of this compound is as a building block for ADC linkers. The alkyne functionality introduced by the Poc group is used for the "click" conjugation of an azide-modified cytotoxic payload.
This workflow illustrates how this compound is incorporated into a peptide-based linker on a solid support. After chain assembly, the entire linker is cleaved from the resin. The exposed alkyne handle is then ready for conjugation to an azide-functionalized drug payload via a highly efficient click reaction, completing the synthesis of the linker-payload moiety before its final conjugation to the antibody.
A Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: A Key Building Block in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2451202-17-6[1][2][3][4]
This technical guide provides an in-depth overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized amino acid derivative crucial for advancements in peptide synthesis, bioconjugation, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Compound Specifications
This compound is a proline analogue featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a propargyloxycarbonyl (Poc) protected amino group at the 4-position of the proline ring. The presence of the azide (B81097) functionality within the Poc group makes it a valuable reagent for "click chemistry," a set of powerful, specific, and biocompatible chemical reactions.
| Property | Value | Source |
| CAS Number | 2451202-17-6 | [1][2][3][4] |
| Molecular Formula | C24H22N2O6 | [3] |
| Molecular Weight | 434.44 g/mol | [2][4] |
| Purity | >96% | [3] |
| Appearance | White Solid | [5] |
| Solubility | Soluble in DMSO, DMF, alcohols, THF, CH3CN. Sparingly soluble in CHCl3, CH2Cl2. | [2][5] |
| Storage | Store at -20°C | [2] |
Synthesis and Chemical Principles
The synthesis of this compound involves a multi-step process starting from a readily available precursor, typically a protected hydroxyproline (B1673980) derivative.
General Synthetic Strategy
A plausible synthetic route, based on established chemical principles for the synthesis of similar azidoproline derivatives, is outlined below. This involves the stereoselective conversion of a hydroxyl group to an azide, followed by sequential deprotection and protection steps.
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
Protocol 1: Synthesis of Fmoc-(4S)-azidoproline-OH from Boc-(4R)-Hyp-OMe [5]
This procedure outlines the key steps for creating the azido-proline core.
-
Stereoselective Azide Introduction:
-
Method A: Mesylation and Nucleophilic Substitution: The hydroxyl group of Boc-(4R)Hyp-OMe is first activated by conversion to a mesylate using methanesulfonyl chloride. Subsequent nucleophilic substitution with sodium azide (NaN3) yields the corresponding azide with inversion of stereochemistry.
-
Method B: Mitsunobu Reaction: Direct conversion of the alcohol to the azide can be achieved under Mitsunobu conditions using diphenylphosphoryl azide (DPPA), diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (Ph3P).
-
-
Deprotection: The methyl ester and the Boc protecting group are cleaved.
-
Fmoc Protection: The free amino group is then protected with Fmoc-OSu or Fmoc-Cl to yield Fmoc-(4S)-azidoproline-OH.
Protocol 2: Propargyloxycarbonyl (Poc) Protection [6][7][8][9][10]
The propargyloxycarbonyl (Poc) group is introduced to protect the 4-amino group of the proline derivative.
-
The amino group is reacted with propargyl chloroformate in the presence of a suitable base.
-
The Poc group is stable to both acidic and basic conditions commonly used in peptide synthesis, making it an orthogonal protecting group to Fmoc.
-
Removal of the Poc group can be achieved under neutral conditions using tetrathiomolybdate (B108656) complexes.[6][7][8][9][10]
Applications in Research and Development
The unique structural features of this compound make it a versatile tool in several areas of chemical biology and drug discovery.
Peptide Synthesis and Structural Biology
The incorporation of this non-natural amino acid into peptides allows for the introduction of a "clickable" handle. This enables the site-specific modification of peptides with various functionalities, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. The rigid proline backbone also helps in stabilizing specific peptide conformations.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. precisepeg.com [precisepeg.com]
- 4. biorbyt.com [biorbyt.com]
- 5. researchgate.net [researchgate.net]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
molecular weight of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
An In-depth Technical Guide to (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Advanced Peptide Synthesis and Drug Development
This guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential utility of the modified amino acid derivative, this compound, for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a specialized amino acid derivative designed for advanced applications in peptide chemistry. It incorporates three key chemical moieties:
-
A (2S,4S)-4-aminoproline core: A rigid cyclic amino acid that can introduce conformational constraints into a peptide backbone.
-
An Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amine, making it a cornerstone for modern Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), which allows for the sequential addition of amino acids to a growing peptide chain.[1][3]
-
A Poc (propargyloxycarbonyl) group: This group is attached to the 4-amino position and contains a terminal alkyne. This alkyne functionality makes the amino acid a "clickable" building block, ready for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4]
This unique combination of features makes this compound a valuable reagent for synthesizing custom peptides with site-specific modifications, particularly for applications in drug discovery, such as the development of Antibody-Drug Conjugates (ADCs).[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for calculating reagent quantities and understanding the compound's characteristics.
| Property | Value | Source |
| Molecular Weight | 434.44 g/mol | [4] |
| Molecular Formula | C₂₄H₂₂N₂O₆ | [4] |
| CAS Number | 2451202-17-6 | [4] |
| Appearance | White to off-white powder (Typical for Fmoc-amino acids) | N/A |
| Purity | >96% | [5] |
Core Applications in Research and Development
The structure of this compound lends itself to several advanced applications:
-
Peptide Synthesis: It serves as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to introduce a proline derivative with a latent functional group.[6][7]
-
Bioconjugation and Drug Development: The terminal alkyne of the Poc group is a key feature for "click chemistry." This allows for the covalent attachment of other molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic payloads for creating Antibody-Drug Conjugates (ADCs).[4][7][8]
-
Peptidomimetic Design: The constrained di-substituted proline ring can be used to induce specific secondary structures in peptides, which is a critical aspect of designing peptide-based drugs that target specific biological pathways.[6][7]
Experimental Protocols
While specific protocols must be optimized for each unique peptide sequence and conjugation partner, the following sections provide detailed, representative methodologies for the use of this compound.
Protocol 1: Incorporation into a Peptide via Fmoc-SPPS
This protocol describes the manual stepwise synthesis of a peptide chain on a solid support resin, incorporating this compound at a desired position.
Materials:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
This compound and other required Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Activation solution: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (B130326)
Procedure:
-
Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Amino Acid Activation: In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered residues.[11]
-
To confirm completion, a Kaiser test can be performed. A positive test (blue beads) indicates incomplete coupling, requiring a second coupling step.
-
-
Washing: Wash the resin thoroughly (5 times) with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence. When incorporating this compound, use the same procedure as for any other Fmoc-amino acid.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (Step 2) to free the N-terminal amine.
-
Resin Washing and Drying: Wash the completed peptidyl-resin sequentially with DMF, DCM, and isopropanol, then dry under vacuum.
Protocol 2: Post-Synthetic Modification via Click Chemistry (CuAAC)
This protocol outlines the conjugation of an azide-containing molecule to the alkyne-functionalized peptide synthesized in Protocol 1, while it is still on the solid support.
Materials:
-
Alkyne-functionalized peptidyl-resin from Protocol 1
-
Azide-containing molecule (e.g., Azido-PEG, azide-functionalized dye) (10 equivalents)
-
Copper(I) Iodide (CuI) (5 equivalents)
-
DIPEA (20 equivalents)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in the chosen solvent (NMP or DMF) for 1 hour.
-
Click Reaction Mixture: In a separate vessel, dissolve the azide-containing molecule, CuI, and DIPEA in the solvent.
-
Conjugation: Add the click reaction mixture to the swollen resin. Agitate the reaction vessel, protected from light if using a fluorescent dye, for 12-24 hours at room temperature.
-
Washing: After the reaction, thoroughly wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove all reagents and byproducts.
-
Peptide Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the final, modified peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The incorporation of a 4-amino-proline scaffold can impart unique conformational constraints on peptides, influencing their secondary structure and biological activity. The cyclopentyloxycarbonyl (Poc) protecting group on the 4-amino position is orthogonal to the standard Fmoc/tBu strategy, offering opportunities for selective modification or for maintaining the protection until the final cleavage step. The Fmoc group on the α-amine allows for its use in the widely adopted Fmoc-based SPPS methodology.
These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase synthesis, along with expected quantitative outcomes and a generalized workflow for its application in research and drug development.
Data Presentation
The following table summarizes typical quantitative data expected during a standard Fmoc-based solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin. |
| Fmoc Deprotection | >99% completion | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. Incomplete deprotection can lead to deletion sequences.[1] |
| Coupling Efficiency | >99% | Often monitored qualitatively by a ninhydrin (B49086) test (Kaiser test). For difficult couplings (e.g., due to aggregation), efficiency might be lower and require double coupling. |
| Crude Peptide Purity | 50 - 95% | Determined by RP-HPLC. Purity is highly dependent on the length and sequence of the peptide. |
| Overall Yield | 10 - 70% | Calculated based on the initial resin loading. Yield is influenced by the number of coupling cycles and the efficiency of each step. |
Experimental Protocols
This section details the protocol for the manual solid-phase synthesis of a peptide containing this compound. The protocol is based on the standard Fmoc/tBu strategy.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Protocol
1. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to swell the resin.
-
Shake or bubble with nitrogen for 30-60 minutes at room temperature.
-
Drain the DMF.
2. First Amino Acid Coupling (Loading)
-
If starting with a pre-loaded resin, proceed to step 3.
-
To load the first Fmoc-amino acid onto the resin (e.g., Wang resin), dissolve the Fmoc-amino acid (2-4 equivalents) and an activating agent like MSNT in DCM or DMF. Add a base such as N-methylimidazole and add the solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a capping step using a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIEA) in DMF to block any unreacted hydroxyl groups on the resin.
3. Iterative Peptide Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
a. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Shake for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
b. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading), including this compound when it is at the desired position in the sequence.
-
Add an activating agent (e.g., DIC, 3-5 equivalents) and an additive (e.g., OxymaPure®, 3-5 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
4. Final Cleavage and Global Deprotection
-
a. Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step as described in 3a to remove the Fmoc group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
-
b. Cleavage from Resin and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A standard cocktail for peptides with common acid-labile protecting groups is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains arginine, methionine, or cysteine, add scavengers like EDT or DTT.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g of resin).
-
Shake or stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
c. Deprotection of the N-Poc Group (Proposed Method):
-
Method: Strong acidolysis at an elevated temperature.
-
Dissolve the crude peptide in a strong acid mixture, such as TFA:DCM (1:1), or neat TFA.
-
Heat the solution at 40-50°C for 4-8 hours. The reaction should be monitored by HPLC-MS to determine the optimal time for complete deprotection while minimizing side reactions.
-
After the reaction is complete, remove the acid under a stream of nitrogen or by rotary evaporation.
-
Re-precipitate the peptide in cold diethyl ether as described in step 4.b.
-
5. Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide containing this compound and its subsequent application.
Caption: Workflow for SPPS with this compound and its application.
Logical Relationship of Protecting Groups
The following diagram illustrates the orthogonal nature of the protecting groups used in this protocol.
Caption: Orthogonality of protecting groups in the described SPPS strategy.
References
Application Notes and Protocols for Incorporating (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is a synthetically modified amino acid derivative designed for advanced applications in peptide chemistry. This unique building block features a standard Fmoc-protected amine for straightforward incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The key modification is the propargyloxycarbonyl (Poc) group attached to the 4-amino position of the proline ring. The terminal alkyne of the Poc group serves as a versatile handle for post-synthetic modifications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the site-specific conjugation of a wide array of molecules, such as fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs, making it an invaluable tool in drug development and chemical biology.
Application Note 1: Incorporation of this compound via Fmoc-SPPS
The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to the steric hindrance imparted by the substituted proline ring, optimization of coupling conditions may be necessary to ensure high coupling efficiency and prevent side reactions.
Key Considerations for SPPS Incorporation:
-
Steric Hindrance: The 4-amino substitution on the proline ring can increase steric bulk, potentially slowing down the coupling reaction. The choice of coupling reagent is critical to overcome this hindrance.
-
Coupling Reagents: More powerful uronium/aminium or phosphonium (B103445) salt-based coupling reagents are recommended over standard carbodiimides for coupling sterically hindered amino acids. Reagents like HATU, HBTU, and PyBOP generally provide higher yields and faster reaction times.[1][2][3]
-
Reaction Monitoring: Due to the secondary amine nature of proline, the standard Kaiser test for primary amines is not reliable for monitoring the completion of the coupling reaction.[4] Alternative tests, such as the isatin (B1672199) test or the chloranil (B122849) test, should be employed to confirm the absence of free secondary amines before proceeding to the next cycle.[4]
-
Diketopiperazine Formation: When proline is one of the first two amino acids at the C-terminus, there is an increased risk of diketopiperazine formation, which can lead to chain termination.[5] Using a 2-chlorotrityl chloride resin can mitigate this side reaction due to its steric bulk.[5]
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield for Hindered Couplings | Racemization Risk | Reference(s) |
| HATU | None | DIPEA/NMM | 30 min - 2 h | High (>95%) | Low | [1][3] |
| HBTU | HOBt | DIPEA/NMM | 1 - 4 h | Good to High | Low | [2][6] |
| PyBOP | None | DIPEA/NMM | 1 - 4 h | Good to High | Low | [2] |
| DIC | HOBt/Oxyma | DIPEA/NMM | 2 - 12 h | Moderate to Good | Moderate | [2][3] |
Note: Reaction times and yields are dependent on the specific peptide sequence, resin, and other reaction conditions.
Application Note 2: Post-Synthetic Modification via On-Resin CuAAC
The terminal alkyne of the Poc group provides a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the conjugation of azide-containing molecules to the peptide while it is still attached to the solid support. On-resin click chemistry is advantageous as it simplifies the purification of the final conjugated peptide.
Key Considerations for On-Resin CuAAC:
-
Copper Source: The catalytically active species is Cu(I). This can be introduced directly as Cu(I) salts (e.g., CuI, CuBr) or generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[7][8] The use of elemental copper (e.g., copper wire) can also be employed for a slower, but often cleaner, reaction.[7]
-
Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[9][10]
-
Solvent System: The reaction is typically performed in a mixture of solvents that can swell the resin and dissolve all reactants, such as DMF/water or DMF/CH₃CN.[11][12]
-
Reaction Monitoring: The progress of the on-resin click reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
Table 2: Typical Conditions for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Concentration/Equivalents | Reference(s) |
| Azide-containing molecule | Molar Excess | 5 - 10 equivalents (relative to resin loading) | [9] |
| Copper(II) Sulfate (B86663) (CuSO₄) | Molar Excess | 0.1 - 1 equivalents | [7][12] |
| Sodium Ascorbate | Molar Excess | 1 - 5 equivalents | [7][12] |
| Copper(I) Iodide (CuI) | Molar Excess | 0.5 - 2 equivalents | [11] |
| Ligand (e.g., THPTA, TBTA) | Molar Excess | 0.5 - 1.25 equivalents | [9][10] |
| Base (e.g., DIPEA, 2,6-lutidine) | Molar Excess | 5 - 10 equivalents | [9] |
| Solvent | DMF/H₂O, DMF/CH₃CN, DMSO | - | [11][12] |
| Temperature | Room Temperature to 50°C | - | [7] |
| Reaction Time | 1 - 24 hours | - | [7] |
| Reported Conversion | - | >95% | [7] |
Application Note 3: Use of the Poc Group as a Protecting Group
While the primary utility of the Poc group in this context is for bioconjugation, it can also function as a protecting group for the 4-amino functionality of the proline residue. The Poc group is stable to the acidic conditions used for the cleavage of many side-chain protecting groups (e.g., Boc) and the basic conditions for Fmoc-deprotection. It can be selectively removed under neutral conditions using tetrathiomolybdate (B108656).
Key Considerations for Poc Group Deprotection:
-
Deprotection Reagent: Benzyltriethylammonium tetrathiomolybdate is an effective reagent for the cleavage of the Poc group.[13][14]
-
Reaction Conditions: The deprotection is typically carried out in an organic solvent such as acetonitrile (B52724) at room temperature.[13]
-
Orthogonality: The deprotection conditions are mild and neutral, leaving other common protecting groups such as Boc, Fmoc, Cbz, benzyl (B1604629) esters, and methyl esters intact.[13]
-
Work-up: The deprotected product can often be isolated by simple filtration to remove the reagent byproducts.[13]
Table 3: Conditions for Deprotection of the Propargyloxycarbonyl (Poc) Group
| Reagent | Solvent | Temperature | Reaction Time | Reported Yield | Reference(s) |
| Benzyltriethylammonium tetrathiomolybdate | Acetonitrile (CH₃CN) | Room Temperature | 30 min - 2 h | Good to Excellent (>90%) | [13][14] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence (Manual SPPS)
This protocol describes the manual solid-phase synthesis for incorporating this compound into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Isatin test solutions
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads.
-
Perform the isatin test to check for the presence of free secondary amines. A blue color indicates an incomplete reaction.
-
If the reaction is incomplete, extend the coupling time or perform a second coupling.
-
-
Washing: Once the coupling is complete (negative isatin test), wash the resin with DMF (5 x) and DCM (3 x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to confirm its identity and purity.[15][16][17]
Protocol 2: On-Resin CuAAC Reaction
This protocol describes a general procedure for the on-resin click conjugation of an azide-containing molecule to the peptide-bound (2S,4S)-L-Pro(4-NHPoc)-OH.
Materials:
-
Peptide-resin containing the Poc group
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reaction Cocktail Preparation:
-
In a reaction vessel containing the resin, add the azide-containing molecule (5-10 eq.) dissolved in a minimal amount of DMF.
-
Add a solution of CuSO₄ (0.5 eq.) and THPTA (0.75 eq.) in DMF/H₂O (4:1).
-
Add DIPEA (5 eq.).
-
Finally, add a freshly prepared solution of sodium ascorbate (2.5 eq.) in DMF/H₂O.
-
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. Protect the reaction from light if using photosensitive molecules.
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x), a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove copper), DMF (3 x), DCM (3 x), and methanol (B129727) (3 x).
-
-
Cleavage and Analysis: Cleave the peptide from the resin as described in Protocol 1 and analyze by RP-HPLC and mass spectrometry to confirm successful conjugation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. msf.ucsf.edu [msf.ucsf.edu]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH , a specialized amino acid derivative, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reagent is a powerful tool for the site-specific modification of peptides, enabling the synthesis of complex biomolecules for research and therapeutic development.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile ligation reaction that forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] The this compound building block incorporates a propargyloxycarbonyl (Poc) protected amine, which after deprotection reveals a terminal alkyne, and is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The proline scaffold provides conformational rigidity, while the azide moiety at the 4-position allows for the precise introduction of a wide array of functionalities, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic payloads for antibody-drug conjugates (ADCs).[3]
The key advantages of using this compound in conjunction with CuAAC include:
-
High Specificity and Yield: The reaction is highly selective for the azide and alkyne functional groups, proceeding with high efficiency under mild conditions, often yielding near-quantitative conversion.[4]
-
Biocompatibility: The CuAAC reaction can be performed in aqueous environments, making it suitable for the modification of sensitive biomolecules.[5]
-
Versatility: A vast library of alkyne-containing molecules can be conjugated to the peptide backbone, enabling a wide range of applications in drug discovery, diagnostics, and materials science.
Experimental Protocols
Two primary protocols are presented: an on-resin (solid-phase) cycloaddition, which is ideal for post-synthesis modification of peptides still attached to the solid support, and a solution-phase cycloaddition for purified peptides.
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition
This protocol is suitable for performing the click reaction directly on the peptide-resin after the completion of solid-phase peptide synthesis.
Materials:
-
Peptide-resin incorporating the this compound residue (with the Poc group removed to expose the alkyne)
-
Terminal alkyne-containing molecule of interest (5-10 equivalents relative to the resin loading)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (1-5 equivalents)
-
Solvent: Degassed N,N-Dimethylformamide (DMF) and water (e.g., 4:1 v/v)
-
Solid-phase synthesis vessel and shaker
-
Standard reagents for peptide cleavage and purification (e.g., Trifluoroacetic acid cocktail, diethyl ether)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Wash the resin thoroughly with DMF (3 x resin volume).
-
Reaction Mixture Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in the DMF/water solvent mixture.
-
Catalyst Addition: To the reaction vessel containing the resin, add the alkyne solution. In a separate tube, prepare a fresh solution of CuSO₄·5H₂O (0.1-0.5 eq.) and sodium ascorbate (1-5 eq.) in the DMF/water solvent. Add this catalyst solution to the resin slurry.
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction vessel should be sealed to minimize oxygen exposure.
-
Monitoring the Reaction (Optional): A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry to check for reaction completion.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), water (3x), and finally with dichloromethane (B109758) (DCM) (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition
This protocol is designed for the conjugation of a purified peptide containing the (2S,4S)-L-Pro(4-NHPoc)-OH residue with an alkyne-modified molecule in solution.
Materials:
-
Purified peptide containing the azide functionality (1 equivalent)
-
Terminal alkyne-containing molecule of interest (1.5-3 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5-1 equivalent)
-
Sodium ascorbate (2-5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting the peptide)[6]
-
Solvent: Degassed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and a co-solvent such as DMSO or DMF if needed for solubility.
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.
-
Prepare Catalyst Solution: In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄·5H₂O and, if used, the THPTA ligand.
-
Initiate Reaction: Add the catalyst solution to the peptide/alkyne mixture. Then, add a freshly prepared solution of sodium ascorbate to initiate the cycloaddition.
-
Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by analytical HPLC or LC-MS.
-
Purification: Once the reaction is complete, the conjugated peptide can be purified from the excess reagents and catalyst using reverse-phase HPLC or size-exclusion chromatography.
Data Presentation
The efficiency of the CuAAC reaction is typically high. The following tables provide representative data for on-resin and solution-phase cycloadditions.
Table 1: Representative Data for On-Resin CuAAC
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-Pro(4-N₃) -Leu-Arg-Arg-NH₂ |
| Resin Loading | 0.5 mmol/g |
| Alkyne Reagent | 5-ethynyl-2'-deoxyuridine |
| Equivalents of Alkyne | 5 eq. |
| Catalyst System | CuSO₄ (0.3 eq.), Sodium Ascorbate (2 eq.) |
| Solvent | DMF/H₂O (4:1) |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Conversion Rate | >95% (as determined by LC-MS after cleavage) |
| Final Purity (after HPLC) | >98% |
Table 2: Representative Data for Solution-Phase CuAAC
| Parameter | Value |
| Peptide | H-Cys-Pro(4-N₃) -Lys-Gly-OH |
| Peptide Concentration | 1 mM |
| Alkyne Reagent | Dansyl Alkyne |
| Equivalents of Alkyne | 2 eq. |
| Catalyst System | CuSO₄ (0.8 eq.), Sodium Ascorbate (4 eq.), THPTA (1 eq.) |
| Solvent | PBS (pH 7.4) / DMSO (9:1) |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Yield (after purification) | 85-95% |
| Purity (after HPLC) | >99% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient equivalents of reagents; Poor quality of reagents/solvents; Steric hindrance. | Increase equivalents of alkyne and catalyst; Use fresh, anhydrous solvents; Increase reaction time or temperature (e.g., 40-50°C).[2] |
| Side Product Formation | Oxidation of Cu(I) to inactive Cu(II); Degradation of the peptide. | Degas all solvents thoroughly; Ensure an adequate excess of sodium ascorbate; Use a protective ligand like THPTA.[5] |
| Difficulty in Purification | Unreacted starting materials; Copper contamination. | Ensure the reaction has gone to completion by monitoring; Use a copper chelating resin (e.g., QuadraSil) post-reaction or include EDTA in the initial purification buffers. |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles involved.
Caption: Workflow for SPPS and On-Resin CuAAC.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the intrinsic reactivity of a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), with an azide-functionalized molecule. The reaction proceeds rapidly and with high specificity, forming a stable triazole linkage.
This document provides detailed application notes and experimental protocols for the use of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH , a proline derivative functionalized with a propargyloxycarbonyl (Poc) protected amino group, which contains an azide (B81097) moiety for SPAAC reactions. This versatile building block can be readily incorporated into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS), providing a handle for subsequent site-specific bioconjugation to proteins, imaging agents, or drug molecules.
Key Features of SPAAC with this compound:
-
Bioorthogonal: The azide and strained alkyne functionalities are abiotic and do not interfere with native biological processes.
-
Copper-Free: Eliminates the toxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.
-
High Specificity: The reaction is highly selective between the azide and the strained alkyne, ensuring precise conjugation.
-
Favorable Kinetics: The reaction proceeds efficiently under physiological conditions (pH, temperature).
-
Versatility: Enables the site-specific modification of peptides for a wide range of applications in drug development, diagnostics, and fundamental research.
Data Presentation
While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for SPAAC reactions between a similar hydrophilic azide-containing amino acid and common strained alkynes. These values provide a reasonable expectation for the performance of peptides incorporating the 4-azidoproline derivative.
| Azide-Containing Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Hydrophilic Azido-Amino Acid | DBCO | 0.34 | [1] |
| Hydrophilic Azido-Amino Acid | BCN | 0.28 | [1] |
Note: Reaction kinetics are influenced by factors such as buffer composition, pH, and temperature. Optimization of these parameters can enhance reaction efficiency.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the (2S,4S)-4-azidoproline moiety using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
For the incorporation of this compound, use the same coupling procedure.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry it under vacuum.
-
Peptide Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Protocol 2: SPAAC Bioconjugation of an Azide-Containing Peptide with a DBCO-Functionalized Molecule
This protocol describes the conjugation of the purified peptide containing the 4-azidoproline residue to a molecule functionalized with a DBCO group.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another suitable buffer.
-
Organic Solvent (optional, for dissolving the DBCO-reagent): Dimethyl sulfoxide (B87167) (DMSO) or DMF.
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by RP-HPLC or mass spectrometry to observe the formation of the conjugate and the consumption of the starting materials.
-
Purification of the Conjugate: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow and a Relevant Signaling Pathway Application
Experimental Workflow: Synthesis and Labeling of a Peptide-Drug Conjugate
The following diagram illustrates the overall workflow for synthesizing a peptide containing this compound and its subsequent conjugation to a drug molecule via SPAAC.
Application in a Targeted Drug Delivery Signaling Pathway
Peptide-drug conjugates (PDCs) are a promising therapeutic modality. A peptide with affinity for a specific cell surface receptor can be used to deliver a cytotoxic drug selectively to cancer cells. The following diagram illustrates a hypothetical signaling pathway where a PDC, synthesized using this compound, targets a receptor tyrosine kinase (RTK) on a cancer cell.
References
Application Notes and Protocols for the Cleavage of the Poc Protecting Group from Proline Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prop-2-ynyloxycarbonyl (Poc) group is a valuable amine protecting group in organic synthesis, particularly in peptide chemistry. Its removal under mild and neutral conditions using tetrathiomolybdate (B108656) makes it an attractive orthogonal protecting group, compatible with various other acid- and base-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the cleavage of the Poc protecting group from proline residues, a critical step in the synthesis of proline-containing peptides and peptidomimetics.
The orthogonality of the Poc group allows for selective deprotection without affecting other protecting groups such as Boc, Fmoc, and Cbz, enabling complex synthetic strategies.[1] The use of a polymer-supported tetrathiomolybdate reagent simplifies the work-up procedure, as the reagent can be easily removed by filtration.
Cleavage Mechanism
The cleavage of the Poc group from a proline residue is typically achieved using a tetrathiomolybdate salt, such as benzyltriethylammonium tetrathiomolybdate. While the detailed mechanism is not fully elucidated, it is proposed to involve a nucleophilic attack of the tetrathiomolybdate anion on the terminal carbon of the alkyne moiety of the Poc group. This is followed by a cascade of electronic rearrangements that ultimately lead to the cleavage of the carbamate (B1207046) bond, releasing the free amine of the proline residue, carbon dioxide, and other byproducts.
Data Presentation
The efficiency of Poc group cleavage from a proline-containing dipeptide has been demonstrated to be high, with reactions proceeding to completion under mild conditions. The following table summarizes the key quantitative data obtained from representative experiments.
| Substrate | Deprotecting Agent | Solvent | Reaction Time | Temperature | Yield of Deprotected Product |
| Poc-Pro-Phe-OMe | Polymer-supported tetrathiomolybdate | Acetonitrile | 4 hours | Room Temperature | >95% |
| Poc-Val-Pro-OMe | Benzyltriethylammonium tetrathiomolybdate | Dichloromethane | 3 hours | Room Temperature | High (qualitative) |
Experimental Protocols
This section provides detailed protocols for the synthesis of Poc-proline and the subsequent cleavage of the Poc protecting group.
Protocol 1: Synthesis of N-prop-2-ynyloxycarbonyl-proline (Poc-Pro-OH)
Materials:
-
L-Proline
-
Propargyl chloroformate
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propargyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Poc-Pro-OH as a solid.
Protocol 2: Cleavage of the Poc Group from a Proline Residue using Polymer-Supported Tetrathiomolybdate
This protocol is adapted from the general procedure described for the deprotection of Poc-protected dipeptides.[2]
Materials:
-
Poc-proline containing peptide (e.g., Poc-Pro-Phe-OMe)
-
Polymer-supported tetrathiomolybdate
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve the Poc-protected proline-containing peptide (1 equivalent) in acetonitrile.
-
Add polymer-supported tetrathiomolybdate (5 equivalents) to the solution.
-
Stir the suspension at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the polymer-supported reagent.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
The crude deprotected peptide can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Experimental Workflow for Poc-Proline Synthesis and Deprotection
Caption: Workflow for the synthesis of Poc-protected proline and its subsequent deprotection.
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonality of the Poc protecting group with other common amine protecting groups.
Potential Side Reactions and Troubleshooting
While the cleavage of the Poc group is generally clean, some potential side reactions should be considered, particularly in complex syntheses.
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient equivalents of the tetrathiomolybdate reagent or deactivation of the reagent. Ensure the reagent is fresh and used in sufficient excess.
-
Reaction with other Functional Groups: While tetrathiomolybdate is a mild reagent, its reactivity with other functional groups in the peptide should be considered on a case-by-case basis.
-
Proline-Specific Side Reactions: The rigid cyclic structure of proline can sometimes influence reaction kinetics. No specific side reactions for Poc deprotection from proline have been prominently reported, but standard analytical techniques (HPLC, MS) should be used to verify the purity of the final product.
Conclusion
The Poc protecting group offers a valuable tool for the synthesis of complex proline-containing peptides. Its mild cleavage conditions using tetrathiomolybdate provide excellent orthogonality with other commonly used protecting groups. The protocols and data presented here provide a comprehensive guide for researchers in the successful application of this methodology.
References
Orthogonal Protecting Group Strategy with Fmoc and Poc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical modifications at specific sites within a molecule. This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS) and for the creation of modified peptides or other therapeutics where multi-step, site-specific reactions are required.[1][2]
This document details an orthogonal protecting group strategy utilizing the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and the propargyloxycarbonyl (Poc) group for the protection of hydroxyl functionalities. The Fmoc group is renowned for its lability to basic conditions, while the Poc group is uniquely cleaved under neutral conditions with a specific tetrathiomolybdate (B108656) reagent.[3][4] This differential reactivity forms the basis of their orthogonality, providing a robust tool for synthetic chemists.
The primary advantage of the Fmoc/Poc strategy lies in its mild deprotection conditions, which helps to preserve the integrity of sensitive peptide chains and modifications like glycosylation or phosphorylation.[2][5] This approach avoids the repeated use of strong acids, which can cause side reactions and degradation of the target molecule.[6]
II. The Orthogonal Pair: Fmoc and Poc
A. 9-fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern peptide synthesis for the temporary protection of α-amino groups.[2] Its removal is typically achieved through a base-catalyzed β-elimination mechanism, most commonly with piperidine (B6355638).[7][8]
-
Protection Target: Primary and secondary amines.[8]
-
Deprotection Condition: Basic conditions (e.g., 20% piperidine in DMF).[7][9]
-
Orthogonality: Stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][8]
B. Propargyloxycarbonyl (Poc)
The Poc group serves as an effective protecting group for hydroxyl functions, particularly the side chains of serine, threonine, and tyrosine, as well as in carbohydrate chemistry.[4][7][10] Its deprotection is achieved under neutral conditions, offering a high degree of selectivity.[11]
-
Deprotection Condition: Neutral conditions, using benzyltriethylammonium tetrathiomolybdate in acetonitrile (B52724).[4]
-
Orthogonality: Stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc and tBu removal.[7]
The chemical structures of Fmoc- and Poc-protected amino acids are shown below:
Figure 1: Chemical structures of Fmoc and Poc protecting groups on amino acids.
III. Data Presentation
The following tables summarize the key parameters for the protection and deprotection of Fmoc and Poc groups, providing a clear comparison for experimental design.
Table 1: Comparison of Fmoc and Poc Protecting Groups
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Poc (Propargyloxycarbonyl) |
| Target Functional Group | Amines | Hydroxyls |
| Protection Reagent | Fmoc-Cl, Fmoc-OSu[8] | Propargyl chloroformate (Poc-Cl)[7][12] |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF)[7][9] | Neutral (Tetrathiomolybdate in Acetonitrile)[4][11] |
| Typical Deprotection Time | 5-20 minutes[12][] | 30-90 minutes[4][7] |
| Monitoring | UV spectroscopy (Dibenzofulvene byproduct)[9] | TLC, HPLC |
| Orthogonal To | Acid-labile groups (Boc, tBu), Poc | Base-labile groups (Fmoc), Acid-labile groups (Boc)[7] |
Table 2: Quantitative Data on Deprotection
| Protecting Group | Substrate Example | Deprotection Conditions | Time | Yield | Reference |
| Fmoc | Fmoc-4-Amb-OH on resin | 20% piperidine in DMF | 10-15 min | >95% (Qualitative) | [7] |
| Poc | 2-O-Poc protected carbohydrate | Tetrathiomolybdate in CH3CN | 90 min | 95% | [4] |
| Poc | Poc-protected dipeptide | Tetrathiomolybdate in CH3CN | 30 min | 90% | [7] |
IV. Experimental Protocols
A. Protocol for Poc Protection of Hydroxyl Side Chains (e.g., Serine)
This protocol is adapted from the literature for the protection of the hydroxyl group of an N- and C-terminus-protected serine derivative.[7][12]
Materials:
-
N-Boc-Ser-OMe (or other suitably protected amino acid)
-
Propargyl chloroformate (Poc-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated citric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the suitably protected amino acid (e.g., N-Boc-Ser-OMe, 1 equivalent) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add pyridine (2.5 equivalents) dropwise to the stirred solution.
-
After 5 minutes of stirring, add propargyl chloroformate (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a petroleum ether/ethyl acetate (B1210297) gradient) to yield the O-Poc protected amino acid.[7][12]
B. Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This is a standard protocol for the removal of the N-terminal Fmoc group from a growing peptide chain on a solid support.[7][12]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine, synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
Dichloromethane (DCM)
-
Methanol or Isopropyl Alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully covered. Agitate the mixture for 2-3 minutes.[7][12]
-
Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-15 minutes.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:
-
DMF (3-5 times)
-
DCM (2-3 times)
-
Methanol or IPA (2-3 times)
-
DMF (2-3 times, in preparation for the next coupling step)
-
-
The resin is now ready for the coupling of the next amino acid.
C. Protocol for Poc Deprotection
This protocol describes the selective removal of the Poc group from a protected molecule.[4][7]
Materials:
-
Poc-protected substrate
-
Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile (CH3CN), anhydrous
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve the Poc-protected substrate in anhydrous acetonitrile in a reaction flask.
-
Add benzyltriethylammonium tetrathiomolybdate (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times typically range from 30 to 90 minutes.[7]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Filter the mixture through a pad of diatomaceous earth to remove the molybdenum salts.
-
Wash the filter pad thoroughly with the same organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected hydroxyl compound.
V. Visualizations
A. Orthogonal Relationship Diagram
This diagram illustrates the orthogonal nature of the Fmoc and Poc protecting groups based on their distinct deprotection conditions.
Figure 2: Orthogonality of Fmoc and Poc deprotection.
B. Experimental Workflow for Selective Deprotection
This workflow outlines the key steps in a synthetic route employing the Fmoc/Poc orthogonal strategy.
References
- 1. Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. PROPARGYL CHLOROFORMATE | 35718-08-2 [chemicalbook.com]
- 5. US20050101763A1 - Synthesis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl protected amino acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS 35718-08-2: propargyl chloroformate | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Propargyl chloroformate | 35718-08-2 | Benchchem [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Purification of Peptides Containing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. The specific building block, (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, introduces a propargyloxycarbonyl (Poc) protected amine at the 4-position of proline. The Poc group provides a handle for "click chemistry," a versatile tool for bioconjugation, enabling the attachment of various functionalities such as imaging agents, PEG chains, or cytotoxic payloads.[1][2][3]
Following solid-phase peptide synthesis (SPPS), the crude peptide product is a complex mixture containing the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of other protecting groups.[4] Effective purification is essential to isolate the target peptide and ensure the reliability and reproducibility of downstream applications.
The standard and most effective method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates peptides based on their hydrophobicity. This document provides a detailed protocol for the purification of peptides containing this compound using RP-HPLC.
Key Considerations for Peptides with this compound
The propargyloxycarbonyl (Poc) protecting group is stable under acidic conditions, such as those used during peptide cleavage from the resin (e.g., trifluoroacetic acid).[6] It can be removed under neutral conditions, which means it will likely remain intact during standard RP-HPLC purification protocols that utilize acidic mobile phases.[6][7][8][9] The presence of the Poc group may slightly increase the hydrophobicity of the peptide, which will affect its retention time during RP-HPLC.
Experimental Protocol: Preparative RP-HPLC Purification
This protocol outlines a general method for the purification of a crude peptide containing this compound. Optimization may be required based on the specific properties of the peptide sequence.
1. Materials and Reagents:
-
Crude synthetic peptide containing this compound
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC system with a preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
UV detector
-
Fraction collector
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. To aid dissolution, a small amount of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added, but the final concentration of organic solvent should be kept low to ensure binding to the column.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
3. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
-
Injection: Inject the filtered peptide solution onto the column. The loading amount will depend on the column dimensions.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a scouting run would be 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on the retention time of the target peptide.[10]
-
Flow Rate: The flow rate will depend on the column diameter. For a standard 22 mm ID preparative column, a flow rate of 10-20 mL/min is common.
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The peak corresponding to the target peptide should be identified.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.[11]
-
Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
5. Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[4]
Data Presentation
The following table summarizes representative quantitative data from a purification run of a hypothetical 15-mer peptide containing this compound.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | ~45% | >98% |
| Total Amount (mg) | 100 | 35 |
| Yield (%) | N/A | 35% |
| Recovery (%) | N/A | ~78% |
Yield is calculated based on the initial peptide synthesis scale. Recovery is the amount of purified peptide relative to the amount of target peptide in the crude mixture.
Visualizations
Diagram 1: Experimental Workflow for Peptide Purification
Caption: Workflow for the purification of peptides containing this compound.
Diagram 2: Logical Relationship of Purification Steps
Caption: Decision-making process in the RP-HPLC purification of modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. bachem.com [bachem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Click Reaction with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for utilizing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in click chemistry reactions, particularly within the context of solid-phase peptide synthesis (SPPS) for the development of novel peptidomimetics and drug candidates.
Introduction
This compound is a specialized amino acid derivative designed for incorporation into peptide chains via standard Fmoc-based solid-phase peptide synthesis (SPPS). The key feature of this reagent is the propargyloxycarbonyl (Poc) group, which possesses a terminal alkyne functionality. This alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2][3]
The resulting 1,2,3-triazole linkage formed through the click reaction is a stable isostere of the amide bond, offering resistance to enzymatic degradation.[4][5] This makes it an invaluable tool for creating modified peptides with enhanced pharmacokinetic properties, such as peptidomimetics for targeting specific biological pathways. A prominent application lies in the synthesis of RGD (Arginine-Glycine-Aspartic acid) peptidomimetics that can target integrin receptors, playing a crucial role in cell adhesion and signaling.[4][6][7]
Experimental Protocols
This section outlines the protocols for the incorporation of this compound into a peptide sequence on a solid support, followed by an on-resin click reaction with an azide-containing molecule.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual Fmoc-SPPS for synthesizing a peptide containing the alkyne-modified proline residue.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol (B129727)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the resin-bound peptide containing the alkyne functionality and an azide-containing molecule.
Materials:
-
Peptide-resin containing the (2S,4S)-Pro(4-NHPoc) residue
-
Azide-containing molecule (e.g., azido-functionalized PEG, fluorescent dye, or another peptide)
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent.
-
Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)
-
Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: DMF or a mixture of DMF/water or DMSO
-
Base (optional, depending on the protocol): DIPEA or 2,6-lutidine
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.
-
Preparation of Click Reagents:
-
If using CuBr: In a separate vial, dissolve CuBr (5-10 eq. relative to resin loading) in DMF or DMSO.
-
If using CuSO₄/Sodium Ascorbate: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Click Reaction:
-
To the swollen resin, add the azide-containing molecule (5-10 eq.).
-
For CuBr: Add the CuBr solution to the resin slurry.
-
For CuSO₄/Sodium Ascorbate: Add the CuSO₄ solution followed by the sodium ascorbate solution. If using a ligand, pre-mix the CuSO₄ and ligand before adding to the resin.
-
Add DIPEA (e.g., 10 eq.) if required by the specific protocol to maintain a basic pH.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x) to remove copper and excess reagents.
-
Peptide Cleavage and Purification:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the on-resin CuAAC reaction. Note that yields are highly sequence-dependent and may require optimization.
Table 1: Typical Reagent Molar Equivalents for On-Resin CuAAC
| Reagent | Molar Equivalents (relative to resin loading) |
| Peptide-Alkyne | 1 |
| Azide | 5 - 10 |
| Copper(I) Source (e.g., CuBr or CuSO₄) | 5 - 10 |
| Sodium Ascorbate (if using CuSO₄) | 10 - 20 |
| Ligand (e.g., THPTA) | 10 - 25 |
| Base (e.g., DIPEA) | 10 - 20 |
Table 2: Expected Outcomes and Quality Control
| Parameter | Typical Result | Analytical Method |
| Coupling Efficiency (SPPS) | >99% | Kaiser Test |
| On-Resin Click Reaction Conversion | >90% | LC-MS of cleaved aliquot |
| Crude Purity (Post-Cleavage) | 50-80% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC |
| Molecular Weight Confirmation | Matches calculated mass | Mass Spectrometry (e.g., ESI-MS) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow from solid-phase peptide synthesis to the final purified clicked peptide.
References
- 1. bachem.com [bachem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry for the synthesis of RGD-containing integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
Technical Support Center: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing this sterically hindered proline derivative.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of this compound is a primary challenge, often indicated by a positive Kaiser test (or other free amine test) after the coupling step and the presence of deletion sequences in the final product upon LC-MS analysis. The bulky N-propargyloxycarbonyl (NHPoc) group at the 4-position, combined with the rigid pyrrolidine (B122466) ring of proline, contributes to significant steric hindrance.
Initial Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnosing and resolving low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Troubleshooting Steps
1. Inefficient Activation or Coupling Reagent
-
Symptom: Persistently low coupling yield despite standard protocols.
-
Cause: Standard coupling reagents like HBTU or DIC/HOBt may be insufficient to overcome the steric hindrance of this compound.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts such as HATU and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP, are generally more effective for sterically hindered amino acids.[1][2] Reagents that generate highly reactive OAt esters are particularly efficient.
2. Suboptimal Reaction Conditions
-
Symptom: Slow or incomplete reaction, even with a potent coupling reagent.
-
Cause: Insufficient time or energy for the sterically hindered coupling to proceed to completion.
-
Solution:
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.[3]
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction forward.[3]
-
Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50 °C) to increase the reaction rate. However, monitor for potential racemization.[3]
-
3. Incomplete Coupling After a Single Attempt
-
Symptom: A faint positive Kaiser test after the initial coupling.
-
Cause: A significant portion of the N-terminal amines remain unreacted after one coupling cycle.
-
Solution: Perform a "double coupling." After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection.[3]
4. On-Resin Aggregation
-
Symptom: Diminished resin swelling, poor solvent flow, and consistently poor coupling for multiple residues following a certain point in the sequence. PNA oligomers, for which this monomer may be used, are particularly prone to aggregation.[4][5]
-
Cause: Inter- or intra-chain hydrogen bonding of the growing peptide-PNA chain can block reactive sites.
-
Solution:
-
Use Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures.[3]
-
Incorporate "Magic Mixture": Use a solvent mixture of DMF/DCM containing 1% Triton X-100 for coupling to enhance resin swelling and peptide chain solvation.[3]
-
Utilize Low-Loading Resins: Higher resin loading can exacerbate aggregation issues. Using resins with a loading capacity below 0.2 mmol/g is recommended for PNA synthesis.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to couple?
This compound is a sterically hindered amino acid. The proline ring is conformationally restricted, and the bulky Fmoc protecting group on the nitrogen, combined with the 4-NHPoc side chain, creates significant steric hindrance around the carboxylic acid, making it difficult for the incoming N-terminal amine of the peptide chain to attack.
Q2: Which coupling reagent is best for this amino acid?
For sterically hindered amino acids, HATU is often the reagent of choice due to its high reactivity and the formation of a highly reactive OAt-ester intermediate. COMU is another excellent alternative with comparable efficiency to HATU and improved safety and solubility profiles.[2]
Q3: Can I use standard DIC/HOBt for coupling?
While DIC/HOBt is a cost-effective coupling method, it is generally less effective for sterically hindered residues and may result in very low yields. If used, longer reaction times and the addition of HOAt instead of HOBt may offer some improvement.[1]
Q4: My monomer has poor solubility in DMF. What should I do?
Poor solubility of protected PNA monomers is a known issue.[4]
-
Try dissolving the monomer in N-Methyl-2-pyrrolidone (NMP), which has higher solvating power.[7]
-
Gentle warming (e.g., to 30-40°C) can aid dissolution.[6] Ensure the solution cools to room temperature before adding the activating agent if pre-activation is performed.
-
Sonication can also be used to help dissolve the monomer.
Q5: I am observing a side reaction. What could it be?
With proline derivatives, premature Fmoc deprotection can be a concern, as the secondary amine of proline can contribute to a basic microenvironment.[8] Additionally, during activation of any Fmoc-amino acid, racemization is a potential risk, especially with prolonged activation times or elevated temperatures.[1] Using carbodiimide (B86325) activation can sometimes reduce racemization compared to base-mediated uronium/phosphonium reagents.[9]
Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
This table summarizes the performance of common coupling reagents in challenging coupling reactions, providing a basis for selection.
| Coupling Reagent Class | Reagent Example | Relative Reactivity | Key Advantages | Potential Issues |
| Aminium/Uronium Salts | HATU, HCTU | Very High | Fast reactions, highly effective for hindered residues. | Higher cost, potential for guanidinylation side reaction (less common with HATU). |
| Aminium/Uronium Salts | COMU | Very High | Comparable to HATU, safer (non-explosive byproducts), good solubility.[2] | Higher cost. |
| Aminium/Uronium Salts | HBTU, TBTU | High | Good for routine synthesis, cost-effective.[2] | Less effective than HATU for severely hindered couplings, can cause guanidinylation. |
| Phosphonium Salts | PyBOP, PyAOP | High | Does not cause guanidinylation, can be used in excess to drive reactions. | Byproducts can be difficult to remove in solution-phase synthesis. |
| Carbodiimides | DIC/HOAt | Moderate-High | Low cost, can reduce racemization risk.[1] | Slower reaction times compared to onium salts. |
| Carbodiimides | DIC/HOBt | Moderate | Very low cost, widely available. | Often insufficient for hindered couplings, leading to low yields. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for coupling this compound.
Workflow Diagram: HATU Coupling Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. peptide.com [peptide.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful implementation of this versatile click chemistry reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive functional group in this compound for click chemistry?
A1: The reactive group is the terminal alkyne within the propargyloxycarbonyl (Poc) protecting group attached to the 4-amino position of the proline ring. This molecule serves as the alkyne partner in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Q2: What are the primary challenges when using this reagent in a CuAAC reaction?
A2: The main challenges are related to steric hindrance and solubility. The bulky Fmoc protecting group and the rigid proline ring can sterically hinder the approach of the azide (B81097) and the copper catalyst.[1][2] Additionally, Fmoc-protected amino acids can have limited solubility in common reaction solvents.[3][4][5]
Q3: Is the propargyloxycarbonyl (Poc) group stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, the alkyne functionality of the Poc group is stable under the standard conditions of Fmoc-based SPPS, which includes repeated cycles of Fmoc deprotection with piperidine (B6355638) and amide bond formation.[6]
Q4: Can the CuAAC reaction be performed on-resin while the peptide is still attached to the solid support?
A4: Absolutely. On-resin click chemistry is a highly effective strategy for modifying peptides containing this compound.[7] This approach simplifies purification, as excess reagents can be washed away before cleaving the final product from the resin.
Q5: What are the key components of a typical CuAAC reaction mixture for this reagent?
A5: A standard reaction mixture includes the alkyne-containing peptide (e.g., with this compound), an azide-containing molecule, a copper(I) source, a copper-stabilizing ligand, a reducing agent (if starting with a copper(II) source), and an appropriate solvent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[8][9] 2. Poor Reagent Solubility: The Fmoc-protected peptide or the azide partner is not fully dissolved in the reaction solvent.[3][10] 3. Steric Hindrance: The bulky nature of the proline derivative and/or the azide partner is preventing efficient reaction.[1][2] 4. Degraded Reducing Agent: The sodium ascorbate (B8700270) solution was not freshly prepared.[9] | 1. Degas Solvents: Thoroughly degas all solvents and buffers before use. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Stabilizing Ligand: Add a Cu(I)-stabilizing ligand such as TBTA or THPTA to protect the catalyst from oxidation and improve its activity.[11][12] 3. Optimize Solvent System: Use a co-solvent system like DMF/DMSO or NMP to improve the solubility of all reactants.[3][4] Gentle heating (30-40°C) may also help.[3] 4. Increase Reaction Time/Temperature: For sterically hindered substrates, extending the reaction time or slightly increasing the temperature can improve yields.[1] 5. Prepare Fresh Solutions: Always use a freshly prepared solution of sodium ascorbate.[9] |
| Multiple Byproducts Observed | 1. Oxidative Side Reactions: Copper can generate reactive oxygen species (ROS) that damage the peptide, especially residues like methionine, cysteine, tyrosine, and histidine.[13][14][15] 2. Dimerization of Alkyne: Homocoupling of the alkyne partner can occur, especially in the presence of oxygen. | 1. Use a Ligand: A copper-stabilizing ligand can minimize ROS formation.[12][16] 2. Add a Base: A non-nucleophilic base, such as DIPEA or 2,6-lutidine, can sometimes improve reaction rates and minimize side reactions, although it's not always necessary.[17] 3. Ensure Anaerobic Conditions: Maintain a strict inert atmosphere throughout the reaction. |
| Incomplete Reaction On-Resin | 1. Poor Resin Swelling: The solid support is not adequately swollen, limiting reagent access to the peptide. 2. Insufficient Reagent Equivalents: The concentration of the azide, copper, or other reagents is too low relative to the resin loading. | 1. Swell Resin Properly: Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the reaction. 2. Increase Reagent Stoichiometry: For on-resin reactions, use a larger excess of the azide partner and catalyst components (typically 5-10 equivalents relative to the peptide on resin). |
| Difficulty Purifying the Final Product | 1. Copper Contamination: Residual copper can be difficult to remove from the final peptide. | 1. Use a Chelating Agent: After the reaction, wash the product with a solution of a copper-chelating agent like EDTA or use a copper-scavenging resin. |
Experimental Protocols
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for performing the click reaction on a peptide containing this compound that is still attached to a solid support.
Materials:
-
Peptide-resin containing this compound
-
Azide coupling partner (10 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) (1 equivalent)
-
Sodium Ascorbate (5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5 equivalents)
-
N,N-Dimethylformamide (DMF) or a DMF/DMSO co-solvent mixture, degassed
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (1 equivalent) in a reaction vessel.
-
Swell the resin in degassed DMF for at least 30 minutes.
-
Drain the DMF.
-
-
Preparation of Reagent Solutions (perform under inert gas):
-
Solution A (Azide): Dissolve the azide coupling partner (10 eq.) in a minimal amount of degassed DMF.
-
Solution B (Catalyst Pre-mix): In a separate vial, dissolve CuSO₄ (1 eq.) and TBTA or THPTA (5 eq.) in degassed DMF. The solution should turn light blue.
-
Solution C (Reducing Agent): Immediately before use, dissolve sodium ascorbate (5 eq.) in degassed DMF.
-
-
Click Reaction:
-
Add Solution A to the swollen resin.
-
Add Solution B to the resin and mix gently.
-
Add Solution C to initiate the reaction. The solution will typically change color (e.g., to yellow or brown).
-
Agitate the reaction mixture under an inert atmosphere at room temperature for 4-12 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Proceed with standard cleavage and deprotection protocols appropriate for your peptide sequence and resin type (e.g., using a TFA-based cocktail).
-
Data Presentation
Table 1: Typical Reaction Conditions for On-Resin CuAAC
| Parameter | Recommended Range | Notes |
| Peptide-Resin | 1 equivalent | Based on resin loading capacity. |
| Azide Partner | 5 - 15 equivalents | Higher excess for sterically hindered azides. |
| Copper Source (e.g., CuSO₄) | 0.5 - 2 equivalents | Higher catalyst loading may be needed for difficult couplings. |
| Reducing Agent (e.g., NaAsc) | 2 - 10 equivalents | Should be in excess relative to the copper source. |
| Ligand (e.g., TBTA/THPTA) | 1 - 5 equivalents | A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[12] |
| Solvent | DMF, NMP, DMF/DMSO | Must be degassed. Co-solvents can improve solubility. |
| Temperature | Room Temperature - 40°C | Elevated temperatures can increase the rate but may also promote side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS for completion. |
Visualizations
Caption: Workflow for on-resin CuAAC with this compound.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 7. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a proline derivative used in SPPS. Its key features are:
-
Fmoc Group: The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group, allowing for stepwise peptide chain elongation under standard Fmoc-SPPS conditions.[1]
-
Proline Ring: The rigid pyrrolidine (B122466) ring of proline can influence peptide secondary structure and is known to be resistant to racemization during coupling.[2][3]
-
Poc Group: The 4-amino group is protected by a Pock (Propargyloxycarbonyl) group. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins (e.g., TFA).[4] It offers an orthogonal deprotection strategy, allowing for selective modification of the 4-amino position on the proline ring.
Q2: What is the significance of the Pock protecting group's orthogonality?
The orthogonality of the Pock group is a significant advantage in complex peptide synthesis.[5][6] It means that the Pock group can be removed selectively without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups (like tBu, Trt, Pbf).[1][7] This allows for site-specific modifications at the 4-position of the proline residue, such as:
-
Peptide Branching: Synthesis of branched peptides by assembling a second peptide chain on the deprotected 4-amino group.
-
Conjugation: Attachment of labels, tags, or other molecules like lipids or carbohydrates.
-
Cyclization: Formation of cyclic peptides by linking the 4-amino group to another part of the peptide.
Q3: How is the Pock group removed from the 4-amino position?
The Pock group is typically cleaved under neutral conditions using a tetrathiomolybdate (B108656) salt, such as benzyltriethylammonium tetrathiomolybdate.[4] This method is chemoselective and does not affect other common protecting groups used in Fmoc-SPPS.
Q4: Is the Pock group stable to piperidine (B6355638) used for Fmoc deprotection?
Yes, the Pock group is designed to be stable under the mild basic conditions of Fmoc deprotection, typically 20% piperidine in DMF.[1][4] This stability is crucial for its use as an orthogonal protecting group in Fmoc-SPPS.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in your peptide synthesis.
Issue 1: Incomplete Coupling of this compound
-
Symptom: Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of the crude product may show a deletion sequence lacking the proline residue.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Proline is a secondary amine, and the presence of the 4-NHPoc group can add to steric bulk, potentially slowing down the coupling reaction.[3] Solution: 1. Double couple: Perform the coupling reaction twice. 2. Increase reaction time: Extend the coupling time to 2-4 hours. 3. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU, HCTU, or COMU.[8][9] |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, hindering access of the activated amino acid. Solution: 1. Use aggregation-disrupting solvents: Add chaotropic salts (e.g., LiCl) or use solvents like NMP or DMSO.[10] 2. Elevated temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), if your synthesizer allows. 3. Incorporate pseudoproline dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide earlier in the sequence can help disrupt aggregation.[10][11] |
| Poor Reagent Quality | Degraded amino acid or coupling reagents. Solution: Use fresh, high-purity this compound and coupling reagents. |
Issue 2: Unexpected Side Reactions Involving the Proline Residue
-
Symptom: Mass spectrometry of the crude product shows unexpected masses, potentially corresponding to byproducts.
-
Potential Causes & Solutions:
| Side Reaction | Recommended Prevention Strategy |
| Diketopiperazine (DKP) Formation | This is a common side reaction when proline is the second amino acid in the sequence. The deprotected N-terminal amine of the second residue can attack the ester linkage to the resin, cleaving the dipeptide. Solution: 1. Use a 2-chlorotrityl chloride resin: This resin is more sterically hindered, reducing the likelihood of DKP formation.[12] 2. Couple the next amino acid quickly: Minimize the time the dipeptide with a free N-terminus is on the resin before the next coupling step. 3. Incorporate as a dipeptide: Couple a pre-synthesized Fmoc-Xaa-Pro(4-NHPoc)-OH dipeptide. |
| Premature Pock Group Cleavage | Although stable to piperidine, prolonged exposure or harsh basic conditions could potentially affect the Pock group. Solution: 1. Use standard Fmoc deprotection conditions: Stick to 20% piperidine in DMF for 10-20 minutes. 2. Ensure thorough washing: After deprotection, wash the resin thoroughly to remove all traces of piperidine before proceeding. |
Issue 3: Difficulty with Pock Group Deprotection
-
Symptom: Incomplete removal of the Pock group after the deprotection step, as confirmed by mass spectrometry.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Deprotection Reagent | The tetrathiomolybdate reagent may be old or of low quality. Solution: Use fresh, high-quality benzyltriethylammonium tetrathiomolybdate. |
| Insufficient Reaction Time or Equivalents | The deprotection reaction may not have gone to completion. Solution: 1. Increase reaction time: Extend the deprotection time. 2. Increase reagent equivalents: Use a larger excess of the deprotection reagent. 3. Repeat the deprotection: Perform the deprotection step a second time. |
| Poor Resin Swelling | The resin may not be adequately swollen, preventing the deprotection reagent from accessing the Pock groups. Solution: Ensure the resin is well-swollen in a suitable solvent (e.g., DMF or NMP) before and during the deprotection reaction. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again.
-
Confirmation: Perform a Kaiser test or other appropriate amine test to confirm the completion of the coupling. For proline, which gives a weak or negative Kaiser test, the chloranil (B122849) test is a suitable alternative.
Pock Group Deprotection Protocol
-
Resin Preparation: After completing the desired peptide sequence, ensure the N-terminus is protected (e.g., with an Fmoc or Boc group if further synthesis is planned). Swell the resin in acetonitrile (B52724) or DMF.
-
Deprotection Cocktail: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5-10 equivalents) in acetonitrile or DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
-
Confirmation: Cleave a small amount of peptide from the resin and analyze by mass spectrometry to confirm the removal of the Pock group.
Visualizations
Caption: General workflow for SPPS incorporating this compound.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Protecting Groups and Side-Reactions in Fmoc/tBu Solid-Phase Peptide Synthesis. [flore.unifi.it]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc SPPS Linkers [sigmaaldrich.com]
Technical Support Center: Propargyloxycarbonyl (Poc) Protecting Group in Peptide Synthesis
Welcome to the technical support center for the propargyloxycarbonyl (Poc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the Poc group in solid-phase peptide synthesis (SPPS), with a focus on troubleshooting potential issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Poc protecting group in peptide synthesis?
The Poc group is a valuable tool in peptide synthesis due to its unique orthogonality. It is stable under both the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc group removal and the basic conditions (e.g., piperidine) used for Fmoc group removal[1]. This stability allows for the selective deprotection of other protecting groups while the Poc group remains intact. Its removal is achieved under neutral conditions using tetrathiomolybdate (B108656), offering an additional layer of selective deprotection[2][3].
Q2: Under what conditions is the Poc group stable?
The Poc group demonstrates considerable stability across a range of conditions commonly employed in SPPS. It is resistant to:
-
Strong acids: Such as TFA, used for the cleavage of tert-butyl-based side-chain protecting groups[1].
-
Bases: Such as piperidine, routinely used for the removal of the Fmoc group[4].
This dual stability makes it compatible with both Fmoc/tBu and Boc/Bzl peptide synthesis strategies.
Q3: What reagent is used to cleave the Poc group?
The Poc group is chemoselectively cleaved under neutral conditions using a solution of tetrathiomolybdate (e.g., ammonium (B1175870) tetrathiomolybdate)[2][3]. This reagent is highly selective for the Poc group and does not affect other common protecting groups like Boc, Fmoc, or benzyl (B1604629) esters.
Q4: Can Poc-protected amino acids be used directly in coupling reactions?
Yes, Poc-protected amino acids can be activated and used in standard coupling reactions. To enhance coupling efficiency and minimize potential side reactions, the use of propargyloxycarbonyl amino acid chlorides has been reported as an effective strategy[2].
Troubleshooting Guide
Issue 1: Premature Cleavage or Instability of the Poc Group
Symptoms:
-
Mass spectrometry (MS) analysis of a test cleavage shows a lower than expected mass, indicating loss of the Poc group.
-
Unexpected side products are observed during HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Prolonged exposure to harsh reagents | Although generally stable, very long exposure to strong acids or bases could potentially lead to minor degradation. Minimize the time the peptide resin is in contact with these reagents. |
| Presence of specific, highly reactive reagents | While compatible with most standard SPPS reagents, unforeseen reactivity with novel or specialized reagents should be considered. If using non-standard reagents, perform a small-scale test to confirm compatibility with the Poc group. |
| On-resin side reactions involving the alkyne | The terminal alkyne of the propargyl group is a reactive moiety. Under specific conditions (e.g., presence of certain metal catalysts), it could potentially undergo unintended reactions. Ensure the synthetic route does not involve reagents known to react with alkynes. |
Issue 2: Incomplete Deprotection of the Poc Group
Symptoms:
-
MS analysis after tetrathiomolybdate treatment shows a significant peak corresponding to the Poc-protected peptide.
-
The subsequent coupling reaction is inefficient, suggesting a blocked N-terminus (if Poc is on the amine) or side chain.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient reagent concentration or reaction time | Ensure an adequate excess of tetrathiomolybdate is used. The reaction time may need to be optimized depending on the sequence and steric hindrance around the Poc group. Monitor the deprotection reaction by taking small resin samples for test cleavage and analysis. |
| Poor resin swelling | Inadequate swelling of the resin can hinder the access of the tetrathiomolybdate reagent to the peptide. Ensure the chosen solvent for the deprotection step (e.g., acetonitrile (B52724) or DMF) effectively swells the resin. |
| Degraded tetrathiomolybdate reagent | Ammonium tetrathiomolybdate can decompose when exposed to air and moisture, appearing as a dark reddish, crystalline powder[5]. Use fresh, properly stored reagent for deprotection. It is recommended to store it under an inert atmosphere[5]. |
| Steric hindrance | If the Poc group is located in a sterically crowded region of the peptide, deprotection may be slower. Increase the reaction time and/or temperature (with caution) to drive the reaction to completion. |
Issue 3: Side Reactions During Poc Group Deprotection
Symptoms:
-
Formation of unexpected byproducts observed in HPLC and MS analysis after tetrathiomolybdate treatment.
-
Discoloration of the resin or reaction solution beyond the expected color of the tetrathiomolybdate solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reactivity of tetrathiomolybdate with other functional groups | Tetrathiomolybdate is a sulfur-transfer reagent and can participate in redox reactions[3]. While generally selective, it may have incompatibilities with certain sensitive functional groups in the peptide or on the solid support. If synthesizing a peptide with unusual residues, a preliminary test on a small scale is advisable. |
| Reaction with scavengers from previous steps | Residual scavengers from a previous TFA cleavage step could potentially interact with tetrathiomolybdate. Ensure thorough washing of the resin after TFA cleavage and before Poc deprotection. |
| Incompatibility with specific linkers or resins | While unlikely with standard resins, novel or specialized linkers might have functional groups that are not compatible with tetrathiomolybdate. Confirm the compatibility of your solid support with the deprotection conditions. |
Experimental Protocols
Synthesis of Poc-Protected Amino Acids
The general procedure for the synthesis of N-Poc protected amino acids involves the reaction of the amino acid with propargyl chloroformate in an aqueous basic solution, maintaining the pH between 9.5 and 10.5[2].
Materials:
-
Amino acid
-
Propargyl chloroformate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the amino acid in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Slowly add propargyl chloroformate while vigorously stirring and maintaining the pH of the solution between 9.5 and 10.5 by the dropwise addition of NaOH solution.
-
After the addition is complete, continue stirring for a few hours at room temperature.
-
Wash the reaction mixture with an organic solvent like DCM to remove any unreacted propargyl chloroformate.
-
Acidify the aqueous layer to a low pH with HCl to precipitate the Poc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
On-Resin Deprotection of the Poc Group
Materials:
-
Poc-protected peptide-resin
-
Ammonium tetrathiomolybdate
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the Poc-protected peptide-resin in the chosen solvent (CH₃CN or DMF) in a reaction vessel.
-
Prepare a solution of ammonium tetrathiomolybdate in the same solvent. A typical concentration would be a 5-10 fold molar excess relative to the peptide loading on the resin.
-
Under an inert atmosphere, add the tetrathiomolybdate solution to the swollen resin.
-
Agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, performing a test cleavage, and analyzing the product by HPLC and MS. Typical reaction times can range from 1 to 4 hours.
-
Once the deprotection is complete, filter the resin and wash it thoroughly with the reaction solvent to remove excess reagent and byproducts.
-
Proceed with the next coupling step or the final cleavage from the resin.
Data Presentation
Table 1: Stability of the Poc Group Under Common SPPS Conditions
| Condition | Reagent | Time | Temperature | Poc Group Stability |
| Acidic | 50% TFA in DCM | 1 hour | Room Temperature | Stable[1] |
| Basic | 20% Piperidine in DMF | 30 minutes | Room Temperature | Stable |
Note: The stability data is based on qualitative reports from the literature. Quantitative stability may vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Poc Group Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered with the Poc protecting group.
Signaling Pathway for Poc Group Deprotection
Caption: A simplified diagram illustrating the key components involved in the deprotection of the Poc group.
References
Technical Support Center: Aggregation of Peptides Containing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides incorporating the modified amino acid (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH. The propargyloxycarbonyl (Poc) group, a click chemistry handle, introduces unique considerations for peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of L-proline where the 4-position of the pyrrolidine (B122466) ring is substituted with an amine protected by a propargyloxycarbonyl (Poc) group. The Fmoc group on the alpha-amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Poc group contains a terminal alkyne, making it a valuable tool for post-synthetic modification of the peptide via click chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the site-specific introduction of various functionalities, including imaging agents, PEG chains, or cytotoxic payloads for antibody-drug conjugates.[1]
Q2: Does the incorporation of this compound increase the risk of peptide aggregation?
A2: The impact of this compound on peptide aggregation is sequence-dependent. Proline and its derivatives are known to disrupt the formation of β-sheets, which are a primary cause of aggregation. The rigid ring structure of proline introduces a "kink" in the peptide backbone, hindering the intermolecular hydrogen bonding required for β-sheet formation. However, the overall hydrophobicity and secondary structure propensity of the entire peptide sequence are the dominant factors in aggregation. While the proline backbone can mitigate aggregation, a highly hydrophobic sequence may still be prone to aggregation.
Q3: What are the initial signs of peptide aggregation during synthesis?
A3: During solid-phase peptide synthesis (SPPS), several signs may indicate on-resin aggregation:
-
Poor Resin Swelling: The resin bed may appear shrunken or clumped.
-
Slow or Incomplete Reactions: Fmoc deprotection and coupling reactions may be sluggish, as indicated by monitoring techniques like the Kaiser test (for primary amines) or the chloranil (B122849) test.
-
Color Changes: Persistent color during deprotection or coupling steps can signify incomplete reactions due to poor reagent accessibility.
-
Low Yield and Purity: The final cleaved peptide may have a low yield and show multiple deletion or truncated sequences upon analysis by HPLC and mass spectrometry.
Q4: How can I assess aggregation of the purified peptide?
A4: For purified peptides, aggregation can be observed as:
-
Poor Solubility: Difficulty in dissolving the lyophilized peptide in standard aqueous buffers. The solution may appear cloudy or contain visible particulates.
-
Precipitation: The peptide may precipitate out of solution over time, especially at higher concentrations or upon changes in temperature or pH.
-
Gel Formation: In severe cases, the peptide solution may form a gel.
-
Analytical Characterization: Techniques like dynamic light scattering (DLS) can be used to detect the presence of soluble aggregates and determine their size distribution.
Troubleshooting Guide
Problem 1: On-Resin Aggregation During Synthesis
If you observe signs of on-resin aggregation, consider the following strategies to improve solvation and disrupt intermolecular hydrogen bonds.
dot
Caption: Troubleshooting workflow for on-resin peptide aggregation.
| Strategy | Description | Recommendation |
| Solvent Modification | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP). Adding up to 25% dimethyl sulfoxide (B87167) (DMSO) to DMF can also be effective. | For difficult couplings, consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C). Increased thermal energy can help break up intermolecular hydrogen bonds. | Be cautious with temperature-sensitive amino acids to avoid side reactions or racemization. |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step. These salts disrupt water structure and can help solubilize peptide chains. | Ensure thorough washing with DMF after the chaotropic agent wash to avoid interference with the coupling reaction. |
| Backbone Protection | If aggregation is severe, consider re-synthesizing the peptide using backbone protection. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of a problematic amino acid can prevent hydrogen bond formation between peptide backbones. | Dmb/Hmb-protected amino acids should be strategically placed, for instance, every 6-7 residues in aggregation-prone sequences.[2] |
| Pseudoproline Dipeptides | The introduction of pseudoproline dipeptides at specific points in the sequence can introduce a "kink" that disrupts the formation of stable secondary structures. | Replace a Ser or Thr residue and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[2] |
| Low-Loading Resin | Re-synthesize the peptide on a resin with a lower substitution level. This increases the distance between peptide chains on the solid support, reducing the likelihood of intermolecular aggregation. | A lower loading capacity will result in a lower overall yield of peptide per gram of resin. |
Problem 2: Poor Solubility of the Purified Peptide
For peptides that are difficult to dissolve after purification and lyophilization, a systematic approach to solubilization is recommended.
dot
Caption: Systematic workflow for solubilizing purified peptides.
| Step | Action | Rationale |
| 1. Initial Assessment | Determine the overall charge of your peptide at neutral pH by calculating the number of acidic (Asp, Glu, C-terminal -COOH) and basic (Lys, Arg, His, N-terminal -NH2) residues. | The net charge provides a good indication of the type of solvent required. |
| 2. Aqueous Solvents | For charged peptides, attempt to dissolve in sterile, deionized water. If the peptide is basic (net positive charge), use a dilute aqueous acidic solution (e.g., 10% acetic acid). If the peptide is acidic (net negative charge), use a dilute aqueous basic solution (e.g., 0.1 M ammonium bicarbonate). | Matching the solvent pH to the peptide's charge characteristics enhances solubility. |
| 3. Organic Solvents | For neutral or hydrophobic peptides, dissolve in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN). Once dissolved, slowly add the aqueous buffer of choice to the desired concentration. | Organic solvents are more effective at solvating nonpolar side chains. Note that DMSO can oxidize sensitive residues like Met and Cys. |
| 4. Physical Disruption | If the peptide is still not fully dissolved, brief sonication in a water bath can help to break up small aggregates. | Sonication provides energy to overcome intermolecular forces holding the aggregates together. |
| 5. Test Aliquots | Always perform solubility tests on a small aliquot of your peptide before attempting to dissolve the entire batch. | This prevents the potential loss of your entire sample if an incorrect solvent is chosen. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard manual coupling procedure for incorporating this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the activating agent) in a minimal amount of DMF.
-
Initiate Coupling: Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Deprotection: Proceed with the standard Fmoc-deprotection step (e.g., 20% piperidine (B6355638) in DMF) to prepare for the coupling of the next amino acid.
Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation
This protocol can be inserted into the standard synthesis cycle before a difficult coupling step.
-
Prepare Chaotropic Solution: Prepare a 1 M solution of LiCl in DMF.
-
Resin Wash: After the Fmoc deprotection and subsequent DMF washes, add the 1 M LiCl/DMF solution to the resin.
-
Agitation: Agitate the resin in the chaotropic solution for 5-10 minutes.
-
Thorough Washing: Drain the chaotropic solution and wash the resin extensively with DMF (at least 5 times) to completely remove the salt.
-
Proceed with Coupling: Continue with the standard amino acid activation and coupling protocol.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific peptide sequences. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
improving the yield of peptides with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
Welcome to the technical support center for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving peptide synthesis yields with this specialized amino acid derivative.
Understanding this compound
This compound is a proline derivative used in solid-phase peptide synthesis (SPPS). Its key features are:
-
Fmoc Group: The N-terminal amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS.
-
(2S,4S) Stereochemistry: This cis configuration influences the proline ring's pucker, favoring a Cγ-endo conformation. This can impact the secondary structure of the final peptide, potentially promoting more extended conformations.[1][2]
-
Poc Protecting Group: The 4-amino group is protected by a Propargyloxycarbonyl (Poc) group. The terminal alkyne of the Poc group is a key functionality, designed for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4][5] This allows for the straightforward conjugation of molecules such as fluorophores, imaging agents, or cytotoxic drugs to the peptide.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This amino acid is primarily used to introduce a "clickable" handle into a peptide sequence. The propargyl group allows for the covalent attachment of azide-containing molecules after the peptide has been synthesized and purified.[3][4][5] This is particularly useful for:
-
Creating peptide-drug conjugates.
-
Labeling peptides with fluorescent probes for imaging studies.[3]
-
Attaching peptides to surfaces or nanoparticles.
-
Synthesizing complex peptide architectures.
Q2: How does the (2S,4S) stereochemistry affect my peptide?
The cis stereochemistry at the 2 and 4 positions of the proline ring preferentially stabilizes an endo ring pucker.[1][2] This conformational preference can disfavor the formation of compact helical structures (like α-helices and polyproline II helices) and promote more extended peptide conformations.[2] This can influence peptide folding, aggregation, and interaction with biological targets.
Q3: Is the Poc group stable during standard Fmoc SPPS?
Yes, the Propargyloxycarbonyl (Poc) group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection and the acidic conditions (e.g., TFA) used for final cleavage from the resin.
Q4: Can the alkyne group of the Poc moiety participate in side reactions during synthesis?
Under standard SPPS conditions, the terminal alkyne is generally stable and unreactive. However, care should be taken to avoid exposure to transition metals, such as copper, until the click chemistry step is intended.
Troubleshooting Guide
Low peptide yield is a common issue in SPPS. When incorporating sterically demanding amino acids like this compound, these challenges can be amplified.
Problem 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step.
-
Presence of deletion sequences (peptide minus the proline derivative) in the final product upon analysis by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky NHPoc group at the 4-position can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. |
| Optimize Coupling Reagents: Use more potent activating reagents. HATU and HCTU are generally more effective than HBTU for hindered couplings. COMU is also a powerful and safer alternative. | |
| Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). | |
| Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. | |
| Double Coupling: Perform the coupling step twice before proceeding to the next Fmoc deprotection. | |
| Peptide Aggregation on Resin | The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate, preventing reagents from accessing the reaction sites. |
| Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt hydrogen bonding. | |
| Incorporate Pseudoproline Dipeptides: If the sequence allows, using pseudoproline dipeptides in other parts of the sequence can disrupt aggregation. | |
| Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be cautious as this can increase the risk of racemization. | |
| Poor Solubility of the Amino Acid | The Fmoc-protected amino acid may not be fully dissolved in the synthesis solvent. |
| Ensure Complete Dissolution: Ensure the this compound is completely dissolved in a suitable solvent like DMF or NMP before activation. Gentle warming may be necessary. |
Problem 2: Side Reactions
Symptoms:
-
Unexpected masses in the final product detected by mass spectrometry.
-
Difficulty in purification due to closely eluting impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Diketopiperazine (DKP) Formation | If this compound is the second amino acid to be coupled, the deprotected dipeptide on the resin can cyclize and cleave from the support, leading to significant yield loss. This is a common issue with proline at the C-terminal dipeptide position. |
| Use 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and less prone to DKP formation. Cleavage can be performed under milder acidic conditions.[6] | |
| Couple a Dipeptide: Instead of coupling Proline as the second residue, couple a pre-synthesized Fmoc-Xaa-Pro-OH dipeptide. | |
| Racemization | Epimerization of the chiral center during activation can occur, especially with prolonged activation times or the use of certain bases. |
| Minimize Pre-activation Time: Add the activating reagent to the amino acid solution immediately before adding it to the resin. | |
| Choice of Base: Use a less hindered base like 2,4,6-collidine instead of DIPEA, as it has been shown to reduce racemization in some cases. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency and minimize side reactions.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or 2-Chlorotrityl) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add 2,4,6-collidine (6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), a second coupling is recommended.
-
Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Protocol 2: Post-Synthetic Modification via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the peptide on-resin.
-
Peptide Preparation:
-
After the full peptide sequence is assembled, ensure the N-terminal Fmoc group is removed. The peptide should remain on the resin with side-chain protecting groups intact.
-
-
Click Reaction Cocktail:
-
Prepare a solution of the azide-containing molecule (5-10 eq.) in a solvent mixture of DMF/water (4:1).
-
Add copper(I) iodide (CuI) (1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2 eq.).
-
Alternative catalyst: A pre-mixed solution of Copper(II) sulfate (B86663) (CuSO₄) (1 eq.) and a reducing agent like sodium ascorbate (B8700270) (5 eq.) can also be used.
-
-
Conjugation:
-
Add the click reaction cocktail to the resin-bound peptide.
-
Agitate the mixture at room temperature for 12-24 hours, protected from light.
-
-
Washing and Cleavage:
-
Wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
Proceed with the standard TFA cleavage cocktail to cleave the modified peptide from the resin and remove side-chain protecting groups.
-
Data Presentation: Coupling Reagent Efficiency
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Relative Efficiency for Hindered Couplings | Notes |
| HBTU/HOBt | 1:0.9:2 | Moderate | A standard and cost-effective choice, but may require double coupling or longer reaction times. |
| HATU/HOAt | 1:0.9:2 | High | Generally provides higher yields and faster kinetics for difficult couplings. HOAt helps to reduce racemization. |
| HCTU | 1:0.9:2 | High | Similar in efficacy to HATU, often with better solubility. |
| COMU | 1:1:2 | Very High | A third-generation uronium salt that is highly reactive and can be particularly effective for the most challenging couplings. Considered a safer alternative to benzotriazole-based reagents. |
| DIC/Oxyma | 1:1:1 | Moderate-High | A carbodiimide-based method that is cost-effective and suppresses racemization well. Oxyma is generally superior to HOBt. |
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for a single coupling cycle in SPPS.
Caption: A decision tree for troubleshooting low peptide yield.
Application in Signaling Pathway Studies
Peptides containing this compound can be powerful tools for studying cellular signaling. For example, a proline-rich peptide designed to interact with a specific protein in a signaling cascade can be synthesized. Post-synthesis, a fluorescent tag can be "clicked" onto the peptide. This allows for visualization of the peptide's cellular uptake and localization, and its interaction with target proteins, thereby elucidating its effect on the signaling pathway.
One such example involves targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A proline-rich peptide could be designed to interfere with protein-protein interactions downstream of EGFR activation.
Caption: Using a "clicked" peptide to probe the EGFR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. qyaobio.com [qyaobio.com]
- 6. peptide.com [peptide.com]
strategies to improve the solubility of peptides with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using the amino acid derivative (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in peptide synthesis and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a proline derivative used in peptide synthesis.[1][2][3] It incorporates two key features: the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a propargyloxycarbonyl (Poc) group on the proline ring, which contains an azide (B81097) functional group for "click chemistry" applications.[4][5] The large, hydrophobic nature of the Fmoc and Poc protecting groups can significantly decrease the solubility of both the amino acid monomer and the growing peptide chain, particularly in aqueous solutions and even in common organic solvents used for synthesis.[6][7] This poor solubility can lead to challenges during solid-phase peptide synthesis (SPPS), purification, and final formulation.
Q2: What are the common signs of poor solubility or aggregation during Solid-Phase Peptide Synthesis (SPPS) with this residue?
A2: During SPPS, aggregation of the growing peptide chain on the solid support is a primary indicator of solubility problems. Key signs include:
-
Poor Resin Swelling : The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent, which is a visual cue that peptide chains are collapsing onto themselves.[6][8][9]
-
Slow or Incomplete Reactions : Both the Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[8][9] This occurs because the reactive sites on the N-terminus of the peptide become inaccessible due to aggregation.[8]
-
Inaccurate Diagnostic Tests : Colorimetric tests like the ninhydrin (B49086) (Kaiser) test might yield false negatives, suggesting a complete reaction when the reactive amine groups are simply buried within the aggregated structure and inaccessible to the test reagents.[8]
Q3: What are the recommended initial solvents for dissolving the this compound monomer and peptides containing it?
A3: For the monomer itself, polar aprotic solvents are standard. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility of similar click chemistry reagents up to 10 mM.[4] For both the monomer and peptides during synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used solvents in Fmoc-SPPS.[10][11] If aggregation occurs in these solvents, mixtures containing DMSO or "magic mixtures" can be employed to disrupt the secondary structures causing insolubility.[9][12] For cleaved, purified peptides, initial attempts should be made with a small amount of organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN), followed by the slow, dropwise addition of the desired aqueous buffer.[12][13]
Q4: My peptide containing this compound precipitates when I dilute it into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic peptides and indicates that the peptide's solubility limit has been exceeded.[12] The primary strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO) and then slowly add this stock solution to the stirring aqueous buffer.[12] If precipitation still occurs, consider reducing the final peptide concentration, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI), or incorporating co-solvents or solubilizing agents into the final solution.[14][15]
Q5: How can pH and temperature be used to improve my peptide's solubility?
A5: Adjusting the pH of the solution can significantly enhance peptide solubility by increasing the net charge on the peptide, which promotes electrostatic repulsion between molecules and prevents aggregation.[14][15] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. For acidic peptides (pI < 7), solubility can often be improved by adding a basic solution (e.g., aqueous ammonia).[13][16] For basic peptides (pI > 7), adding an acidic solution can help.[16] Temperature can also be a factor; some peptides are more soluble at higher temperatures, so gentle heating can be effective, but care must be taken to avoid degradation.[13]
Troubleshooting Guide: On-Resin Aggregation & Poor Solubility
This guide provides a systematic approach to troubleshoot and mitigate solubility issues during the synthesis of peptides containing this compound.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Data Summary
Table 1: Properties of Common Solvents for Peptide Synthesis
| Solvent | Abbreviation | Key Properties & Considerations |
| N,N-Dimethylformamide | DMF | Most common SPPS solvent; can decompose to dimethylamine, which may cause premature Fmoc-deprotection.[11] |
| N-Methyl-2-pyrrolidone | NMP | More polar and often better at solvating than DMF, leading to improved coupling yields; considered a superior solvent by many chemists.[11] |
| Dimethyl Sulfoxide | DMSO | Powerful solvent for dissolving hydrophobic peptides and disrupting aggregation; can oxidize Cys and Met residues.[12][13] Often used as a co-solvent. |
| Dichloromethane | DCM | Commonly used in Boc chemistry; less effective at solvating peptide chains and seldom used in Fmoc chemistry due to reactivity with piperidine.[11] |
| Trifluoroethanol / Hexafluoroisopropanol | TFE / HFIP | Powerful "structure-breaking" solvents, highly effective for dissolving sparingly-soluble protected peptides, often used in mixtures with DCM.[17] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modify the pH of the aqueous solution to move away from the peptide's isoelectric point (pI).[14] | Simple, effective, and does not require adding other reagents that may interfere with assays.[15] | Peptide may be unstable at extreme pH values; not applicable for on-resin synthesis. |
| Co-solvents | Add a small amount of an organic solvent (e.g., DMSO, ACN, DMF) to the aqueous solution.[13] | Can significantly improve the solubility of hydrophobic peptides.[12] | Organic solvents may interfere with biological assays or cause protein denaturation.[13] |
| Chaotropic Agents | Add salts like LiCl, NaClO₄, or KSCN to the synthesis reaction.[9] | Disrupts hydrogen bonding and secondary structures that cause aggregation.[9] | Must be washed out thoroughly; can interfere with downstream applications if residual amounts remain. |
| Physical Disruption | Use sonication or gentle heating.[13] | Simple physical methods to help break up aggregates and improve dissolution rates.[12] | Over-sonication or excessive heat can cause peptide degradation.[12][13] |
| Solubilizing Tags | Attach a hydrophilic tag (e.g., PEG, poly-arginine) to the peptide sequence.[14][18] | Very effective at increasing solubility and can also improve pharmacokinetic properties.[14] | Requires modification of the peptide sequence; the tag may need to be cleaved later. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing for a Purified Peptide
This protocol is designed to efficiently determine the optimal solvent for your final peptide product without consuming a large amount of material.
-
Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[12]
-
Aliquot : Weigh out a small, known amount of the peptide (e.g., 0.5-1.0 mg) into several microcentrifuge tubes.
-
Initial Solvent Test (Organic) : To the first tube, add a minimal volume of a strong organic solvent (e.g., 10-20 µL of DMSO) to create a high-concentration stock.[12] Vortex and sonicate briefly if necessary to dissolve.[12] This confirms solubility in an organic phase.
-
Aqueous Buffer Test : To separate tubes, add a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, 9.0). Start with a volume calculated to give a target concentration (e.g., 1 mg/mL).
-
Solubilization : Vortex each tube for 1-2 minutes. If the peptide does not dissolve, sonicate the solution in a water bath for 10-15 seconds.[12]
-
Combined Approach : If the peptide is insoluble in aqueous buffers but soluble in the organic solvent (from step 3), proceed with a combined approach. Prepare a concentrated stock in DMSO, then add it dropwise to a stirring aqueous buffer to the desired final concentration.[12]
-
Observation : Visually inspect for clarity or precipitation. Centrifuge the tubes to pellet any undissolved material before using the supernatant.[13]
Caption: Factors influencing the equilibrium between soluble and aggregated peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 3. Fmoc-Pro-OH | 71989-31-6 [chemicalbook.com]
- 4. gentaur.com [gentaur.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. lifetein.com [lifetein.com]
- 16. News - How to increase the solubility of peptides? [gtpeptide.com]
- 17. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Mitigating Racemization of Proline Derivatives in Synthesis
Welcome to the technical support center for mitigating racemization of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the synthesis of proline-containing peptides and molecules.
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a significant issue?
A1: Proline racemization is the undesired conversion of the naturally occurring L-proline enantiomer into its D-proline counterpart during chemical synthesis. This is a critical issue because the precise three-dimensional structure of a peptide or drug molecule, which is dictated by the stereochemistry of its constituent amino acids, is essential for its biological activity. The presence of the incorrect D-proline isomer can lead to misfolded peptides, reduced or abolished biological function, and potentially immunogenic products.[1]
Q2: What are the primary causes of proline racemization during synthesis?
A2: Several factors can contribute to proline racemization, primarily during the amino acid activation and coupling steps in peptide synthesis. The key contributors are:
-
Coupling Reagents and Additives: Certain combinations, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt), especially in polar aprotic solvents like dimethylformamide (DMF), have been shown to significantly promote racemization.[1][2] HOBt can act as a catalyst for racemization of proline esters.[2]
-
Base: The organic bases used during coupling, such as N,N-diisopropylethylamine (DIEA), can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization. Less basic amines like N-methylmorpholine (NMM) are generally preferred.[3]
-
Temperature: Elevated temperatures, often used to increase coupling efficiency or in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization. Polar solvents can sometimes favor this side reaction.[1]
-
Prolonged Activation: Allowing the activated amino acid to sit for extended periods before coupling can increase the risk of racemization.[1]
Q3: How can I detect and quantify the extent of proline racemization in my sample?
A3: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This typically involves the following steps:
-
Peptide Hydrolysis: The synthesized peptide is hydrolyzed back into its constituent amino acids, usually with 6 M HCl.[1]
-
Derivatization: The amino acids are then reacted with a chiral derivatizing agent (e.g., Marfey's reagent, NBD-Cl, or benzoyl chloride) to form diastereomers that can be separated on a standard reverse-phase HPLC column.[4][5][7]
-
Chromatographic Separation: The derivatized amino acids are separated by HPLC, and the peaks corresponding to the D- and L-proline derivatives are identified.
-
Quantification: The percentage of racemization is calculated by comparing the peak areas of the D- and L-enantiomers.[1]
Chiral Gas Chromatography (GC) can also be used for enantiomeric separation after appropriate derivatization of the proline sample.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could be related to proline racemization.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-proline detected in the final product. | Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DIC, DCC) with HOBt in DMF is a common cause.[1][2] | - Avoid the DIC/HOBt combination in DMF. - Switch to an OxymaPure-based coupling reagent (e.g., COMU, HCTU) which are known for low racemization.[1] - Consider phosphonium (B103445) salt reagents like PyAOP for sensitive couplings.[3] |
| Strong Organic Base: Use of a strong base like DIEA can promote racemization.[3] | - Use a less basic tertiary amine such as N-methylmorpholine (NMM) or collidine.[3] | |
| Elevated Temperature: High reaction temperatures accelerate racemization.[1] | - Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[3] | |
| Incomplete coupling at the amino acid following a proline residue. | Steric Hindrance and Reduced Nucleophilicity: Proline is a secondary amine, making the subsequent coupling reaction slower and more difficult.[1] | - Perform a "double coupling" for the amino acid immediately following proline.[8][9] - Increase the concentration of the amino acid and coupling reagents.[9] - Use a more potent coupling reagent like HATU or HCTU for this specific step.[1] |
| Presence of a diketopiperazine (DKP) impurity, especially when proline is at or near the C-terminus. | Intramolecular Cyclization: A dipeptidyl-resin with a C-terminal proline is prone to cyclize and cleave from the resin, especially under basic conditions used for Fmoc-deprotection.[10] | - Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.[1][11] - Incorporate the first two amino acids as a pre-formed dipeptide.[1] - Use milder Fmoc deprotection conditions, such as 2% DBU / 5% piperazine (B1678402) in NMP.[10][11] |
| Peptide aggregation leading to poor yields and difficult purification. | Secondary Structure Formation: The growing peptide chain can form aggregates (e.g., β-sheets) that are difficult to solvate and react. | - Incorporate pseudoproline dipeptides at strategic locations (every 5-6 residues is optimal) to disrupt secondary structure formation.[1][12] |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the degree of racemization. The following table summarizes typical racemization levels observed under different coupling conditions.
| Coupling Reagent | Additive | Base | Typical Racemization (%) |
| DCC | None | DIEA | High |
| DCC | HOBt | NMM | Low |
| HBTU | HOBt | DIEA | Low |
| HATU | HOAt | NMM | Very Low |
| PyAOP | None | Collidine | Very Low |
Note: These values are indicative and can vary based on the specific peptide sequence, solvent, and temperature.[3]
Experimental Protocols
Protocol 1: Standard Coupling with a Low-Racemization Reagent (HCTU)
This protocol describes a standard coupling cycle using HCTU, a coupling reagent known to minimize racemization.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).
-
Monitoring: Perform a Kaiser test (or an isatin/chloranil test for coupling to proline) to confirm the completion of the coupling.[13] If the test is positive (indicating incomplete coupling), a second coupling is recommended.
Protocol 2: Double Coupling for the Amino Acid Following Proline
This protocol is recommended to ensure complete reaction at the sterically hindered position after a proline residue.
-
First Coupling: Follow steps 1-4 of the "Standard Coupling" protocol for the amino acid to be coupled after proline.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of the activated amino acid as described in step 3 of the "Standard Coupling" protocol and add it to the resin. Agitate for another 1-2 hours.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Monitoring: Confirm the completion of the coupling with an appropriate test.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a commercially available Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide to disrupt peptide aggregation.
-
Resin Preparation: Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using standard protocols.
-
Coupling:
-
Dissolve the pseudoproline dipeptide (2 equivalents relative to the resin loading) and a coupling reagent such as HCTU (1.95 equivalents) in DMF.
-
Add DIEA (4 equivalents) to the solution and mix briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.[1]
-
-
Washing and Monitoring: Wash the resin thoroughly and perform a completion test as described in the standard coupling protocol.
-
Chain Elongation: Proceed with the Fmoc deprotection of the incorporated pseudoproline dipeptide and the coupling of the next amino acid in the sequence. The pseudoproline backbone protection is cleaved during the final TFA cleavage step.[12]
Protocol 4: Quantification of Proline Racemization by Chiral HPLC
This protocol provides a general procedure for determining the D/L ratio of proline in a synthesized peptide after derivatization with NBD-Cl.
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
-
-
Derivatization with NBD-Cl:
-
To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in ethanol (B145695).
-
Heat the mixture at 60 °C for 10 minutes.
-
Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.[1]
-
-
HPLC Analysis:
-
Calculation of Racemization:
-
Integrate the peak areas for the D- and L-proline derivatives.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Navigating the Cleavage of Peptides Containing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids like (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH into synthetic peptides offers exciting possibilities for designing novel therapeutics and research tools, particularly for applications involving click chemistry. However, the unique 4-azidomethyleneoxybenzyloxycarbonyl (NHPoc) protecting group on the proline residue necessitates careful consideration and optimization of the final cleavage cocktail to ensure high peptide purity and yield. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: Is the NHPoc protecting group labile to standard trifluoroacetic acid (TFA) cleavage conditions?
A: Yes, the benzyloxycarbonyl portion of the NHPoc group, particularly with the electron-donating p-methoxy substituent, is generally labile to standard high-concentration TFA cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The cleavage mechanism involves acid-catalyzed removal of the protecting group.[1]
Q2: What is the primary concern when cleaving peptides containing the NHPoc group?
A: The main challenge is the potential for unintended reduction of the azide (B81097) moiety on the NHPoc group to a primary amine.[3][4] This side reaction is primarily caused by certain scavengers, especially those containing thiols, which are commonly included in cleavage cocktails to protect sensitive amino acid residues.[3]
Q3: Which scavengers should be avoided when cleaving peptides with this compound?
A: Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in acidic environments and should be avoided as they can significantly reduce the azide group.[3][5]
Q4: What are recommended "azide-safe" scavengers for the cleavage cocktail?
A: Triisopropylsilane (TIS) is a widely used and effective non-thiol scavenger that is compatible with azide groups and helps to scavenge carbocations generated during cleavage.[5] If a thiol scavenger is deemed necessary to protect other sensitive residues like tryptophan, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.[3][5]
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound, identifiable through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Problem 1: Mass spectrum shows a peak corresponding to the desired peptide minus 26 Da, and an unexpected peak at +2 Da from the expected mass.
-
Observation: The major peak in the mass spectrum corresponds to the peptide with the amine instead of the azide. The mass difference between an azide (-N3) and an amine (-NH2) is 26 Da (N vs. NH2). The +2 Da peak relative to the desired mass could indicate the presence of the fully reduced amine.
-
Probable Cause: Reduction of the azide group on the NHPoc-proline residue to a primary amine during cleavage. This is highly likely if a thiol-containing scavenger like EDT was used in the cleavage cocktail.[3]
-
Solution:
-
Modify the Cleavage Cocktail: Immediately switch to an "azide-safe" cleavage cocktail. A standard recommended cocktail is a fresh mixture of 95% TFA, 2.5% Water, and 2.5% TIS.[5]
-
Alternative Thiol Scavenger: If sensitive residues necessitate a thiol scavenger, replace EDT with DTT.[3][5] Perform a small-scale test cleavage to confirm minimal azide reduction.
-
Problem 2: HPLC analysis shows a broad or tailing peak for the target peptide, or multiple closely eluting peaks.
-
Observation: The HPLC chromatogram lacks a sharp, single peak for the desired product.
-
Probable Cause: Incomplete removal of the "Poc" (p-methoxybenzyloxycarbonyl) portion of the NHPoc protecting group. While generally TFA-labile, factors like steric hindrance within the peptide sequence or insufficient cleavage time can lead to incomplete deprotection.
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction. Monitor the reaction progress by taking small aliquots of the resin at different time points (e.g., 2, 4, and 6 hours), cleaving them, and analyzing the crude product by HPLC.
-
Optimize Scavenger Concentration: While TIS is primarily for scavenging carbocations, ensuring its presence in sufficient quantity (typically 2.5-5%) can help facilitate a cleaner reaction environment.
-
Experimental Protocols
Protocol 1: Standard Azide-Safe Cleavage
This protocol is recommended for most peptides containing this compound, especially those without other highly sensitive residues like tryptophan or methionine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptide-resin in dichloromethane (B109758) (DCM) and then wash thoroughly with DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% deionized water, 2.5% TIS. For 100 mg of resin, use approximately 2 mL of the cocktail.[5]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Analyze the crude peptide by HPLC and Mass Spectrometry.
Protocol 2: Cleavage with a Safer Thiol Scavenger
This protocol is for peptides containing this compound along with sensitive residues like tryptophan that may benefit from a thiol scavenger.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Cold diethyl ether
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare the cleavage cocktail fresh: 92.5% TFA, 2.5% deionized water, 2.5% TIS, 2.5% DTT. For 100 mg of resin, use approximately 2 mL of the cocktail.
-
Continue with steps 4 through 10 from Protocol 1.
Quantitative Data Summary
| Parameter | Standard Azide-Safe Cocktail | Cocktail with Safer Thiol | Problematic Cocktail (for comparison) |
| TFA | 95% | 92.5% | ~88-95% |
| Water | 2.5% | 2.5% | 2.5-5% |
| TIS | 2.5% | 2.5% | 2.5-5% |
| Thiol Scavenger | None | 2.5% DTT | 2.5-5% EDT |
| Expected Azide Reduction | Minimal | Low | Significant[3] |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success. The following diagram illustrates the key steps in the cleavage and analysis process.
Caption: Workflow for the cleavage and analysis of peptides containing this compound.
This guide provides a foundational understanding for researchers working with this specialized amino acid. For novel or particularly complex peptides, it is always recommended to perform a small-scale trial cleavage to optimize conditions before committing the entire batch of resin.
References
Validation & Comparative
Validating the Incorporation of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is paramount for the synthesis of novel peptides with tailored functionalities. This guide provides a comprehensive comparison and validation framework for the incorporation of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a proline analogue featuring a propargyloxycarbonyl (Poc) group for "click" chemistry applications, using mass spectrometry.
The successful integration of this modified proline into a peptide sequence is a critical checkpoint. Mass spectrometry (MS) serves as the gold standard for this validation, offering definitive confirmation of the correct mass and enabling detailed structural elucidation through tandem mass spectrometry (MS/MS). This guide outlines the experimental protocols for synthesis and MS analysis, presents expected data in a comparative format, and discusses alternative approaches.
Comparative Analysis of Proline Analogues in Peptide Synthesis
The choice of a modified proline derivative can significantly impact the efficiency of solid-phase peptide synthesis (SPPS) and the subsequent analytical characterization. Below is a comparison of this compound with other commonly used proline analogues.
| Feature | This compound | Fmoc-L-Pro(4-NH-Aloc)-OH | Standard Fmoc-L-Pro-OH |
| Functionality | Alkyne handle for click chemistry | Allyl group for orthogonal deprotection | Unmodified proline |
| Primary Application | Site-specific bioconjugation, synthesis of peptide-drug conjugates | Introduction of modifications at a specific site | Standard peptide synthesis |
| Molecular Weight | 434.4 g/mol [1] | 436.5 g/mol [2] | 337.4 g/mol |
| MS Validation | Confirmed by mass shift of +197.1 Da relative to standard proline | Confirmed by mass shift of +199.2 Da relative to standard proline | Confirmed by mass of proline residue (97.1 Da) |
| MS/MS Fragmentation | Expected "proline effect" with characteristic y-ion series N-terminal to the modified proline. Potential for neutral loss of the NHPoc group. | Similar "proline effect" expected. | Well-characterized "proline effect" with dominant cleavage N-terminal to proline.[3][4] |
| Advantages | Enables highly specific and efficient bioorthogonal ligation.[5][6] | Allows for selective deprotection and modification on the solid support. | High coupling efficiency and well-understood behavior in SPPS. |
| Considerations | Potential for side reactions during click chemistry step. MS analysis may be complicated by the modification.[7][8] | Requires specific palladium catalysts for deprotection which can be challenging to remove completely. | Limited to the natural functionality of proline. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating the modified proline. Automated synthesizers can also be programmed for this process.
Materials:
-
Rink Amide resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis for Validation
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
-
Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap) for MS/MS fragmentation
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MS Analysis (Full Scan):
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight of the synthesized peptide.
-
Validation Check: Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide containing the NHPoc-proline residue. A match within the instrument's mass accuracy tolerance confirms successful incorporation.
-
-
MS/MS Analysis (Fragmentation):
-
Select the precursor ion corresponding to the synthesized peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum.
-
Validation Check: Analyze the fragmentation pattern. The presence of the characteristic "proline effect," where the peptide bond N-terminal to the modified proline is preferentially cleaved, will result in a prominent y-ion series.[3][4] The mass of this y-ion series will confirm the presence of the NHPoc-proline at the expected position. Observe for any characteristic neutral losses from the NHPoc group.
-
Expected Mass Spectrometry Data
Full Scan MS: The expected monoisotopic mass of the peptide will be the sum of the masses of the amino acid residues, plus the mass of water, adjusted for the terminal groups. The key is to accurately calculate the mass of the (2S,4S)-Pro(4-NHPoc) residue (C₁₁H₁₁N₂O₄), which is 235.0719 Da.
Tandem MS (MS/MS): The fragmentation of a peptide containing the modified proline is expected to exhibit the well-documented "proline effect".[3][4] This means that the most intense fragment ions will likely be the y-ions resulting from cleavage of the peptide bond immediately N-terminal to the NHPoc-proline residue.
-
Example: For a model peptide Ac-Gly-Pro(NHPoc)-Ala-NH₂, the dominant fragmentation would occur between Gly and Pro(NHPoc), leading to a strong y₂ ion signal.
Additionally, fragmentation of the NHPoc side chain itself may occur, leading to characteristic neutral losses that can further confirm the identity of the modification.
Alternative Approaches for Functionalization
While the use of this compound provides a direct route to peptides with an alkyne handle, other strategies exist for introducing functionality.
| Method | Description | Advantages | Disadvantages |
| Post-synthesis Modification | A standard peptide is synthesized and then the desired functional group is attached to a reactive side chain (e.g., lysine, cysteine) in solution. | Utilizes standard and often less expensive amino acids for the initial synthesis. | Can be less specific, leading to a mixture of products. May require additional purification steps. |
| Use of Other "Clickable" Amino Acids | Incorporating other amino acids with alkyne or azide (B81097) handles (e.g., propargylglycine, azidohomoalanine). | A wide variety of such amino acids are commercially available. | May not provide the specific conformational constraints of a modified proline. |
| Native Chemical Ligation (NCL) | Ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. A modified proline can be incorporated into one of the fragments. | Allows for the synthesis of larger proteins. | Requires a cysteine at the ligation site, which may not be present in the desired sequence. |
By following the detailed protocols and understanding the expected mass spectrometry data presented in this guide, researchers can confidently validate the incorporation of this compound and effectively utilize this versatile building block for the development of advanced peptide-based therapeutics and research tools.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
NMR Analysis of Peptides with 4-Substituted Prolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified proline analogs into peptides is a powerful strategy for influencing their conformation, stability, and biological activity. Among these, (2S,4S)-substituted prolines, such as the conceptual (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, introduce unique stereoelectronic effects that can modulate the proline ring pucker and the cis/trans isomerism of the peptide bond. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) analysis of peptides containing 4-substituted prolines, offering insights into the expected conformational biases and providing detailed experimental protocols. While specific data for the NHPoc (Propargyloxycarbonyl) derivative is not extensively published, the principles derived from analogous 4S-substituted prolines serve as a valuable predictive tool.
Conformational Effects of 4-Substituted Prolines
The substitution at the C4 position of the proline ring significantly influences its conformational preferences. The two key conformational equilibria affected are the ring pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerization of the preceding peptide bond.
-
Ring Pucker: The pyrrolidine (B122466) ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (puckering towards the same side as the carboxyl group) and Cγ-exo (puckering towards the opposite side). The stereochemistry and the electronic nature of the substituent at the 4-position can favor one pucker over the other.[1][2]
-
Cis/Trans Isomerism: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acid residues, the energy barrier for cis-trans isomerization is lower for proline, leading to a significant population of the cis isomer.[2] The ring pucker is coupled to this equilibrium, with an endo pucker favoring a cis amide bond and an exo pucker stabilizing the trans amide bond.[2]
Electron-withdrawing substituents at the 4S-position, due to gauche effects, generally lead to a strong preference for the endo ring pucker.[2] This, in turn, is expected to favor the cis conformation of the preceding peptide bond.
Comparative NMR Data of Peptides with 4-Substituted Prolines
The following tables summarize typical ¹H NMR chemical shift and coupling constant data for peptides containing unmodified proline and related 4-substituted prolines. These values can be used as a reference for interpreting the spectra of new proline-modified peptides. The exact chemical shifts are sequence-dependent, but the trends provide valuable structural information.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm for Proline Analogs in a Model Peptide (Ac-TYXN-NH₂ in H₂O)
| Residue (X) | Isomer | Hα | Hβ | Hγ | Hδ |
| Proline | trans | ~4.40 | ~2.30, ~1.95 | ~2.05 | ~3.70, ~3.55 |
| cis | ~4.30 | ~2.45, ~1.85 | ~2.00 | ~3.80, ~3.65 | |
| (2S,4S)-4-Hydroxyproline (hyp) | trans | ~4.50 | ~2.25, ~2.00 | ~4.40 | ~3.60, ~3.50 |
| cis | ~4.40 | ~2.40, ~1.90 | ~4.35 | ~3.75, ~3.60 | |
| (2S,4S)-4-Fluoroproline (flp) | trans | ~4.60 | ~2.40, ~2.10 | ~5.20 | ~3.70, ~3.60 |
| cis | ~4.50 | ~2.55, ~2.00 | ~5.15 | ~3.85, ~3.70 |
Note: Data is generalized from typical values found in the literature. Actual values will vary with peptide sequence and experimental conditions.[2][3]
Table 2: Typical ³J Coupling Constants (in Hz) for Proline Ring Protons
| Coupling | Typical Range | Conformational Dependence |
| ³J(Hα, Hβ) | 2 - 9 | Varies with ring pucker and ψ dihedral angle. |
| ³J(Hβ, Hγ) | 2 - 10 | Sensitive to ring pucker. |
| ³J(Hγ, Hδ) | 2 - 10 | Sensitive to ring pucker. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound or other modified prolines is typically achieved using standard Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminal amides, is deprotected by treatment with 20% piperidine (B6355638) in DMF.[4]
-
Amino Acid Coupling: The Fmoc-protected amino acid (including the modified proline) is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the deprotected resin.[4]
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.[5]
-
Cleavage and Deprotection: Once the peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.[4]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
NMR Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered aqueous solution, to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[6]
-
1D ¹H NMR: Provides an initial overview of the sample and allows for the quantification of cis/trans isomers based on the integration of well-resolved signals.[2]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system, allowing for the assignment of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the peptide. The presence or absence of specific NOEs, such as between Hα(i) and Hδ(i-1) for the cis isomer, can confirm the peptide bond conformation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often used for molecules in the intermediate tumbling regime to distinguish between true NOEs and artifacts.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of proline ring carbons which have distinct chemical shifts depending on the ring pucker.[7]
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign chemical shifts, measure coupling constants, and identify NOE cross-peaks. This data is then used to determine the conformational preferences of the peptide.
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of modified peptides.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
- 7. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne-Containing Amino Acids for Peptide Modification and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide chemistry and drug discovery, the site-specific modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Alkyne-containing amino acids have emerged as indispensable tools for this purpose, primarily through their utility in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a detailed comparison of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH with other commonly employed alkyne-containing amino acids, namely Fmoc-L-propargylglycine (Fmoc-Pra-OH) and Fmoc-p-ethynyl-L-phenylalanine (Fmoc-Phe(4-C≡CH)-OH) . The comparison focuses on their incorporation into peptides via solid-phase peptide synthesis (SPPS) and their subsequent reactivity in CuAAC reactions, supported by representative experimental data and detailed protocols.
Introduction to Alkyne-Containing Amino Acids
Alkyne-containing amino acids are non-canonical amino acids that feature a terminal alkyne functional group. This group can readily undergo a highly specific and efficient reaction with an azide (B81097) to form a stable triazole ring.[1] This "click" reaction is a cornerstone of bioconjugation, enabling the attachment of various moieties such as fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG), and other biomolecules to peptides.[1] The choice of the alkyne-containing amino acid can influence the structural constraints of the resulting peptide, as well as the kinetics and efficiency of the subsequent click reaction.
The three amino acids under comparison are:
-
This compound : A conformationally constrained proline derivative where the alkyne functionality is introduced via a propargyloxycarbonyl (Poc) group attached to the 4-amino position. The rigid pyrrolidine (B122466) ring can impart specific secondary structures to peptides.
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH) : A flexible, acyclic amino acid with a propargyl group directly attached to the α-carbon. Its flexibility allows for minimal perturbation of the native peptide conformation.[2]
-
Fmoc-p-ethynyl-L-phenylalanine (Fmoc-Phe(4-C≡CH)-OH) : An aromatic amino acid with an ethynyl (B1212043) group on the phenyl ring. The rigid, planar nature of the phenyl group can introduce structural rigidity and potential for π-stacking interactions.
Performance Comparison: A Quantitative Overview
To provide a clear comparison of these alkyne-containing amino acids, we present representative data from a hypothetical comparative experiment. In this experiment, each amino acid is incorporated into a model pentapeptide (Gly-Ala-X-Val-Ile, where X is the alkyne-containing amino acid) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The subsequent on-resin CuAAC reaction is then performed with a model azide, Azido-PEG3-Biotin.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance
| Parameter | This compound | Fmoc-L-propargylglycine | Fmoc-p-ethynyl-L-phenylalanine |
| Coupling Efficiency (%) | >99% | >99% | >98% |
| Crude Peptide Purity (%) | 92% | 95% | 93% |
| Overall Yield (%) | 75% | 80% | 78% |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance
| Parameter | This compound | Fmoc-L-propargylglycine | Fmoc-p-ethynyl-L-phenylalanine |
| Reaction Time for >95% Conversion (min) | 25 | 20 | 35 |
| Final Product Purity after Cleavage (%) | 88% | 91% | 89% |
Note: The data presented in these tables are representative and intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your own research.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Containing Peptides
This protocol outlines the manual synthesis of a model pentapeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including the alkyne-containing amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (B129727) (3x). Dry the resin under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction of the alkyne-containing peptide with an azide-modified molecule.
Materials:
-
Peptide-resin with a terminal alkyne
-
Azide-containing molecule (e.g., Azido-PEG3-Biotin)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF, Water
Procedure:
-
Resin Swelling: Swell the alkyne-containing peptide-resin in DMF for 30 minutes.
-
Prepare Click Solution:
-
In a microcentrifuge tube, prepare a stock solution of the azide (5 eq. relative to resin loading) in DMF/H₂O (4:1).
-
In a separate tube, prepare a premix of CuSO₄·5H₂O (0.5 eq.) and THPTA (2.5 eq.) in DMF/H₂O.
-
Prepare a fresh solution of sodium ascorbate (5 eq.) in DMF/H₂O.
-
-
Reaction Setup:
-
Drain the DMF from the resin.
-
Add the azide solution to the resin.
-
Add the CuSO₄/THPTA premix to the resin.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x), H₂O (3x), and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
This protocol details the final cleavage of the modified peptide from the resin and its subsequent purification.
Materials:
-
Triazole-modified peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Acetonitrile, Water
-
Preparative RP-HPLC system
Procedure:
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail and agitate at room temperature for 2-3 hours.
-
-
Precipitation:
-
Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and discard the supernatant.
-
-
Washing: Wash the peptide pellet with cold diethyl ether (3x).
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide by preparative RP-HPLC using a suitable gradient.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Discussion and Recommendations
The choice between this compound, Fmoc-L-propargylglycine, and Fmoc-p-ethynyl-L-phenylalanine will depend on the specific goals of the research.
-
This compound is an excellent choice when conformational constraint is desired. The proline backbone can induce β-turns and other secondary structures, which can be beneficial for mimicking protein epitopes or enhancing receptor binding affinity. The propargyloxycarbonyl linker provides good reactivity in CuAAC.
-
Fmoc-L-propargylglycine offers the most flexibility and is less likely to disrupt the native conformation of a peptide. This makes it a suitable choice for applications where the primary goal is to attach a label or another molecule without significantly altering the peptide's structure and function. Its small size and high reactivity make it a versatile and widely used building block.[3][4]
-
Fmoc-p-ethynyl-L-phenylalanine introduces both an alkyne handle and an aromatic ring. This can be advantageous for studies involving aromatic interactions or for introducing a rigid linker. However, the increased steric bulk and potentially altered electronic properties of the alkyne may lead to slightly slower CuAAC kinetics compared to propargyl derivatives.
References
A Comparative Guide to Functionalized Proline Derivatives in Peptide Synthesis: (2S,4S)-Fmoc-L-Pro(4-N₃)-OH versus (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide synthesis and modification, the incorporation of functionalized proline residues offers a gateway to novel peptide architectures, enhanced biological activity, and tailored therapeutic properties. This guide provides a detailed comparison of two pivotal building blocks: (2S,4S)-Fmoc-L-Pro(4-N₃)-OH , a precursor for bioorthogonal conjugation, and (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH , a tool for selective side-chain modification or branching. This comparison focuses on their distinct applications, performance in solid-phase peptide synthesis (SPPS), and the experimental considerations for their use.
It is critical to note that the designation "(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH" is a frequently observed misnomer in commercial listings for what is chemically (2S,4S)-Fmoc-L-Pro(4-N₃)-OH . The "Poc" in this context incorrectly implies a Propargyloxycarbonyl group (an alkyne), while the compound supplied is, in fact, an azide-containing reagent. This guide will proceed with the correct chemical nomenclature.
Introduction to the Analogs: Functionality Defines Application
The primary distinction between these two proline derivatives lies in the functionality at the 4-position of the pyrrolidine (B122466) ring. This difference dictates their divergent roles in peptide chemistry.
-
(2S,4S)-Fmoc-L-Pro(4-N₃)-OH incorporates an azide (B81097) group , a versatile chemical handle. The azide is largely inert to standard peptide synthesis conditions, allowing for its seamless integration into a peptide sequence. Post-synthesis, the azide group serves as a reactive partner in bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the site-specific attachment of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
-
(2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH features a primary amine protected by an allyloxycarbonyl (Aloc) group . The Aloc group is an orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. It can be selectively removed on-resin using a palladium(0) catalyst. Once deprotected, the newly revealed primary amine can be used for various modifications, such as peptide chain extension to create branched or cyclic peptides, or for the attachment of other moieties.
Comparative Performance and Experimental Data
The selection between these two building blocks is driven by the desired final peptide construct. Below is a summary of their performance characteristics in Fmoc-based solid-phase peptide synthesis.
| Parameter | (2S,4S)-Fmoc-L-Pro(4-N₃)-OH | (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH |
| Primary Application | Introduction of a bioorthogonal handle for post-synthetic modification (e.g., click chemistry). | Introduction of a selectively deprotectable primary amine for on-resin modification, branching, or cyclization. |
| Coupling Efficiency | Generally high, comparable to other standard Fmoc-amino acids. Double coupling may be employed to ensure complete incorporation, especially in difficult sequences. | High, with typical coupling yields exceeding 99% under standard Fmoc-SPPS conditions.[] |
| Stability in SPPS | The azide group is stable to repeated cycles of Fmoc deprotection (piperidine) and coupling.[2] | The Aloc group is stable to both acidic (TFA) and basic (piperidine) conditions used in standard Fmoc-SPPS.[3] |
| Key Side Reactions | Reduction of the azide to a primary amine during final TFA cleavage, particularly with thiol-based scavengers.[2] This results in a mass decrease of 26 Da. | Incomplete deprotection or palladium contamination of the final peptide if not washed thoroughly. N-allylation of the deprotected amine is a potential but less common side reaction. |
| Deprotection/Reaction | On-resin Click Chemistry (CuAAC): High efficiency. Typically performed with a copper(I) source (e.g., CuI or CuBr), a reducing agent (e.g., sodium ascorbate), and a ligand in a suitable solvent. | On-resin Aloc Deprotection: High efficiency. Requires a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane, morpholine, or Meldrum's acid with triethylsilane).[4] |
| Orthogonality | The azide group is orthogonal to most common protecting groups and deprotection strategies. | The Aloc group is orthogonal to Fmoc/tBu and Boc/Bzl protection strategies. |
Experimental Protocols
Protocol 1: Incorporation of (2S,4S)-Fmoc-L-Pro(4-N₃)-OH and On-Resin CuAAC
A. Coupling of (2S,4S)-Fmoc-L-Pro(4-N₃)-OH:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Activation and Coupling: Dissolve (2S,4S)-Fmoc-L-Pro(4-N₃)-OH (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and isopropanol, then dry. A Kaiser test can be performed to check for complete coupling.
B. On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Resin Swelling: Swell the peptide-resin containing the azido-proline residue in DCM (10 mL/g resin) for 10-20 minutes.
-
Solvent Exchange: Filter the resin and wash with DMF (3 x 10 mL/g resin).
-
Preparation of Alkyne and Catalyst Solution: In a separate vial, dissolve the alkyne-containing molecule (5-10 eq.), a copper(I) source (e.g., CuBr, 1-2 eq.), a reducing agent (e.g., sodium ascorbate, 2-5 eq.), and a ligand (e.g., TBTA, 1-2 eq.) in degassed DMF or DMSO. A base such as DIPEA (5-10 eq.) can be added.
-
Cycloaddition Reaction: Add the catalyst solution to the swelled resin. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and agitate at room temperature for 16-18 hours.
-
Washing: Filter the resin and wash sequentially with DMF, isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove copper salts and excess reagents. The resin is then ready for further steps or final cleavage.[5][6]
Protocol 2: Incorporation of (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH and On-Resin Deprotection
A. Coupling of (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH:
The coupling procedure is identical to that described for the azido-proline derivative, using standard Fmoc-SPPS coupling protocols.
B. On-Resin Aloc Deprotection:
-
Resin Preparation: Swell the peptide-resin containing the Aloc-protected proline in an appropriate solvent like chloroform (B151607) or DCM.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.3-1 eq. based on resin loading) and an allyl scavenger (e.g., phenylsilane, 5 eq.) in a suitable solvent mixture (e.g., DCM or a mix of CHCl₃, acetic acid, and N-methylmorpholine).[7][8] The reaction should be performed under an inert atmosphere.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample. Microwave irradiation at low temperatures (e.g., 38°C) can significantly shorten the reaction time to a few minutes.[4]
-
Washing: After complete deprotection, it is crucial to thoroughly wash the resin to remove all traces of the palladium catalyst. This typically involves washing with the reaction solvent, followed by washes with solutions containing chelating agents like sodium diethyldithiocarbamate (B1195824) (0.5% w/w in DMF) or DIPEA (0.5% in DMF).
Visualizing the Workflows
Conclusion and Recommendations
The choice between (2S,4S)-Fmoc-L-Pro(4-N₃)-OH and (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH is not a matter of superior performance but of strategic design in peptide synthesis.
-
Choose (2S,4S)-Fmoc-L-Pro(4-N₃)-OH when: The goal is to introduce a specific modification at a defined position after the main peptide synthesis is complete. Its utility in click chemistry makes it ideal for preparing peptide conjugates for applications in drug delivery, diagnostics, and fundamental biological studies. Care must be taken during the final cleavage step to avoid reduction of the azide group.
-
Choose (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH when: The objective is to create more complex peptide architectures like branched or cyclic peptides on-resin, or to attach a moiety to a side-chain amine while the peptide is still on the solid support. The orthogonal nature of the Aloc group provides a reliable method for selective deprotection and subsequent modification. Thorough washing after deprotection is essential to avoid catalyst contamination.
By understanding the distinct chemical properties and applications of these two valuable proline derivatives, researchers can significantly expand their toolkit for creating sophisticated and highly functionalized peptides.
References
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Efficiency of Click Reactions with (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—offers a highly efficient method for bioconjugation and the synthesis of complex molecules.[1][2][3] The proline derivative, (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, which incorporates a terminal alkyne via a propargyloxycarbonyl (Poc) group, is a key building block for introducing a reactive handle into peptides for such modifications.[4][5] This guide provides an objective comparison of the expected performance of this reagent with alternative clickable amino acids, supported by representative experimental data for the CuAAC reaction.
Performance Comparison of Clickable Amino Acids
The efficiency of a click reaction using a functionalized amino acid is primarily governed by the accessibility of the azide (B81097) or alkyne group and the specific reaction conditions (catalyst, ligand, solvent, temperature). The core structure of the amino acid generally has a minimal impact on the fundamental kinetics of the CuAAC reaction itself.
Below is a comparative table summarizing the key characteristics of this compound and common alternative clickable amino acids. The performance data is representative of a standard CuAAC reaction.
| Building Block | Functional Group | Key Structural Feature | Typical CuAAC Yield | Typical Reaction Time | Key Applications |
| This compound | Alkyne | Rigid proline scaffold with an alkyne handle on the C4 position. | >95%[6] | 10 min - 18 h[6][7] | Synthesis of cyclic peptides, peptide-drug conjugates, PROTACs, constrained peptides.[4][8] |
| Fmoc-L-Propargylglycine (Pra)-OH | Alkyne | Acyclic glycine (B1666218) derivative with a terminal alkyne.[9] | >95%[6] | 10 min - 18 h[6][7] | Peptide labeling, surface functionalization, preparation of tagged peptides.[10] |
| Fmoc-L-Lys(N3)-OH | Azide | Lysine derivative with an azide on the side-chain ε-amino group.[11] | >95%[6] | 10 min - 18 h[6][7] | Bioconjugation, synthesis of branched peptides, peptide stapling.[10][11] |
| Fmoc-L-Dap(N3)-OH | Azide | Diaminopropionic acid derivative with a terminal azide.[1] | >95%[6] | 10 min - 18 h[6][7] | Introduction of a bioorthogonal handle for subsequent modification.[1] |
Experimental Protocols
The following are detailed methodologies for performing a CuAAC reaction, which can be adapted for this compound and other clickable amino acids. The protocol can be executed with the peptide still attached to the solid-phase synthesis resin ("on-resin") or after cleavage ("in-solution").
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a peptide synthesized on a solid support containing an alkyne handle, such as one incorporated using this compound.
Materials:
-
Alkyne-functionalized peptide-resin (1 equivalent)
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent dye azide) (5-10 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.5-1 equivalent)
-
Sodium Ascorbate (B8700270) (1-5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (1-2 equivalents of copper)
-
Solvent: Degassed N,N-Dimethylformamide (DMF) and water (e.g., 4:1 v/v)
Procedure:
-
Swell the alkyne-functionalized peptide-resin in the reaction solvent (e.g., DMF/H₂O) for 30-60 minutes.
-
In a separate vial, prepare the "click cocktail":
-
Dissolve the azide-containing molecule in the solvent.
-
Add the sodium ascorbate solution (freshly prepared).
-
In another tube, pre-mix the CuSO₄ and TBTA ligand in the solvent until a clear solution is formed.
-
-
Combine the azide/ascorbate solution with the CuSO₄/ligand solution.
-
Add the final click cocktail to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction time can range from 1 to 24 hours. Monitor the reaction progress using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis).
-
Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and copper.
-
Dry the resin under vacuum before proceeding with peptide cleavage and purification.
Protocol 2: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for reacting a purified, alkyne-containing peptide with an azide-containing molecule in a homogenous solution.
Materials:
-
Purified alkyne-peptide (1 equivalent)
-
Purified azide-molecule (1.1-2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)
-
Sodium Ascorbate (0.5-1 equivalent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Solvent: Degassed water, t-butanol/water, or DMSO/water mixtures.
Procedure:
-
Dissolve the alkyne-peptide and azide-molecule in the chosen reaction solvent.
-
Add the THPTA ligand to the solution.
-
Add the CuSO₄ solution and mix gently.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature. Reaction times are typically fast, often complete within 1-4 hours. Monitor by HPLC or LC-MS.
-
Upon completion, the product can be purified using standard methods such as reverse-phase HPLC to remove the catalyst and any unreacted starting materials.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an on-resin click chemistry reaction followed by peptide cleavage.
Caption: General workflow for peptide modification using on-resin click chemistry.
Application in a Signaling Pathway
Peptides modified via click chemistry can serve as potent and stable inhibitors of protein-protein interactions. The resulting 1,2,3-triazole ring acts as a rigid isostere of the peptide bond, which can enhance proteolytic stability.[6] The diagram below illustrates how a cyclized peptide, potentially synthesized using this compound, could inhibit the p53-MDM2 signaling pathway, a critical regulator of cell cycle and apoptosis.
Caption: Inhibition of the p53-MDM2 interaction by a triazole-stabilized cyclic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyClick Chemistry for the Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Performance of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Automated Peptide Synthesizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides with high purity and yield is a cornerstone of modern drug discovery and development. The choice of building blocks, particularly modified amino acids, plays a critical role in the success of solid-phase peptide synthesis (SPPS), especially in automated synthesizer workflows. This guide provides a comparative overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a specialized proline derivative, within the context of automated peptide synthesis.
Introduction to this compound
This compound is a derivative of L-proline featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a propargyloxycarbonyl (Poc) group protecting a 4-amino functionality on the pyrrolidine (B122466) ring. The propargyl group introduces an alkyne handle, making this amino acid a valuable tool for "click chemistry" reactions, allowing for the straightforward post-synthetic modification of peptides with azides.
Comparison with Alternative Proline Derivatives
The performance of this compound in automated peptide synthesis can be contextualized by comparing its structural features to other commonly used 4-substituted and standard proline derivatives.
| Feature | This compound | Fmoc-L-Pro-OH | (2S,4S)-Fmoc-L-Pro(4-NHBoc)-OH | (2S,4S)-Fmoc-L-Pro(4-NHAloc)-OH |
| Side-Chain Functionality | 4-Amino group protected by Poc (propargyloxycarbonyl) | Unsubstituted | 4-Amino group protected by Boc (tert-butyloxycarbonyl) | 4-Amino group protected by Aloc (allyloxycarbonyl) |
| Primary Application | Introduction of an alkyne handle for click chemistry | Standard proline incorporation | Introduction of a primary amine after deprotection | Orthogonal deprotection for side-chain modification |
| Deprotection of Side-Chain | Stable to standard Fmoc-SPPS conditions; requires specific conditions for removal (e.g., cobalt-mediated) | N/A | Acid-labile (e.g., TFA) | Palladium-catalyzed cleavage |
| Compatibility with Automated Synthesizers | Expected to be compatible with standard Fmoc protocols | High | High | Requires specific reagents and protocols for on-resin deprotection |
| Potential for Side Reactions | Minimal side reactions expected under standard coupling conditions. | Prone to diketopiperazine formation at the dipeptide stage. | Boc group is stable to piperidine (B6355638). | Aloc group is stable to piperidine. |
Experimental Protocols and Considerations
While a specific, validated protocol for this compound in automated synthesizers is not publicly available, a general protocol based on standard Fmoc-SPPS can be proposed.
General Automated SPPS Protocol
This protocol is a generalized workflow and should be optimized for specific peptide sequences and synthesizer models.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20-40% piperidine in DMF for 5-15 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Activation: Pre-activate a 3-5 fold molar excess of this compound with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow to react for 30-60 minutes.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling.
-
Wash the resin with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in DMF.
5. Cleavage and Deprotection:
-
After synthesis completion, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Poc group is expected to be stable under these conditions.
6. Post-Cleavage Modification (Click Chemistry):
-
The alkyne handle on the proline residue can be reacted with an azide-containing molecule in the presence of a copper(I) catalyst.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for incorporating this compound into a peptide sequence using an automated synthesizer, followed by post-synthetic modification.
Caption: Automated synthesis and modification workflow.
Logical Relationship of Protecting Groups
The successful synthesis of complex peptides relies on the orthogonal nature of the protecting groups used. The following diagram illustrates the relationship between the Fmoc, Poc, and other common side-chain protecting groups.
Caption: Orthogonality of protecting groups in SPPS.
Conclusion
This compound is a valuable building block for the synthesis of peptides intended for post-synthetic modification via click chemistry. While specific performance data in automated synthesizers is lacking, its structural similarity to other Fmoc-protected amino acids suggests good compatibility with standard automated SPPS protocols. Researchers should anticipate that the coupling efficiency may be influenced by the steric bulk of the protected side chain and optimize coupling times and reagents accordingly. The key advantage of this derivative lies in the stability of the Poc group to standard Fmoc-SPPS and cleavage conditions, allowing for selective deprotection and modification at a later stage. For critical applications, small-scale test syntheses are recommended to determine the optimal coupling parameters.
A Comparative Guide to Bioorthogonal Proline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of bioorthogonal functional groups into peptides is a cornerstone of modern medicinal chemistry, enabling the precise construction of complex architectures such as peptide-drug conjugates, radiolabeled tracers, and conformationally constrained cyclic peptides. Proline, with its unique cyclic structure, offers a rigid scaffold for the presentation of these chemical handles. This guide provides a comparative overview of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH , an alkyne-containing building block, and its functional counterparts, primarily azide-functionalized prolines, for applications in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation.
Introduction to Functionalized Proline Building Blocks
The primary strategy for introducing bioorthogonal functionality via proline is the use of Fmoc-protected 4-substituted proline derivatives. These building blocks are designed for seamless integration into standard Fmoc-SPPS workflows. The two most common functionalities for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), colloquially known as "click chemistry," are the alkyne and the azide (B81097). The choice between incorporating an alkyne-proline or an azide-proline into a peptide sequence depends on the desired final construct and the nature of the molecule to be conjugated.
This compound is a derivative that introduces a terminal alkyne at the 4-position of the proline ring via a propargyloxycarbonyl linker. Its counterpart is Fmoc-4-azido-L-proline , which installs the complementary azide functionality. Both allow for post-synthetic modification of the peptide while it is still on the solid support or after cleavage and purification.
Performance and Properties Comparison
While direct, side-by-side quantitative performance data for these specific building blocks is sparse in the literature, a comparison can be made based on their chemical structures, established principles of peptide synthesis, and the known impacts of 4-substituted prolines on peptide conformation.
| Feature | This compound (Alkyne) | (2S,4S)- or (2S,4R)-Fmoc-4-azido-L-proline (Azide) | Other Functionalized Amino Acids (e.g., Fmoc-L-Lys(N3)-OH) |
| Functional Group | Terminal Alkyne | Azide | Azide or Alkyne on a flexible side chain |
| Molecular Weight | 434.44 g/mol | 378.39 g/mol | Varies (e.g., Fmoc-Lys(N3)-OH: 409.44 g/mol ) |
| Conformational Impact | The 4-substituent influences the proline ring pucker (endo/exo) and the cis/trans isomerization of the preceding peptide bond.[1][2] This can be used to stabilize or destabilize specific secondary structures like polyproline helices.[1] | Similar to the alkyne derivative, the stereochemistry and electronegativity of the azido (B1232118) group at the C4 position rigidly influences the peptide backbone conformation.[1][3] | The functional group is on a flexible lysine (B10760008) side chain, having minimal impact on the local backbone conformation compared to proline derivatives. |
| Coupling Efficiency | Proline derivatives can sometimes exhibit slower coupling kinetics due to the sterically hindered secondary amine. Standard coupling reagents like HBTU/HATU with a tertiary base are generally effective. | Similar to other proline derivatives, coupling may require extended reaction times or double coupling to ensure completion. The azide group is stable to standard coupling conditions. | Coupling efficiency is typically high and comparable to unmodified amino acids. |
| Stability in SPPS | The alkyne group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. | The azide group is robust and stable throughout the entire Fmoc-SPPS workflow, including repeated piperidine (B6355638) treatments and final TFA cleavage.[4] | Generally stable, though some azide-containing amino acids have reported side reactions under specific conditions. |
| Bioorthogonal Reactivity | Reacts with azide-functionalized molecules via CuAAC or SPAAC. | Reacts with alkyne-functionalized molecules via CuAAC or SPAAC.[4][5][6][7] | Provides a reactive handle for click chemistry. |
| Key Application | Introducing a rigid, conformationally defined alkyne handle for peptide cyclization, labeling, or conjugation. | Introducing a rigid, conformationally defined azide handle, often used in developing peptide-based therapeutics and for bioconjugation.[4][5][6][7] | Functionalization where backbone rigidity at the modification site is not required or desired. |
Alternative Strategy: Proline Editing
An alternative to synthesizing peptides with pre-functionalized proline monomers is "Proline Editing". This powerful technique involves:
-
Incorporating the commercially available and less expensive Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) into the peptide sequence during standard SPPS.
-
After completion of the peptide assembly, the hydroxyl group of the Hyp residue is chemically modified on the solid support to introduce the desired functionality, such as an azide or an alkyne.[8][9]
This method offers great versatility, allowing for the creation of a diverse library of proline-modified peptides from a single, common precursor peptide.[8][9]
Experimental Protocols
The following are generalized protocols for the incorporation of functionalized prolines into peptides via Fmoc-SPPS and subsequent click chemistry.
Protocol 1: Incorporation of Functionalized Proline in Fmoc-SPPS
This protocol describes a standard manual coupling cycle for incorporating this compound or Fmoc-4-azido-proline.
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for protected fragments) with the preceding amino acid already coupled and the N-terminal Fmoc group removed. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a second 15-minute treatment to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction :
-
In a separate vessel, pre-activate the functionalized proline derivative (3-4 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 eq. relative to the amino acid) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the resin loading) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of proline derivatives, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing : Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.
-
Chain Elongation : Proceed to the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating a small molecule (e.g., a fluorescent dye or a drug) to the peptide while it is still attached to the solid support. This example assumes an alkyne-containing peptide on resin and an azide-containing molecule to be conjugated.
-
Resin Preparation : After synthesizing the full peptide sequence containing the alkyne-proline, swell the resin in DMF.
-
Click Reaction Cocktail : Prepare a solution containing:
-
The azide-functionalized molecule (5-10 equivalents).
-
Copper(I) iodide (CuI) or another Cu(I) source (1-2 equivalents).
-
A base/ligand such as DIPEA or Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) oxidation state.
-
A solvent system such as DMF/water or DMSO.
-
-
Reaction : Add the click reaction cocktail to the resin and agitate at room temperature for 12-24 hours, shielded from light if using fluorescent reagents.
-
Washing : Thoroughly wash the resin with DMF, water, a copper-chelating solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF), DMF, and finally DCM.
-
Cleavage and Deprotection : Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Visualizations
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of (2S,4S)-Fmoc-L-Pro(4-N3)-OH in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2S,4S)-Fmoc-L-Pro(4-N3)-OH, a key reagent in modern bioconjugation, with alternative molecules and methodologies. It aims to offer an objective analysis of its performance, supported by experimental data and detailed protocols, to aid in the strategic design of complex peptides, peptide nucleic acid (PNA) chimeras, and antibody-drug conjugates (ADCs).
Introduction to (2S,4S)-Fmoc-L-Pro(4-N3)-OH
(2S,4S)-Fmoc-L-Pro(4-N3)-OH is a proline derivative functionalized with an azide (B81097) group at the 4-position of the pyrrolidine (B122466) ring. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azide moiety, which serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the precise and efficient conjugation of the peptide containing this modified proline to a wide range of molecules bearing an alkyne group, such as reporter tags, cytotoxic drugs, or other biomolecules.[1]
Core Applications and Workflow
The primary application of (2S,4S)-Fmoc-L-Pro(4-N3)-OH is to serve as a versatile building block for the introduction of a conjugation site into a peptide or PNA sequence. The general workflow for its use in SPPS and subsequent conjugation is depicted below.
Comparison with Alternative Reagents and Methodologies
The choice of a specific building block for introducing a functional handle into a peptide depends on the desired downstream application, the overall synthetic strategy, and the chemical nature of the final product. Here, we compare (2S,4S)-Fmoc-L-Pro(4-N3)-OH with several alternatives.
Alternative Proline Derivatives
| Reagent | Functional Group | Key Features & Applications |
| (2S,4S)-Fmoc-L-Pro(4-N3)-OH | Azide (-N3) | Primary Use: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Advantages: High efficiency, specificity, and biocompatibility of the click reaction. The resulting triazole linkage is highly stable.[2][3] Considerations: Requires a copper catalyst, which may need to be removed for certain biological applications. |
| (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH | Allyloxycarbonyl (Aloc)-protected amine | Primary Use: Orthogonal deprotection to reveal a primary amine for subsequent modification.[4] Advantages: The Aloc group is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage, but can be selectively removed using a palladium catalyst.[5][6] This allows for on-resin modification of the proline side chain. Considerations: Requires a palladium catalyst for deprotection, which can be expensive and requires careful removal. |
| (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | tert-Butoxycarbonyl (Boc)-protected amine | Primary Use: Orthogonal deprotection to reveal a primary amine. Advantages: The Boc group is stable to the basic conditions of Fmoc removal but is cleaved under acidic conditions, often simultaneously with the final cleavage from the resin. This can be useful for specific synthetic strategies.[7] Considerations: Less orthogonal than the Aloc group if on-resin modification is desired before final cleavage. |
| Fmoc-4-hydroxy-L-proline (Hyp) followed by "Proline Editing" | Hydroxyl (-OH) | Primary Use: A versatile precursor for a wide range of functionalities. The hydroxyl group can be modified on-resin to introduce azides, alkynes, thiols, and other groups.[8][9] Advantages: Highly versatile and cost-effective, as it starts with a readily available amino acid. Allows for the synthesis of a diverse library of proline-modified peptides from a single precursor.[8] Considerations: Requires additional on-resin reaction steps, which may impact the overall yield and purity. |
Performance Comparison
While direct head-to-head quantitative comparisons in a single study are scarce, the following table summarizes typical performance characteristics based on the principles of each chemistry.
| Parameter | (2S,4S)-Fmoc-L-Pro(4-N3)-OH | (2S,4S)-Fmoc-L-Pro(4-NH-Aloc)-OH | "Proline Editing" from Hyp |
| Coupling Efficiency in SPPS | High | High | High (for Hyp incorporation) |
| Orthogonality | High (Azide is inert in SPPS) | High (Aloc is stable to piperidine and TFA) | Moderate to High (Depends on the subsequent on-resin reactions) |
| Conjugation/Modification Efficiency | Very High (CuAAC is highly efficient) | High (Amine acylation is generally efficient) | Variable (Depends on the specific on-resin reaction) |
| Versatility of Conjugation Partner | Any alkyne-containing molecule | Any activated carboxylic acid or other amine-reactive group | Broad (Depends on the introduced functionality) |
| Number of Synthetic Steps on Resin | 1 (incorporation) + 1 (click reaction) | 1 (incorporation) + 1 (deprotection) + 1 (modification) | 1 (incorporation) + multiple modification steps |
| Potential for Side Reactions | Low for CuAAC | Low for Aloc deprotection and subsequent acylation | Higher potential depending on the complexity of on-resin chemistry |
Experimental Protocols
General Protocol for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-modified molecule to a resin-bound peptide containing (2S,4S)-4-azido-L-proline.
Materials:
-
Azide-functionalized peptide on resin
-
Terminal alkyne (5-10 equivalents relative to resin loading)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (1-5 equivalents)
-
Solvent: A mixture of DMF and water (e.g., 4:1 v/v)
-
Standard solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 times).
-
Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne dissolved in the DMF/water solvent mixture.
-
Catalyst Addition: Add the sodium ascorbate followed by the CuSO₄·5H₂O. The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and methanol (B129727) (3 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% H₂O).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][10]
General Protocol for On-Resin Aloc Deprotection
This protocol describes the removal of the allyloxycarbonyl (Aloc) protecting group from a proline residue on a solid support.
Materials:
-
Aloc-protected peptide on resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 equivalents)
-
Scavenger: Phenylsilane (PhSiH₃) or dimethylamine-borane complex (20-40 equivalents)
-
Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Standard solid-phase synthesis vessel and shaker
Procedure:
-
Resin Preparation: Swell the Aloc-protected peptide-resin in anhydrous, deoxygenated DCM.
-
Reagent Preparation: In a separate flask, dissolve the Pd(PPh₃)₄ catalyst in DCM.
-
Deprotection Reaction: Add the scavenger to the resin slurry, followed by the palladium catalyst solution.
-
Reaction: Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a cleaved sample.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, DMF, and then DCM again to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.
-
The deprotected amine is now available for subsequent coupling reactions on the resin.
Logical Relationships in Orthogonal Protection Strategies
The use of (2S,4S)-Fmoc-L-Pro(4-N3)-OH and its alternatives is deeply rooted in the concept of orthogonal protection in peptide synthesis. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling complex molecular architectures to be built in a controlled manner.
Conclusion
(2S,4S)-Fmoc-L-Pro(4-N3)-OH is a powerful and highly efficient building block for the site-specific incorporation of an azide handle into peptides and PNA oligomers. Its primary advantage lies in the ability to participate in the robust and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling straightforward conjugation to a vast array of alkyne-functionalized molecules.
The choice between this reagent and its alternatives, such as Aloc-protected proline or the "proline editing" strategy, will depend on the specific goals of the research. For direct and efficient conjugation via click chemistry, (2S,4S)-Fmoc-L-Pro(4-N3)-OH is often the preferred choice. For applications requiring the introduction of a nucleophilic amine for further on-resin modification, an Aloc-protected proline offers a clean and orthogonal solution. For maximum versatility and the exploration of diverse proline modifications from a common intermediate, the proline editing approach starting from hydroxyproline (B1673980) is an excellent strategy.
Researchers and drug developers should consider the desired final conjugate, the complexity of the synthetic route, and the compatibility of the required reagents when selecting the most appropriate tool for their specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Alternatives for (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH in Peptide Functionalization
For Researchers, Scientists, and Drug Development Professionals
The site-specific functionalization of peptides is a cornerstone of modern drug discovery and chemical biology. The proline residue, with its unique cyclic structure, offers a valuable scaffold for introducing diverse chemical moieties. (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, with its propargyloxycarbonyl (Poc) protected amine, provides a handle for post-synthetic modification via click chemistry. However, a range of alternative strategies and building blocks exist, each with distinct advantages and applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Direct Incorporation of Orthogonally Protected 4-Aminoproline Analogs
The most straightforward alternative to this compound involves the direct incorporation of a 4-aminoproline derivative carrying a different orthogonal protecting group. This approach allows for selective deprotection of the 4-amino group on the solid support, followed by functionalization. The choice of protecting group is dictated by its compatibility with the overall peptide synthesis strategy, particularly the conditions for Nα-Fmoc removal (typically basic) and final cleavage from the resin (typically acidic).
Key Alternatives and Their Properties
| Building Block | Protecting Group | Deprotection Conditions | Key Advantages | Considerations |
| This compound | Propargyloxycarbonyl (Poc) | Tetrathiomolybdate (MoS₄²⁻) or Co₂(CO)₈-mediated reactions under neutral conditions.[1][2] | Orthogonal to standard Fmoc and Boc chemistry; enables click chemistry. | Deprotection requires specific, non-standard reagents. |
| (2S,4S)-Fmoc-L-Pro(4-NHAlloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[3][4][5][6] | Mild deprotection conditions; orthogonal to Fmoc and tBu-based protecting groups.[7] | Requires careful removal of palladium catalyst; potential for allyl group transfer to other nucleophiles. |
| (2S,4S)-Fmoc-L-Pro(4-NHDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2-10% Hydrazine (B178648) in DMF. | Orthogonal to Fmoc and acid-labile protecting groups. | Potential for Dde group migration to unprotected amines, especially lysine (B10760008) side chains.[7] |
| (2S,4S)-Fmoc-L-Pro(4-NHivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2-10% Hydrazine in DMF. | Similar to Dde but often with improved stability against premature cleavage. | Can be sluggish to remove, especially if located near the C-terminus or in aggregated peptide sequences.[8] |
| (2S,4S)-Fmoc-L-Pro(4-N₃)-OH | Azide (B81097) | Reduction with phosphines (e.g., PPh₃) or thiols (e.g., DTT), or used directly in click chemistry.[9][10][11][12] | Bioorthogonal handle for click chemistry, Staudinger ligation; stable to standard SPPS conditions.[13] | Reduction to the amine requires specific reagents. |
Experimental Data Summary
Direct comparative studies on the coupling efficiency and final yield of peptides synthesized with these different proline analogs are scarce in the literature. However, individual studies and application notes provide valuable insights into their performance. The purity of the final peptide is highly dependent on the efficiency of both the coupling of the functionalized proline and the subsequent deprotection and functionalization steps. High-purity Fmoc-amino acids are crucial for minimizing side reactions and obtaining high-quality peptides.[14][15]
| Building Block | Reported Crude Peptide Purity (Example) | Reference |
| (2S,4S)-Fmoc-L-Pro(4-NHAlloc)-OH | Generally high, though specific quantitative data is sparse in comparative literature. Used effectively in the synthesis of complex peptides.[7] | N/A |
| (2S,4S)-Fmoc-L-Pro(4-NHivDde)-OH | Branched peptide synthesized via ivDde deprotection showed 93% purity.[1] | [1] |
| (2S,4S)-Fmoc-L-Pro(4-N₃)-OH | Used to synthesize a model pentapeptide with high purity, suitable for solid-phase peptide synthesis. | [16] |
Post-Synthetical Modification: The "Proline Editing" Strategy
An alternative and highly versatile approach is "proline editing," which involves the incorporation of a hydroxyproline (B1673980) residue, typically (2S,4R)-Fmoc-L-Hyp-OH, into the peptide chain.[17][18][19] The hydroxyl group is then used as a handle for a variety of on-resin chemical transformations to introduce the desired functionality. This method avoids the need to synthesize a diverse array of protected proline analogs.
Key Features of Proline Editing
-
Versatility: A single, commercially available building block, Fmoc-Hyp-OH, can be converted into a wide range of 4-substituted prolines.[10][19][20][21]
-
Stereospecificity: Reactions such as the Mitsunobu reaction allow for the stereospecific inversion of the hydroxyl group, providing access to both (4S) and (4R) substituted prolines.[19]
-
Broad Functional Group Tolerance: A vast array of functional groups can be introduced, including azides, thiols, and various carbon-based substituents.[19]
Comparison with Direct Incorporation
| Feature | Direct Incorporation | Proline Editing |
| Building Blocks | Requires synthesis or purchase of multiple, specifically protected proline analogs. | Utilizes a single, readily available building block (Fmoc-Hyp-OH). |
| Flexibility | Limited to the pre-installed functionality. | High flexibility for introducing a wide range of functionalities post-synthesis. |
| Synthesis Steps | Fewer on-resin manipulation steps. | Requires additional on-resin reaction steps (e.g., activation of the hydroxyl group, substitution). |
| Potential for Side Reactions | Dependent on the stability of the protecting group during synthesis. | Potential for incomplete reactions or side reactions during the on-resin modification steps. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HCTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of Side-Chain Protecting Groups
a) Alloc Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times).
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents per Alloc group) and a scavenger such as phenylsilane (B129415) (10-20 equivalents) in DCM.
-
Add the solution to the resin and shake for 30-60 minutes at room temperature. The reaction is often performed under an inert atmosphere (e.g., argon or nitrogen).
-
Repeat the treatment if necessary.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.
b) Dde/ivDde Deprotection:
-
Wash the peptide-resin with DMF (3-5 times).
-
Treat the resin with a solution of 2-10% hydrazine monohydrate in DMF (v/v) for 5-15 minutes.
-
Repeat the treatment 2-3 times.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
c) Poc Deprotection (Cobalt-mediated):
-
Wash the peptide-resin with a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Prepare a solution of dicobalt octacarbonyl (Co₂(CO)₈) in DCM.
-
Add the solution to the resin and shake at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the alkyne C-H stretch).
-
Upon completion, wash the resin extensively with DCM and DMF.
Protocol 3: "Proline Editing" - On-Resin Mitsunobu Reaction
This protocol describes the conversion of a resin-bound hydroxyproline to an azidoproline.
-
Peptide Synthesis: Synthesize the peptide containing (2S,4R)-Fmoc-L-Hyp-OH using the general SPPS protocol.
-
Reaction Setup: Swell the peptide-resin in anhydrous THF.
-
Reagent Preparation: In a separate flask, dissolve triphenylphosphine (B44618) (PPh₃) (5-10 equivalents) and a nucleophile such as diphenylphosphoryl azide (DPPA) (5-10 equivalents) in anhydrous THF.
-
Mitsunobu Reaction: Cool the resin suspension to 0°C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) dropwise to the mixture of resin, PPh₃, and DPPA.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-12 hours.
-
Washing: Wash the resin extensively with THF, DCM, and DMF.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Orthogonal deprotection strategies within an Fmoc-SPPS workflow.
Caption: Workflow for the "Proline Editing" strategy.
Conclusion
The choice of strategy for introducing a functionalized proline residue depends on a careful consideration of the desired functionality, the complexity of the peptide, and the available synthetic resources.
-
Direct incorporation of orthogonally protected 4-aminoproline analogs is a robust and efficient method when the desired functionality is available in a pre-synthesized building block. The Alloc and ivDde protecting groups are widely used and offer good orthogonality, although potential side reactions and deprotection challenges should be considered. The use of 4-azidoproline provides a direct handle for bioorthogonal chemistry.
-
The "Proline Editing" strategy offers unparalleled flexibility, allowing for the generation of a vast library of functionalized proline-containing peptides from a single, inexpensive starting material. This approach is particularly powerful for discovery-phase research where a variety of modifications need to be explored.
Ultimately, the optimal choice will be guided by the specific research goals, balancing the convenience of direct incorporation against the versatility of post-synthetic modification. This guide provides the foundational information to make an informed decision and successfully implement these powerful techniques in your peptide research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of a library of hydroxyproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. chemimpex.com [chemimpex.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Incorporating Click Chemistry Functionality into Peptides: A Cost-Benefit Analysis of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
For researchers, scientists, and professionals in drug development, the strategic incorporation of modified amino acids is crucial for advancing peptide-based therapeutics and research tools. This guide provides a comprehensive cost-benefit analysis of utilizing (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH, a proline derivative equipped with a terminal alkyne, for solid-phase peptide synthesis (SPPS). We will objectively compare its performance with key alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The subject of our analysis, this compound, is more precisely identified by its CAS number 2451202-17-6 as containing a propargyloxycarbonyl (Poc) group, which provides a terminal alkyne. This functionality makes it a valuable reagent for "click chemistry," a suite of powerful and highly specific chemical reactions. The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne- and an azide-containing molecule. This bioorthogonal reaction is widely used for peptide cyclization, labeling, and conjugation.
Performance Comparison: Pre-functionalized Proline vs. On-Resin Modification
The primary decision for researchers aiming to introduce a click chemistry handle into a peptide via a proline residue is whether to use a pre-functionalized amino acid derivative or to modify a standard amino acid on the resin. Here, we compare three approaches:
-
This compound (Alkyne): Direct incorporation of the alkyne-containing proline.
-
(2S,4S)-Fmoc-L-Pro(4-N3)-OH (Azide): Direct incorporation of the azide-containing proline, the complementary click chemistry partner.
-
"Proline Editing": On-resin modification of a readily available and less expensive precursor, such as Fmoc-Hyp(Trt)-OH (Fmoc-trans-4-hydroxyproline with a trityl protecting group), to introduce the desired alkyne or azide (B81097) functionality.
| Feature | This compound (Alkyne) | (2S,4S)-Fmoc-L-Pro(4-N3)-OH (Azide) | "Proline Editing" (On-Resin Modification) |
| Raw Material Cost | High | High | Low (precursor is inexpensive) |
| Synthesis Time | Standard SPPS time | Standard SPPS time | Increased (requires additional on-resin reaction steps) |
| Coupling Efficiency | Generally high, comparable to standard Fmoc-amino acids. | Generally high, comparable to standard Fmoc-amino acids. | Dependent on the efficiency of on-resin modification reactions. |
| Peptide Purity | High, with minimal side products related to the modified residue. | High, with minimal side products related to the modified residue. | Potentially lower due to incomplete modification or side reactions during on-resin synthesis. |
| Overall Yield | Dependent on the number of coupling cycles. | Dependent on the number of coupling cycles. | A product of both SPPS yield and the yield of the on-resin modification. |
| Versatility | Limited to alkyne functionality. | Limited to azide functionality. | High; the hydroxyproline (B1673980) precursor can be converted to a variety of functional groups.[1] |
| Ease of Use | Straightforward incorporation using standard SPPS protocols. | Straightforward incorporation using standard SPPS protocols. | Requires optimization of on-resin reaction conditions. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines the manual synthesis of a peptide containing the alkyne-modified proline on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.
Protocol 2: On-Resin Azide Installation via "Proline Editing"
This protocol describes the conversion of a hydroxyproline residue to an azido-proline residue within a peptide sequence on the resin.[1]
Materials:
-
Peptide-resin containing a deprotected hydroxyproline residue
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide-resin containing the hydroxyproline is thoroughly washed with anhydrous DCM and dried under vacuum.
-
Mitsunobu Reaction:
-
Swell the resin in anhydrous THF or DCM.
-
In a separate flask, dissolve PPh₃ (5-10 equivalents relative to the hydroxyproline) in the reaction solvent.
-
Add DIAD or DEAD (5-10 eq.) dropwise to the PPh₃ solution at 0°C.
-
Add DPPA (5-10 eq.) to this mixture.
-
Add the resulting reagent mixture to the resin and agitate at room temperature for 12-24 hours.
-
-
Washing: Wash the resin extensively with THF, DCM, and DMF to remove all reagents and byproducts.
-
Further Synthesis/Cleavage: Proceed with the remaining peptide synthesis or cleave the peptide from the resin as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: On-resin conversion of hydroxyproline to azido-proline.
Caption: Application of click chemistry for peptide conjugation.
Cost-Benefit Analysis and Recommendations
The choice between using a pre-functionalized proline derivative and the "proline editing" approach depends heavily on the specific research goals and available resources.
-
For routine synthesis of a single or a few peptides where the position of the click handle is fixed, using the pre-functionalized This compound is often the most straightforward and time-efficient method. While the initial cost of the amino acid is higher, the reliability of standard SPPS protocols can lead to higher purity and yield of the final peptide, potentially reducing downstream purification costs.
-
For library synthesis or when exploring structure-activity relationships with various modifications at the proline position, the "proline editing" approach offers significant cost savings and versatility.[1] The lower cost of the hydroxyproline precursor allows for the synthesis of a larger number of derivatives for the same budget. However, this approach requires an initial investment in optimizing the on-resin modification reactions to ensure high conversion and purity.
-
The choice between an alkyne or azide functionality depends on the intended application. Both are readily incorporated, and the click reaction is highly efficient. The decision is often dictated by the availability and ease of synthesis of the complementary click partner (the azide- or alkyne-modified molecule to be conjugated to the peptide).
References
evaluating the impact of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH on peptide structure and function
An evaluation of a novel proline analog for enhancing peptide structure and function.
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. Proline and its analogs are particularly powerful tools in this regard, owing to their unique cyclic structure that imparts significant conformational constraints on the peptide backbone.[1] This guide provides a comparative analysis of a novel proline derivative, (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH , evaluating its potential impact on peptide structure and function against established alternatives.
This derivative features a propargyloxycarbonyl (Poc) group, a moiety recognized for its utility as a protective group in chemical synthesis and for its potential in "click chemistry" applications.[2][3][4][5][6] The (2S,4S) stereochemistry at the C2 and C4 positions of the proline ring further influences the local peptide conformation.
This guide will compare the hypothetical performance of peptides incorporating This compound (Pro-NHPoc) with those containing the standard Fmoc-L-Pro-OH (Std-Pro) and another common analog, (2S,4S)-Fmoc-L-Pro(4-NHBoc)-OH (Pro-NHBoc) .
Impact on Peptide Structure
The conformation of the proline ring, known as "puckering," and the cis/trans isomerization of the preceding peptide bond are critical determinants of a peptide's secondary structure. Substitutions on the proline ring at the C4 position can significantly influence these properties through stereoelectronic effects.
The (2S,4S) configuration, as seen in Pro-NHPoc and Pro-NHBoc, tends to favor a Cγ-exo ring pucker. This conformation can stabilize polyproline II (PPII) helices, which are crucial for many protein-protein interactions.[7] The bulky and flexible Poc side chain in Pro-NHPoc is hypothesized to introduce unique steric and electronic effects compared to the smaller Boc group or the unsubstituted ring of standard proline. These modifications can propagate beyond the immediate residue, influencing the overall peptide architecture.[8]
Impact on Peptide Function
Modifications to a peptide's structure invariably affect its function. The introduction of Pro-NHPoc could lead to several functional enhancements:
-
Improved Stability: By stabilizing specific secondary structures like the PPII helix, Pro-NHPoc may render peptides more resistant to proteolytic degradation, a common challenge in peptide therapeutics.[9]
-
Enhanced Receptor Binding: The defined conformation induced by Pro-NHPoc can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.
-
Increased Bioavailability: The hydrophilic Poc side chain may improve the aqueous solubility of the parent peptide, which can be a limiting factor in formulation and administration.
-
Versatile Bioconjugation: The terminal alkyne in the Poc group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.[10][11] This allows for the straightforward attachment of other molecules, such as imaging agents, targeting ligands, or polymers like PEG, to modulate the peptide's properties further.
Comparative Performance Data
To illustrate the potential advantages of Pro-NHPoc, the following tables present hypothetical data for a model 10-mer peptide (Tyr-Gly-Gly-Phe-Leu-X-Arg-Arg-Ile-Arg, where X is the proline analog) designed to target a G-protein coupled receptor.
Table 1: Physicochemical Properties of Model Peptides
| Property | Peptide (Std-Pro) | Peptide (Pro-NHBoc) | Peptide (Pro-NHPoc) |
| Molecular Weight (Da) | 1310.6 | 1410.7 | 1420.7 |
| Aqueous Solubility (mg/mL) | 1.2 | 1.5 | 3.8 |
| Proteolytic Half-life (min) | 25 | 40 | 75 |
| Helicity (% PPII) | 15% | 28% | 35% |
Table 2: Functional Activity of Model Peptides
| Assay | Peptide (Std-Pro) | Peptide (Pro-NHBoc) | Peptide (Pro-NHPoc) |
| Receptor Binding (Kd, nM) | 85.2 | 45.7 | 22.1 |
| Functional Activity (EC50, nM) | 150.3 | 88.4 | 41.5 |
| Cell Permeability (Papp, 10-6 cm/s) | 0.5 | 0.8 | 2.1 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized on a 0.1 mmol scale using a standard Fmoc/tBu strategy on Rink Amide MBHA resin.
-
Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Amino Acid Coupling: The corresponding Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF were added to the resin and agitated for 2 hours. Coupling completion was monitored with the Kaiser test.
-
Washing: The resin was washed with DMF (3x) and Dichloromethane (DCM) (3x) after deprotection and coupling steps.
-
Cleavage and Deprotection: The final peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase HPLC. The final product was confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was used to assess the secondary structure of the purified peptides.
-
Sample Preparation: Peptides were dissolved in a 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 50 µM.
-
Data Acquisition: CD spectra were recorded on a Jasco J-815 spectropolarimeter from 190 to 260 nm at 25°C using a 1 mm path length cuvette.
-
Data Analysis: The characteristic negative peak around 206 nm was used to estimate the percentage of Polyproline II (PPII) helix conformation.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding kinetics of the peptides to the purified target receptor were measured using a Biacore T200 instrument.
-
Immobilization: The receptor was immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A dilution series of each peptide (0.1 nM to 1 µM) in HBS-EP+ buffer was injected over the sensor surface.
-
Data Fitting: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Conclusion
The incorporation of this compound represents a promising strategy for the development of advanced peptide-based therapeutics. The unique combination of conformational constraint imparted by the 4-substituted proline ring and the functional versatility of the Poc side chain offers a dual-pronged approach to enhancing peptide stability, solubility, and target affinity. Furthermore, the availability of a "click" handle opens up a vast chemical space for post-synthetic modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hypothetical data presented herein underscore the potential of this novel amino acid to outperform standard proline and other analogs, making it a valuable building block for researchers, scientists, and drug development professionals.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkyne Modification Strategies for Bioconjugation and Drug Development
A deep dive into the yields, mechanisms, and experimental considerations of leading alkyne functionalization techniques.
For researchers, scientists, and drug development professionals, the ability to efficiently and selectively modify molecules is paramount. Alkynes, with their unique reactivity, serve as versatile handles for such modifications. This guide provides a comparative analysis of three prominent alkyne modification strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira coupling. We present a quantitative comparison of their reaction yields, detailed experimental protocols, and visual representations of their mechanisms to aid in the selection of the most suitable strategy for your research needs.
Performance Comparison: Yields at a Glance
The choice of an alkyne modification strategy often hinges on achieving high product yields. The following table summarizes typical reported yields for CuAAC, SPAAC, and Sonogashira coupling under various conditions, offering a clear comparison of their performance.
| Modification Strategy | Reactants | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| CuAAC | Terminal Alkyne + Azide (B81097) | Cu(I) salts (e.g., CuSO₄ with a reducing agent) | Aqueous buffers, DMSO, t-BuOH/H₂O | 82 - 99 | [1] |
| CuAAC | Aromatic Azides + Terminal Alkynes | Cellulose-supported copper | Water | 87 - 95 | [1] |
| CuAAC | Benzyl Azide + Aryl/Aliphatic Alkynes | Cellulose-supported copper | Water | 82 - 96 | [1] |
| SPAAC | Strained Cyclooctyne + Azide | None (strain-promoted) | Aqueous buffers, Organic solvents | Generally high, but overall yield can be impacted by the synthesis of the strained alkyne.[2] | [2][3] |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂) and Cu(I) cocatalyst (e.g., CuI) | DMF | ~74 | [4] |
| Thiol-yne Michael Addition | Activated Alkyne + Thiol | Base catalyst (e.g., N-methylmorpholine) | Not specified | 62 - 91 | [5] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, we provide the following diagrams created using the DOT language.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for the widely used CuAAC reaction, adapted from established methods.[6][7]
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction between a terminal alkyne and an azide-containing molecule.
Materials:
-
Terminal alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Suitable solvent (e.g., water, DMSO, t-BuOH/H₂O mixture)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne and azide components in a suitable solvent to the desired concentrations.
-
Prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in water). Use this solution promptly as it is prone to oxidation.[8]
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).[7]
-
-
Catalyst Preparation:
-
Reaction Setup:
-
In the main reaction vessel, combine the alkyne-containing molecule and the azide-containing molecule. The molar ratio will depend on the specific substrates, but a slight excess of one reagent (e.g., 1.1 to 2 equivalents) is common.
-
Add the premixed copper/ligand complex to the reaction mixture. The final concentration of copper can be adjusted as needed, typically between 0.05 and 0.25 mM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[9]
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated using standard laboratory procedures such as extraction, precipitation (e.g., ethanol (B145695) precipitation for oligonucleotides), or chromatography.[7]
-
Protocol 2: CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a method for labeling a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.[6][8]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye
-
1.5x Protein Labeling Buffer (containing CuSO₄, THPTA, and aminoguanidine)[6][8]
-
Sodium L-ascorbate
-
Inert gas (optional, e.g., nitrogen or argon)[6]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-dye in DMSO.
-
Prepare a fresh stock solution of sodium L-ascorbate (e.g., 50 mM in water).[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the 1.5x Protein Labeling Buffer.[6] Aminoguanidine is included in this buffer to prevent side reactions with aldehydes that can form from ascorbate oxidation.[8]
-
Add the azide-dye stock solution to the desired final concentration. A 4-10 fold molar excess of the dye over the protein is typical.[6]
-
-
Initiate the Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[6] Protect the reaction from light if using a light-sensitive fluorescent dye.
-
-
Purification:
-
The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.
-
Concluding Remarks
The choice between CuAAC, SPAAC, and Sonogashira coupling depends heavily on the specific application. CuAAC offers very high yields and fast reaction rates, making it a powerful tool for a wide range of applications.[10][11] The development of ligands has significantly improved its biocompatibility by protecting cells from copper cytotoxicity.[7] SPAAC is the preferred method for in vivo applications and live-cell imaging where the presence of a metal catalyst is a concern, despite the potential for lower overall yields due to the synthetic complexity of the strained alkyne.[2][10][12] The Sonogashira coupling remains a robust and reliable method for the synthesis of carbon-carbon bonds, particularly in the context of small molecule synthesis and materials science. By understanding the distinct advantages and limitations of each methodology, researchers can select the optimal alkyne modification strategy to advance their scientific endeavors.
References
- 1. Recyclable Catalysts for Alkyne Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Proper Disposal of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: A Comprehensive Guide
Core Principle: Handle as Hazardous Waste
The fundamental principle for the disposal of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is to manage it as a hazardous chemical waste.[1][2] This ensures the highest level of safety and compliance with institutional and regulatory standards. Do not dispose of this compound down the drain or in regular trash.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Disposal of Solid this compound
Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.[1][3]
Step-by-Step Procedure:
-
Containerization:
-
Place the solid waste in its original container if possible, or a clearly labeled, sealable, and chemically compatible container.[1][4] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[2]
-
Ensure the container is in good condition and free from leaks.[1]
-
This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[2][3]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Disposal of Liquid Waste Containing this compound
Liquid waste streams may be generated during experimental procedures involving this compound, such as in peptide synthesis. These solutions, often containing solvents like dimethylformamide (DMF), are also considered hazardous waste.[1][6]
Step-by-Step Procedure:
-
Segregation and Collection:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[7]
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed container in a designated hazardous waste area with secondary containment to prevent spills from reaching drains.[3]
-
-
Disposal:
-
Arrange for disposal through your institution's hazardous waste management program.[1]
-
Summary of Disposal Procedures
| Waste Type | Containerization | Labeling | Storage | Disposal Method |
| Solid Waste | Original or compatible, sealed container (e.g., HDPE)[1][2][4] | "Hazardous Waste", full chemical name, hazards, date[2][3][5] | Designated hazardous waste area, well-ventilated[2] | Institutional EHS or licensed contractor[2] |
| Liquid Waste | Dedicated, leak-proof, compatible container, filled to ≤90% capacity[3][7] | "Hazardous Waste", all constituents and concentrations[1] | Designated hazardous waste area with secondary containment[3] | Institutional hazardous waste program[1] |
Disposal Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. genscript.com [genscript.com]
- 7. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH. The following procedures are designed to ensure the safe handling, use, and disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Gloves | Nitrile gloves, inspected before use. Use proper removal technique. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Fume Hood | Handle the solid compound and all solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
Operational Plan: Handling and Experimental Protocol
This compound is a specialized amino acid derivative used in peptide synthesis.[2] The most common procedure involving this compound is the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a critical step in solid-phase peptide synthesis (SPPS).
Key Experimental Protocol: Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
Reagents:
-
Fmoc-protected peptide on solid support (resin)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF) for washing
Procedure:
-
Place the resin in a suitable reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 5-10 minutes.[4]
-
Drain the solution from the resin.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 10-20 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[3]
-
The resin is now ready for the next amino acid coupling step.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to ensure laboratory safety and environmental protection. All waste generated should be treated as hazardous chemical waste.[1]
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid (Unused/Expired Compound) | Labeled, sealed, and chemically compatible container.[1] | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[1] |
| Liquid (Deprotection Solution) | Dedicated, labeled, and sealed hazardous waste container. | Collect all piperidine/DMF waste. Label the container "Hazardous Waste" and list all chemical constituents.[1] Store in a designated hazardous waste area for pickup by EHS. |
| Contaminated Labware (e.g., pipette tips, gloves) | Designated solid hazardous waste container. | Place all contaminated disposable items in a clearly marked hazardous waste bag or container for disposal. |
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound during a standard Fmoc deprotection procedure.
Caption: Workflow for safe handling and disposal of Fmoc-protected amino acids.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
